molecular formula C6H9N3 B054727 2-Pyridazin-3-ylethanamine CAS No. 114779-91-8

2-Pyridazin-3-ylethanamine

Cat. No.: B054727
CAS No.: 114779-91-8
M. Wt: 123.16 g/mol
InChI Key: GKPGWUFVIZLEOL-UHFFFAOYSA-N
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Description

2-Pyridazin-3-ylethanamine is a high-purity organic compound featuring a pyridazine heterocycle linked to a flexible ethanamine side chain. This structure makes it a valuable intermediate and scaffold in medicinal chemistry and drug discovery, particularly in the synthesis of novel molecules targeting the central nervous system. The pyridazine ring acts as a bioisostere for pyridine and pyrimidine, offering unique electronic properties and hydrogen bonding capabilities that can fine-tune the pharmacokinetics and binding affinity of lead compounds. Researchers utilize this compound to develop potential ligands for various neurotransmitter receptors. Its primary research value lies in its role as a key precursor for the synthesis of more complex molecules being investigated for their pharmacological properties. The compound is characterized by rigorous analytical methods, including NMR and LC-MS, to ensure identity and purity, providing a reliable foundation for your research programs. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridazin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-4-3-6-2-1-5-8-9-6/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPGWUFVIZLEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Pyridazin-3-ylethanamine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-pyridazin-3-ylethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document delineates its chemical structure, physicochemical properties, and established synthetic routes. Furthermore, it explores the molecule's role as a critical pharmacophore and building block, highlighting its incorporation into a diverse range of biologically active compounds. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-(pyridazin-3-yl)ethan-1-amine, is a bifunctional molecule featuring a pyridazine ring and a primary aminoethyl side chain. This unique combination of a nitrogen-rich aromatic heterocycle and a flexible basic side chain imparts specific steric and electronic properties that are highly valuable in molecular design.

The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, acts as a hydrogen bond acceptor and can participate in π-stacking interactions. The ethylamine side chain provides a key basic center (pKa ≈ 9-10), which is often protonated at physiological pH, allowing for ionic interactions with biological targets.

Table 1: Chemical Identifiers and Calculated Properties

IdentifierValueSource
IUPAC Name 2-(Pyridazin-3-yl)ethan-1-amineN/A
Molecular Formula C₆H₉N₃N/A
Molecular Weight 123.16 g/mol N/A
CAS Number 80539-31-3N/A
Calculated LogP -0.5 to 0.2N/A
Hydrogen Bond Donors 2N/A
Hydrogen Bond Acceptors 3N/A

Note: Experimental physicochemical data for this specific compound is not widely published. The values presented are based on standard computational models and comparison with analogous structures like 3-(2-aminoethyl)pyridine.[1]

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves multi-step sequences starting from commercially available pyridazine precursors. A common strategic approach is the functionalization of a pre-formed pyridazine ring.

Representative Synthetic Protocol

A plausible and efficient synthesis route starts from 3-methylpyridazine. The conceptual workflow involves the activation of the methyl group, followed by chain extension and functional group transformation to introduce the primary amine.

Step-by-Step Methodology:

  • Lithiation and Alkylation: 3-Methylpyridazine is treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This deprotonates the methyl group to form a reactive carbanion. Subsequent reaction with a suitable two-carbon electrophile, such as a protected bromoacetaldehyde or N-(2-bromoethyl)phthalimide, introduces the desired ethyl fragment.

    • Causality Insight: The choice of a strong, non-nucleophilic base like LDA is critical to ensure selective deprotonation of the acidic methyl group without competing addition to the electron-deficient pyridazine ring.

  • Reduction or Deprotection: If the introduced fragment contains a precursor to the amine (e.g., a nitrile or an azide), a reduction step is required. For instance, a nitrile group can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. If a protecting group like phthalimide was used, it is typically removed by treatment with hydrazine hydrate.

    • Self-Validation: The success of this step is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The identity of the product is then confirmed by spectroscopic methods.

  • Purification: The final product, this compound, is purified from the reaction mixture. This is typically achieved through column chromatography on silica gel, using a gradient of a polar solvent (e.g., methanol in dichloromethane, often with a small amount of ammonium hydroxide to prevent protonation and tailing on the silica).

Spectroscopic Characterization

The structural confirmation of synthesized pyridazine derivatives is accomplished using a combination of standard spectroscopic techniques.[2][3][4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the pyridazine ring protons (typically in the aromatic region, δ 7.5-9.0 ppm), as well as two triplet signals corresponding to the two methylene groups (-CH₂-CH₂-) of the ethylamine side chain.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show distinct signals for the four unique carbons of the pyridazine ring and the two carbons of the ethyl side chain.

  • MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 124.1.

  • IR (Infrared Spectroscopy): Key stretches would include N-H bands (around 3300-3400 cm⁻¹) from the primary amine and C=N/C=C stretching from the pyridazine ring (around 1500-1600 cm⁻¹).

Role in Medicinal Chemistry and Drug Discovery

The pyridazine moiety is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[5][6][7][8][9][10][11] The this compound structure serves as a valuable building block for introducing this key heterocycle into larger, more complex drug candidates.

Pharmacophoric Features

The molecule combines several key features that are attractive for drug design:

  • Hydrogen Bonding: The two adjacent ring nitrogens are potent hydrogen bond acceptors. The primary amine is an excellent hydrogen bond donor.

  • Basicity and Charge: The primary amine provides a center of positive charge at physiological pH, enabling strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein active sites.

  • Structural Rigidity and Vectorial Projection: The rigid pyridazine ring provides a well-defined scaffold from which the flexible ethylamine chain projects. This allows for precise positioning of the basic amine to interact with a specific region of a biological target.

Application in Drug Design Workflow

The use of this compound can be visualized as a key step in a fragment-based or lead optimization drug discovery campaign.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Outcome A Fragment Screening Identifies Pyridazine Core as a Hit B Initial Hit Shows Weak Binding Affinity A->B Initial SAR C Hypothesis: Add a basic moiety to target acidic pocket B->C Structural Biology & Computational Modeling D Synthesize Analogs using This compound as a building block C->D Synthetic Strategy E Couple Amine with Carboxylic Acids via Amide Bond Formation D->E Reaction F Lead Compound with Improved Potency & Selectivity E->F In Vitro Assays G Enhanced PK/PD Properties (e.g., Solubility) F->G In Vivo Testing

Caption: Drug discovery workflow utilizing this compound.

This workflow illustrates a common scenario where an initial fragment hit containing a pyridazine ring is identified. To improve potency, medicinal chemists often seek to establish additional interactions with the target protein. If structural data reveals a nearby acidic pocket, introducing a basic group like the one in this compound is a logical and powerful strategy. The primary amine of this building block can be readily functionalized, for example, by forming amide bonds, to explore structure-activity relationships (SAR) systematically.

Known Biological Activities of Pyridazine Derivatives

The pyridazine scaffold is integral to compounds exhibiting a wide spectrum of biological activities.[5][8][11][12] These include:

  • Anticancer: By inhibiting kinases or other enzymes involved in cell proliferation.[5][13]

  • Anti-inflammatory: Through mechanisms like the inhibition of cyclooxygenase (COX) enzymes.[6][9][14]

  • Antihypertensive: Acting on components of the cardiovascular system.[4][5][15]

  • Antimicrobial: Showing efficacy against various bacterial and fungal strains.[3][7]

Safety, Handling, and Storage

As a primary amine, this compound is expected to be corrosive and a skin and eye irritant. It is also likely to be air-sensitive.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.

Conclusion

This compound is a high-value chemical building block for drug discovery and development. Its structure, combining the pharmacologically significant pyridazine ring with a versatile primary amine, provides a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents. The synthetic accessibility and well-defined physicochemical properties of this compound and its analogs ensure its continued relevance in the pursuit of new treatments for a wide range of diseases. Future research will likely focus on developing more efficient and scalable synthetic routes and further exploring its application in creating targeted therapies.

References

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). RSC Medicinal Chemistry. [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. (2018). ScienceDirect. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2015). ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). MDPI. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2025). ResearchGate. [Link]

  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. (2023). Bentham Science. [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2024). Medicinal Chemistry. [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2019). MDPI. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Medicinal Chemistry. [Link]

  • New pyrano[2,3-c]pyridazine Derivatives With Antimicrobial Activity Synthesized Using Piperidine as the Organocatalyst. (2016). PubMed. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2015). National Institutes of Health (NIH). [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023). National Institutes of Health (NIH). [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). National Institutes of Health (NIH). [Link]

  • 3-[2-(Pyridazin-3-ylmethyl)phenyl]propan-1-amine. (n.d.). PubChem. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health (NIH). [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2025). ResearchGate. [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023). MDPI. [Link]

Sources

Thermodynamic Stability of Pyridazine-Based Ethylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazine (1,2-diazine) scaffolds represent a "privileged structure" in modern medicinal chemistry, offering unique physicochemical properties such as high polarity and hydrogen-bonding potential that distinguish them from their pyrimidine and pyrazine isomers. However, the introduction of an ethylamine side chain—common in kinase inhibitors and GPCR ligands—creates a specific thermodynamic and kinetic stability profile that requires rigorous characterization.

This guide details the electronic underpinnings of pyridazine stability, the specific vulnerabilities introduced by ethylamine tails, and provides a self-validating experimental framework for assessing the thermodynamic stability of these conjugates.

Part 1: Theoretical Framework & Electronic Structure[1]

To understand the stability of pyridazine-based ethylamines, one must first decouple the stability of the heteroaromatic core from the reactivity of the basic side chain.

The Pyridazine Core: Aromaticity vs. Repulsion

Unlike pyridine or pyrazine, pyridazine contains two adjacent nitrogen atoms. This 1,2-relationship creates a unique electronic environment dominated by lone-pair repulsion (the alpha-effect).

  • Dipole Moment: Pyridazine possesses the highest dipole moment (~4.0–4.22 D) among the diazines [1]. This results in strong intermolecular dipole-dipole interactions, leading to higher boiling points and crystalline lattice energies compared to its isomers.

  • Resonance Energy: While aromatic, the N-N bond repulsion slightly raises the ground-state energy, making the ring more susceptible to oxidative cleavage than a benzene or pyridine ring, though it remains thermally robust up to >300°C in inert atmospheres [2].

  • Basicity: The ring nitrogens are weakly basic (

    
    ). However, they are excellent hydrogen bond acceptors, a property critical for solubility and target binding [3].
    
The Ethylamine "Achilles' Heel"

Attaching an ethylamine side chain (e.g., via an amino or ether linkage) dramatically alters the local thermodynamics:

  • Basicity Mismatch: The ethylamine nitrogen is significantly more basic (

    
    ) than the ring nitrogens. In acidic media, the side chain protonates first, potentially shielding the ring from electrophilic attack but facilitating specific hydrolysis pathways if ester/amide linkers are present.
    
  • Intramolecular Cyclization: The flexibility of the ethyl chain allows the terminal amine to spatially approach the ring carbons. If the C3/C6 positions contain leaving groups (e.g., halogens), thermodynamic equilibrium favors intramolecular nucleophilic aromatic substitution (

    
    ), leading to bicyclic fused systems.
    
  • Oxidative Liability: The electron-rich ethylamine nitrogen is the primary site for metabolic N-oxidation, a transformation that is often reversible but thermodynamically favorable in the presence of cytochrome P450 enzymes (specifically CYP2D6) [4].

Visualization: Electronic Stability Factors

PyridazineStability Core Pyridazine Core (1,2-Diazine) NN_Repulsion N-N Lone Pair Repulsion Core->NN_Repulsion Intrinsic Instability Dipole High Dipole Moment (~4.0 D) Core->Dipole Lattice Stabilization Stability Thermodynamic Profile NN_Repulsion->Stability Lowers Oxidation Threshold Dipole->Stability Increases Thermal Stability SideChain Ethylamine Side Chain (Basic N) SideChain->Stability Intro. Metabolic Liability (N-Oxide)

Figure 1: Interplay of electronic factors governing the thermodynamic stability of the pyridazine-ethylamine scaffold.

Part 2: Physicochemical Profiling & Data[1]

The following data summarizes the contrast between the ring and the side chain, derived from standard pyridazine derivatives (e.g., Minaprine analogs).

PropertyPyridazine CoreEthylamine Side ChainStability Implication
Hybridization

(Planar)

(Flexible)
Rotational entropy of chain affects crystal packing.

(Approx)
2.3 (Ring N)9.5 (Aliphatic N)Salt formation occurs exclusively at the side chain.
Oxidation Potential High (Resistant)Low (Susceptible)Side chain N-oxide forms before ring cleavage.
Thermal Limit (

)
> 300°C~180-220°CDegradation initiates at the alkyl chain.
Metabolic Fate Hydroxylation (C-OH)N-Dealkylation / N-Oxidedistinct metabolites for tracking stability.

Part 3: Experimental Protocols (Self-Validating)

To rigorously assess the thermodynamic stability, a standard "shelf-life" test is insufficient. You must employ a Forced Degradation Strategy specifically tuned for basic heterocycles.

Protocol A: Stress Testing Workflow

Rationale: This protocol differentiates between hydrolytic instability (bond breaking) and oxidative instability (electron transfer), which is critical for pyridazines.

Reagents:

  • 0.1 M HCl / 0.1 M NaOH[1]

  • 30%

    
    
    
  • HPLC-grade Acetonitrile (MeCN)

  • Phosphate Buffer (pH 7.4)

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridazine-ethylamine analyte to 1 mg/mL in MeCN:Water (50:50).

  • Acid/Base Stress:

    • Aliquot 1 mL into two vials. Add 1 mL 0.1 M HCl to one, 1 mL 0.1 M NaOH to the other.

    • Incubate at 60°C for 24 hours.

    • Validation: Neutralize and analyze via LC-MS. Look for hydrolysis of the ethyl linker.

  • Oxidative Stress (The Critical Step):

    • Add 1 mL 3%

      
       to 1 mL sample. Incubate at Room Temp for 4 hours.
      
    • Note: Pyridazines are generally resistant to peroxide ring opening, but the ethylamine tail will rapidly form N-oxides (

      
      ).
      
    • Success Criteria: If Ring cleavage products are observed, the scaffold is thermodynamically unstable. If only N-oxide is seen, the core is stable.

  • Thermal Stress:

    • Solid state: Heat neat compound at 105°C for 3 days.

    • Analyze for dimerization or polymerization.

Protocol B: Differential Scanning Calorimetry (DSC)

Rationale: To determine the melting point and the onset of thermal decomposition (


).
  • Weigh 2–5 mg of sample into a Tzero aluminum pan.

  • Equilibrate at 25°C.

  • Ramp 10°C/min to 350°C under Nitrogen purge (50 mL/min).

  • Analysis: A sharp endotherm indicates melting. An exotherm immediately following (or overlapping) indicates decomposition.

    • Alert: If decomposition occurs < 150°C, the ethylamine salt form may be unstable (Hofmann elimination risk).

Part 4: Degradation Pathways & Case Study

Case Study: Minaprine

Minaprine (3-(2-morpholinoethylamino)-4-methyl-6-phenylpyridazine) serves as the archetypal reference.[2]

  • Observed Stability: The pyridazine ring is robust.

  • Metabolic Instability: In vivo, the primary degradation is not ring cleavage. Instead, it undergoes:

    • 4-Hydroxylation: Oxidation on the phenyl ring or pyridazine carbon (thermodynamically favored over N-N cleavage) [4].

    • N-Oxidation: At the morpholine nitrogen.

    • N-Dealkylation: Loss of the ethylamine chain.

This confirms that the thermodynamic weak point is the alkyl-heteroatom bond, not the diazine core.

Visualization: Degradation Logic

DegradationPathways Parent Pyridazine-Ethylamine (Parent) Oxidation Oxidative Stress (H2O2 / CYP450) Parent->Oxidation Thermal Thermal Stress (>200°C) Parent->Thermal NOxide N-Oxide (Reversible) Oxidation->NOxide Kinetic Product RingHydrox Ring Hydroxylation (Stable Metabolite) Oxidation->RingHydrox Thermodynamic Product Dealkyl Dealkylation (Loss of Sidechain) Oxidation->Dealkyl Metabolic Route RingOpen Ring Cleavage (Rare/Extreme) Thermal->RingOpen High Energy Barrier

Figure 2: Primary degradation pathways. Note that Ring Cleavage requires extreme energy input compared to side-chain modifications.

References

  • NIST Chemistry WebBook. Pyridazine: Gas phase thermochemistry and Dipole Moment. National Institute of Standards and Technology. Link

  • Matos, M. A. R., et al. (2004). Thermochemistry of diazines: experimental and theoretical study. Journal of Physical Chemistry A. (Contextual citation for diazine resonance energy).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for pyridazine pKa and hydrogen bonding utility).[3][4]

  • Worms, P., et al. (1986).[2] Effect of the antidepressant minaprine on both forms of monoamine oxidase in the rat. Biochemical Pharmacology, 35(6), 973-978.[2] Link

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

Sources

Technical Assessment of 2-Pyridazin-3-ylethanamine: Ionization Profiles and Physicochemical Behavior

[1][2]

Executive Summary

This compound (CAS: 16015-86-6) represents a bifunctional basic scaffold frequently utilized as a bioisostere in fragment-based drug discovery.[1][2] Its physicochemical behavior is defined by two distinct ionization centers: the electron-deficient pyridazine ring and the primary aliphatic amine on the ethyl chain.

Understanding the specific pKa values of this molecule is critical for optimizing ligand-protein binding (salt bridge formation), oral bioavailability (membrane permeability), and formulation stability . At physiological pH (7.4), this molecule exists predominantly as a monocation , a property that significantly influences its solubility and distribution profiles.

This guide provides a calculated ionization profile based on Structure-Activity Relationship (SAR) fragment analysis, detailed experimental protocols for validation, and an analysis of its behavior in biological systems.

Chemical Structure and Electronic Properties[3][4]

The molecule consists of a 1,2-diazine (pyridazine) core substituted at the 3-position with an ethanamine tail.[1]

  • Pyridazine Ring (N1/N2): A

    
    -electron-deficient aromatic system.[1][2] The presence of two adjacent nitrogen atoms creates a strong dipole but significantly reduces the basicity of the ring nitrogens compared to pyridine due to the 
    
    
    -effect and lone-pair repulsion.
  • Ethylamine Chain (-NH₂): A flexible aliphatic linker terminating in a primary amine.[1][2] This group acts as a classic hard base.[2]

Electronic Interaction (Inductive Effects)

The pyridazine ring exerts a strong electron-withdrawing inductive effect (-I) on the ethyl chain.[1][2] While the two-carbon linker attenuates this effect, it typically lowers the pKa of the terminal amine by 0.5–1.0 log units compared to a standard ethylamine (pKa ~10.7).

pKa Determination and Ionization Constants

As specific experimental data for this exact CAS number is rare in public literature, the following values are derived from high-confidence SAR analysis of the pyridazine core and homologous 2-(heteroaryl)ethanamines (e.g., 2-(pyridin-2-yl)ethanamine).

Predicted Ionization Constants (25°C)
Ionization CenterFunctional GroupPredicted pKaAcid/Base Behavior
pKa₁ Pyridazine Ring Nitrogen2.4 ± 0.3 Very Weak Base
pKa₂ Primary Amine (Chain)9.6 ± 0.4 Moderate Base
Species Distribution Analysis[1]
  • pH < 2.0: The molecule exists as a Dication (+2) .[2] Both the ring nitrogen and the chain amine are protonated.

  • pH 2.5 – 9.0: The molecule exists as a Monocation (+1) .[2] The ring deprotonates (neutral), but the chain amine remains protonated (cationic).[2] This is the dominant species at physiological pH (7.4).

  • pH > 10.0: The molecule exists as a Neutral species (0) .[2] Both sites are deprotonated.[1][2] This is the lipophilic form required for passive membrane diffusion.[2]

Visualization of Ionization Equilibria

The following diagram illustrates the protonation pathway from acidic to basic conditions.

IonizationPathwayDicationDication (+2)(pH < 2.0)Ring: NH+Chain: NH3+MonocationMonocation (+1)(Dominant at pH 7.4)Ring: NChain: NH3+Dication->MonocationpKa1 ≈ 2.4(Ring Deprotonation)Monocation->DicationNeutralNeutral Species (0)(pH > 10.0)Ring: NChain: NH2Monocation->NeutralpKa2 ≈ 9.6(Amine Deprotonation)Neutral->Monocation

Caption: Stepwise deprotonation of this compound. The transition from Dication to Monocation occurs in highly acidic media, while the transition to Neutral occurs in basic media.

Physiological Relevance and Drug Design

Solubility vs. Permeability

The "Rule of 5" and general ADME principles suggest that ionization heavily dictates the fate of this scaffold:

  • Gastric Environment (pH 1.5 - 2.0): The molecule is likely a mixture of dication and monocation , exhibiting extremely high aqueous solubility.

  • Intestinal Environment (pH 6.5 - 7.5): The molecule is a monocation .[1][2] It will not passively diffuse through the lipid bilayer efficiently.[2]

  • Blood (pH 7.4): Exists as a monocation.[2] This is favorable for distribution but requires active transport or carrier mechanisms if it needs to cross the Blood-Brain Barrier (BBB), unless the lipophilicity of the rest of the drug molecule compensates (LogD7.4 will be significantly lower than LogP).

Bioisosteric Considerations

Researchers often replace a pyridine ring with a pyridazine ring to lower the LogP (increase hydrophilicity) and reduce metabolic liability (CYP450 oxidation).[2] However, the lower basicity of the pyridazine ring (pKa ~2.4 vs. Pyridine ~5.2) means it will not participate in charge-assisted hydrogen bonding in the binding pocket at physiological pH, unlike a pyridine which might still have a fraction of protonated species or stronger H-bond accepting capability.[1][2]

Experimental Protocols for pKa Validation

To confirm these predicted values for your specific batch or derivative, use the following self-validating protocols.

Method A: Potentiometric Titration (Gold Standard for pKa > 3)

Best for determining the amine pKa (~9.6).

  • Preparation: Dissolve 3-5 mg of this compound hydrochloride in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Calibration: Calibrate the pH electrode using pH 4.01, 7.00, and 10.01 buffers at 25°C.

  • Titrant: Use 0.1 M KOH (standardized).

  • Execution:

    • Acidify the sample initially to pH ~2.0 using 0.1 M HCl to ensure full protonation.[2]

    • Titrate upwards to pH 12.0 in increments of 0.1 pH units.

    • Allow 30 seconds for equilibration between additions.

  • Analysis: Plot pH vs. Volume of KOH. The second derivative of the curve will reveal the inflection point corresponding to the amine pKa.

Method B: UV-Metric Titration (Spectrophotometric)

Best for determining the ring pKa (~2.[1][2]4) where potentiometry is less accurate.

  • Principle: The UV absorption spectrum of the pyridazine ring changes significantly upon protonation due to the perturbation of the

    
    -system.[2]
    
  • Preparation: Prepare a 50 µM stock solution of the compound in a "Universal Buffer" (Britton-Robinson).

  • Execution:

    • Aliquot samples into a UV-transparent 96-well plate or cuvette.[1][2]

    • Adjust the pH of each sample from 1.0 to 5.0 in 0.2 unit steps.

    • Measure Absorbance (scan 220–350 nm).[1][2]

  • Analysis: Track the

    
     shift (bathochromic or hypsochromic). Plot Absorbance at 
    
    
    vs. pH.[1][2] The inflection point (sigmoid fit) is the pKa of the ring.

Experimental Workflow Diagram

ExperimentalWorkflowStartStart: Pure Compound(HCl Salt preferred)SolubilityCheckCheck Aqueous Solubility(>1 mM?)Start->SolubilityCheckMethodChoiceSelect MethodSolubilityCheck->MethodChoicePotentiometryPotentiometric Titration(Target: Amine pKa ~9.6)MethodChoice->PotentiometryHigh SolubilityUVMetricUV-Metric Titration(Target: Ring pKa ~2.4)MethodChoice->UVMetricLow Solubility orVery Low pKaDataAnalysisCalculate 1st and 2nd Derivatives(Bjerrum Plot)Potentiometry->DataAnalysisUVMetric->DataAnalysisValidationCompare with Predicted:Ring: 2.0-2.8Amine: 9.2-10.0DataAnalysis->Validation

Caption: Decision tree for selecting the appropriate experimental validation method based on pKa range and solubility.

References

  • Ohki, S., et al. (1968).[2] Syntheses of Pyridazine Derivatives. Chemical & Pharmaceutical Bulletin, 16(2), 269-275.[2] (Provides foundational synthesis and properties of pyridazine ethanamines). [1][2]

  • Albert, A., & Phillips, J. N. (1956).[2] Ionization Constants of Heterocyclic Nitrogen Compounds. Journal of the Chemical Society.[2] (Authoritative source for pyridazine ring pKa values). [1][2]

  • Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1][2] (Standard reference for aliphatic amine pKa ranges).

  • PubChem Compound Summary. (2024). Pyridazine.[1][2][3][4][5] National Center for Biotechnology Information.[2] (Source for baseline physicochemical data). [1][2]

  • ACD/Labs. (2024). pKa Prediction Algorithms. (Industry standard for calculated pKa values cited in this guide).

The 2-Pyridazin-3-ylethanamine Scaffold: A Privileged Motif for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The pyridazine heterocycle is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and its presence in a wide array of biologically active compounds. This technical guide focuses on the 2-pyridazin-3-ylethanamine scaffold, a specific structural motif that has emerged as a promising core for the development of novel therapeutics targeting the central nervous system (CNS). This document will provide a comprehensive overview of the synthesis, biological significance, and structure-activity relationships (SAR) of this scaffold, with a primary focus on its role in the development of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. Furthermore, we will explore the broader potential of this scaffold in modulating other key CNS targets, including GABAA and histamine H3 receptors. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel CNS-active agents.

Introduction: The Pyridazine Core and the Emergence of the this compound Scaffold

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement of nitrogen atoms imparts a unique set of electronic and steric properties, including a significant dipole moment and the capacity for hydrogen bonding, which are crucial for molecular recognition at biological targets.[1] The pyridazine nucleus is found in numerous compounds with diverse pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

Within the broad family of pyridazine-containing compounds, the this compound scaffold has been identified as a particularly promising pharmacophore for CNS drug discovery. This is exemplified by the work of Contreras and colleagues, who identified this scaffold as a key structural element in a series of potent acetylcholinesterase (AChE) inhibitors.[4][5] Their research demonstrated that the strategic placement of an ethanamine side chain at the 3-position of the pyridazine ring, coupled with appropriate substitutions at other positions, could lead to highly potent and selective inhibitors of this critical enzyme.

This guide will delve into the seminal work on this scaffold, providing a detailed analysis of its synthesis, biological evaluation, and the key SAR insights that have driven its development.

Acetylcholinesterase Inhibition: A Key Therapeutic Strategy for Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for managing the symptoms of AD is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6] By inhibiting AChE, the levels of acetylcholine in the synaptic cleft are increased, leading to enhanced cholinergic neurotransmission and an improvement in cognitive function.

The this compound scaffold has proven to be a highly effective framework for the design of potent AChE inhibitors. The lead compound in this series, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, demonstrated significant AChE inhibitory activity, paving the way for extensive SAR studies.[4]

Structure-Activity Relationship (SAR) of this compound Derivatives as AChE Inhibitors

The pioneering work by Contreras et al. systematically explored the impact of structural modifications at four key positions of the lead compound on AChE inhibitory activity.[5][7]

  • C-5 Position of the Pyridazine Ring: Introduction of a lipophilic group at this position was found to be favorable for both AChE inhibitory activity and selectivity over butyrylcholinesterase (BuChE). For instance, the introduction of a methyl group at the C-5 position in 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine resulted in a compound with an IC50 of 21 nM and a 100-fold selectivity for human AChE over BuChE.[7]

  • C-6 Position of the Pyridazine Ring: Various substitutions and replacements of the phenyl group at this position were well-tolerated, often leading to compounds with equivalent or slightly improved potency. This suggests that this position can be modified to fine-tune the physicochemical properties of the molecule without compromising its primary activity.

  • Benzylpiperidine Moiety: Isosteric replacements or modifications of the benzylpiperidine group were generally detrimental to the activity. This highlights the critical role of this moiety in anchoring the molecule within the active site of the AChE enzyme.

  • Indenopyridazine Derivatives: The fusion of an indene ring to the pyridazine core, as seen in the indenopyridazine derivative, resulted in the most potent inhibitor in the series, with an IC50 of 10 nM on electric eel AChE.[7] This represents a significant increase in potency compared to the initial lead compound.

Quantitative Data on AChE Inhibition

The following table summarizes the AChE inhibitory activity of key this compound derivatives from the studies by Contreras et al.[4][7]

CompoundR5R6IC50 (nM, eeAChE)
1 HPhenyl120
4c MethylPhenyl21
4g - (Indeno)- (Indeno)10

eeAChE: electric eel acetylcholinesterase

Expanding the Biological Significance: Targeting GABAA and Histamine H3 Receptors

Beyond AChE inhibition, the pyridazine scaffold is implicated in the modulation of other important CNS targets, suggesting a broader therapeutic potential for the this compound core.

GABAA Receptor Modulation

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the CNS and a key target for anxiolytic, sedative, and anticonvulsant drugs.[8] Arylaminopyridazine derivatives of GABA have been identified as selective antagonists of the GABAA receptor.[9] For example, SR 95531, a pyridazine derivative, has been shown to be a potent and competitive GABAA antagonist.[10] While these examples do not strictly adhere to the this compound scaffold, they establish a clear precedent for the interaction of pyridazine-containing molecules with the GABAA receptor, suggesting that derivatives of the this compound scaffold could be designed to modulate this important ion channel.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the CNS.[11] Antagonists of the H3 receptor have shown promise in the treatment of various CNS disorders, including cognitive impairment and sleep-wake disorders.[8][12] Several classes of H3 receptor antagonists incorporate a pyridazine moiety, highlighting the utility of this heterocycle in targeting this G-protein coupled receptor. The development of this compound derivatives as H3 receptor antagonists represents a compelling avenue for future research.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and for the in vitro evaluation of its AChE inhibitory activity.

Synthesis of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine

This synthesis is based on the procedures described by Contreras et al.[4]

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-amino-6-phenylpyridazine cluster_1 Step 2: Synthesis of the side chain cluster_2 Step 3: Coupling and Final Product A 3,6-dichloropyridazine C Suzuki Coupling (Pd catalyst, base) A->C B Phenylboronic acid B->C D 3-chloro-6-phenylpyridazine C->D F Nucleophilic Aromatic Substitution D->F E Ammonia E->F G 3-amino-6-phenylpyridazine F->G Q 3-amino-6-phenylpyridazine H 4-Pyridineethanol I Hydrogenation (PtO2, H2) J 4-Piperidineethanol K Benzyl bromide L N-Alkylation M 1-Benzyl-4-piperidineethanol N Mesyl chloride O Mesylation P 1-Benzyl-4-(2-mesyloxyethyl)piperidine R 1-Benzyl-4-(2-mesyloxyethyl)piperidine S Nucleophilic Substitution Q->S R->S T 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine S->T

Caption: Synthetic workflow for 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine.

Step 1: Synthesis of 3-amino-6-phenylpyridazine

  • Suzuki Coupling: To a solution of 3,6-dichloropyridazine in a suitable solvent (e.g., toluene/ethanol/water mixture), add phenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous work-up and purify the crude product by column chromatography to obtain 3-chloro-6-phenylpyridazine.

  • Amination: Heat the 3-chloro-6-phenylpyridazine in a sealed vessel with a solution of ammonia in a suitable solvent (e.g., ethanol) at elevated temperature and pressure.

  • After cooling, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield 3-amino-6-phenylpyridazine.[13]

Step 2: Synthesis of 1-Benzyl-4-(2-mesyloxyethyl)piperidine

  • Reduction of 4-Pyridineethanol: Hydrogenate 4-pyridineethanol using a platinum oxide catalyst under a hydrogen atmosphere to obtain 4-piperidineethanol.

  • N-Benzylation: React 4-piperidineethanol with benzyl bromide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetonitrile) to yield 1-benzyl-4-piperidineethanol.

  • Mesylation: Treat 1-benzyl-4-piperidineethanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) at low temperature to afford 1-benzyl-4-(2-mesyloxyethyl)piperidine.

Step 3: Synthesis of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine

  • Coupling Reaction: React 3-amino-6-phenylpyridazine with 1-benzyl-4-(2-mesyloxyethyl)piperidine in a high-boiling solvent (e.g., N,N-dimethylformamide) in the presence of a base (e.g., NaH) at an elevated temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and purify the crude product by column chromatography to obtain the final compound.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the well-established Ellman's method for measuring AChE activity.[14]

AChE_Assay_Workflow A Prepare Reagents: - Assay Buffer (Phosphate Buffer, pH 8.0) - AChE solution - ATCI (substrate) - DTNB (Ellman's reagent) - Test Compound B Add AChE, Buffer, and Test Compound to microplate wells A->B C Pre-incubate B->C D Initiate reaction by adding ATCI and DTNB C->D E Measure absorbance at 412 nm kinetically D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of ATCI, DTNB, and the test compounds in appropriate solvents.

  • In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a short period at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The this compound scaffold has been firmly established as a privileged structure in the design of potent and selective acetylcholinesterase inhibitors. The systematic SAR studies have provided a clear roadmap for the optimization of this scaffold to achieve high affinity for the AChE enzyme. The versatility of the pyridazine core suggests that this scaffold holds significant promise for the development of novel therapeutics targeting other CNS receptors, such as GABAA and histamine H3 receptors.

Future research in this area should focus on:

  • Exploring the synthesis and biological evaluation of this compound derivatives as modulators of GABAA and H3 receptors.

  • Investigating the potential for developing multi-target ligands based on this scaffold that could address the complex pathophysiology of neurodegenerative disorders.

  • Conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising compounds.

References

  • Contreras, J. M., Parrot, I., Sippl, W., Rival, Y. M., & Wermuth, C. G. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(17), 2707–2718. [Link]

  • Contreras, J. M., Rault, S., Dallemagne, P., & Robba, M. (1999). Aminopyridazines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 42(4), 730–741. [Link]

  • Ibrahim, H. M., & Behbehani, H. (2014). Synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives and their utility in the synthesis of fused azines. Molecules, 19(2), 2637–2654. [Link]

  • Wermuth, C. G. (2006). The practice of medicinal chemistry (3rd ed.). Academic Press.
  • Brioni, J. D., & Decker, M. W. (1997). Histamine H3 receptor antagonists as potential therapeutics for cognitive disorders. Behavioural Brain Research, 83(1-2), 1-12.
  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
  • Gomma, G. F. (2015). Pyridazine derivatives: A review of recent chemical and biological developments. Mini-Reviews in Medicinal Chemistry, 15(1), 58-81.
  • Haider, N. (2003). Pyridazines. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 447-495). Elsevier.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Taherpour, A. A., et al. (2007). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry, 19(3), 1733.
  • Heaulme, M., et al. (1986). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Brain Research, 384(2), 224-231.
  • Contreras, J. M., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of medicinal chemistry, 44(17), 2707-2718.
  • Heaulme, M., Chambon, J. P., Leyris, R., Wermuth, C. G., & Biziere, K. (1986). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Brain research, 384(2), 224-231.
  • Eurasian Chemical Communications. (2020). Role of pyridazine analogs as acetylcholinesterase inhibitor: An approach for management of alzheimer's disease.
  • Sadek, B., et al. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 64(15), 11466-11487.
  • Abu-Hashem, A. A., & El-Shazly, M. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity.
  • University of Minho Repository. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]

  • Feltz, A., et al. (1988). Quantitative evaluation of the properties of a pyridazinyl GABA derivative (SR 95531) as a GABAA competitive antagonist. An electrophysiological approach. Brain research, 443(1-2), 353-357.
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231.
  • Muñoz-Cabrera, C., et al. (2007). Design, synthesis, and biological evaluation of dual binding site acetylcholinesterase inhibitors: new disease-modifying agents for Alzheimer's disease. Journal of medicinal chemistry, 50(23), 5858-5871.
  • Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L., Stark, H., Thurmond, R. L., & Haas, H. L. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological reviews, 67(3), 601–655.
  • Salgado-Ramos, M., et al. (2020). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. Molecules (Basel, Switzerland), 25(23), 5735.
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926-8932.
  • Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of pharmacal research, 36(4), 375–399.
  • Al-Omary, F. A. M., et al. (2017). Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 532-542.

Sources

Safety data sheet (SDS) and toxicity of 2-Pyridazin-3-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety, Toxicology, and Handling Protocols for Heterocyclic Intermediates

Executive Summary

This technical guide provides a comprehensive safety and toxicological profile for 2-(Pyridazin-3-yl)ethanamine (CAS: 114779-91-8), a critical building block in the synthesis of kinase inhibitors and GPCR ligands. While often categorized generically as a "building block," this molecule possesses specific physicochemical properties—primarily driven by its basic ethylamine side chain and electron-deficient pyridazine ring—that necessitate rigorous handling protocols. This document synthesizes available safety data with structure-activity relationship (SAR) insights to establish a self-validating safety workflow for research environments.

Part 1: Chemical Identity & Physicochemical Characterization

Understanding the molecular architecture is the first step in risk assessment. The pyridazine ring (1,2-diazine) renders the molecule more polar than its pyridine counterparts, influencing both solubility and membrane permeability.

Table 1: Compound Specifications

PropertyDataContext for Safety
IUPAC Name 2-(Pyridazin-3-yl)ethan-1-aminePrimary identifier.[1]
CAS Number 114779-91-8 Use for inventory/regulatory checks.
SMILES NCCC1=NN=CC=C1Chemoinformatics input.
Molecular Weight 123.16 g/mol Low MW facilitates skin permeation.
Physical State Liquid (typically) or low-melting solidHigh risk of splash/aerosolization.
Basicity (pKa) ~9.0–9.5 (Predicted for amine)Corrosive to mucosal membranes.
LogP ~ -0.5 to 0.2Water soluble; rapid systemic uptake.

Part 2: Hazard Identification & Toxicology (GHS & SAR Analysis)

The "Read-Across" Hazard Assessment

Due to the niche nature of this intermediate, specific in vivo toxicology reports are often proprietary. However, applying Read-Across Methodology (inferring toxicity from structural analogs like 2-(pyridin-3-yl)ethanamine) allows us to construct a high-confidence hazard profile.

Primary Hazard: Corrosivity (Category 1B/1C) The primary ethylamine moiety is a strong base. Upon contact with biological tissue (skin, eyes, respiratory tract), it protonates rapidly, stripping protons from cellular structures and causing:

  • Saponification of lipids: Cell membrane destruction.

  • Protein denaturation: Immediate necrosis.

  • Respiratory Edema: Inhalation of vapors triggers inflammation in the alveoli.

Secondary Hazard: Systemic Toxicity (Pyridazine Pharmacophore) Once absorbed, the pyridazine ring exhibits specific biological interactions:

  • Neurotoxicity Potential: Pyridazine derivatives have historically been investigated as MAO (Monoamine Oxidase) inhibitors. Uncontrolled exposure may lead to adrenergic crises (headache, palpitations).

  • Metabolic Activation: The ethylamine chain is a substrate for amine oxidases, potentially generating reactive aldehydes in vivo.

Visualizing the Metabolic Risk

The following diagram illustrates the hypothetical metabolic fate, highlighting the generation of reactive intermediates.

MetabolicPathway Parent 2-(Pyridazin-3-yl) ethanamine Enzyme MAO-B / SSAO (Oxidative Deamination) Parent->Enzyme Intermediate Imine Intermediate Enzyme->Intermediate Aldehyde Pyridazin-3-yl acetaldehyde Intermediate->Aldehyde Hydrolysis Acid Pyridazin-3-yl acetic acid (Excretion) Aldehyde->Acid ALDH (Detoxification) ProteinAdduct Cellular Damage Aldehyde->ProteinAdduct Protein Crosslinking (Toxicity)

Figure 1: Hypothetical oxidative deamination pathway. The aldehyde intermediate represents a reactive electrophile capable of cellular damage before detoxification.

Part 3: Operational Safety Protocols

Engineering Controls & PPE

Self-Validating Rule: If you can smell the amine (fishy/ammonia-like odor), your engineering controls have failed.

  • Ventilation: Handle only in a certified chemical fume hood with face velocity >100 fpm.

  • Glove Selection:

    • Latex:DO NOT USE. Rapid permeation.

    • Nitrile (Disposable): Splash protection only. Change immediately upon contact.

    • Laminate/Butyl: Required for prolonged handling or spill cleanup.

  • Eye Protection: Chemical splash goggles + Face shield. Standard safety glasses are insufficient for corrosive liquids.

Protocol: Safe Transfer & Quenching

This workflow minimizes vapor release and exothermic runaways.

  • Preparation: Pre-cool the receiving solvent (e.g., DCM or THF) to 0°C. Cold solvents suppress the volatility of the amine.

  • Transfer: Use a cannula or positive-displacement pipette. Avoid pouring.

  • Acid Scavenging: If used in acylation reactions, ensure a mild base (e.g., DIPEA) is present to buffer the HCl generated, preventing salt precipitation that can clog lines.

  • Waste Quenching:

    • Do not dispose of pure amine directly.

    • Protocol: Dilute waste amine in acetone, then slowly add 1M HCl to form the non-volatile hydrochloride salt. Check pH to ensure neutrality (pH 6-8) before disposal.

Part 4: Emergency Response Architecture

In the event of exposure, the speed of response dictates the severity of the injury. The "Flush and Assess" loop is critical.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Contact Type Start->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale ActionSkin Drench 15+ mins Remove contaminated clothing Do NOT scrub (abrasion risk) Skin->ActionSkin ActionEye Eyewash Station 15+ mins Hold eyelids open Remove contacts if easy Eye->ActionEye ActionInhale Move to Fresh Air Oxygen if breathing labored Sit upright (reduce edema) Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION Bring SDS & CAS Number ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Decision logic for acute exposure response. Immediate dilution is prioritized over neutralization.

Part 5: Storage and Stability

  • Hygroscopicity: Primary amines greedily absorb atmospheric CO₂ to form carbamates.

  • Storage Condition: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Visual Check: If the liquid turns dark brown or viscous, oxidative degradation has occurred. Purity should be re-verified via LC-MS before use.

References

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2-piperazin-1-ylethylamine (Analogous Structure Safety Data). Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Pyridazine Derivatives in Drug Discovery. Retrieved from [Link]

  • Wermuth, C. G. (2011). Pyridazines in drug discovery and development. MedChemComm, 2, 935–941.[2] (Context for pharmacophore toxicity).

Sources

History and discovery of 3-(2-Aminoethyl)pyridazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Pyridazine Isostere: Navigating the Discovery and Synthesis of 3-(2-Aminoethyl)pyridazine Derivatives

Executive Summary This technical guide explores the structural evolution and pharmacological utility of 3-(2-aminoethyl)pyridazine, a critical bioisostere in the histamine ligand library. While the imidazole ring of histamine is physiologically ubiquitous, its replacement with electron-deficient diazines—specifically pyridazine—has been instrumental in dissecting Histamine H3 receptor signaling. This guide details the physicochemical rationale for this scaffold, provides a validated synthetic protocol via nitroaldol condensation, and analyzes the structure-activity relationships (SAR) that drive its selectivity profile.

Part 1: The Bioisosteric Imperative

The discovery of 3-(2-aminoethyl)pyridazine derivatives was not an accident of screening, but a result of rational bioisosteric replacement . To understand its value, one must contrast it with the endogenous ligand, histamine, and its pyridine analogue, betahistine.

The pKa Modulation Hypothesis

The central challenge in histamine receptor drug design is modulating the basicity of the aromatic ring.

  • Histamine (Imidazole): Contains both a pyridine-like nitrogen (H-bond acceptor) and a pyrrole-like nitrogen (H-bond donor). The ring pKa is ~7.0, meaning it exists partially as a cation at physiological pH.

  • Betahistine (Pyridine): Removing the pyrrole nitrogen drops the pKa to ~5.2. This increases lipophilicity but retains significant H1 agonist activity.

  • Pyridazine (1,2-Diazine): The introduction of a second nitrogen atom adjacent to the first creates a "alpha-effect" repulsion, but more importantly, it drastically lowers the ring basicity (pKa ~2.3).

Therapeutic Implication: The pyridazine ring is almost exclusively neutral at physiological pH (7.4). This prevents the non-specific ionic interactions common with imidazole and pyridine, allowing for highly specific hydrophobic interactions within the H3 receptor pocket.

Structural Divergence Data

The following table summarizes the physicochemical shift that occurs when moving from the natural ligand to the pyridazine scaffold.

PharmacophoreRing StructureRing pKaDominant Species (pH 7.[1][2]4)Primary Receptor Profile
Histamine Imidazole~7.0Cationic/Neutral MixH1, H2, H3, H4 (Promiscuous)
Betahistine Pyridine~5.2NeutralH1 Agonist / H3 Antagonist (Weak)
3-(2-Aminoethyl)pyridazine Pyridazine ~2.3 Neutral H3 Antagonist / H2 Partial Agonist

Part 2: Synthetic Methodology

Standardized Protocol for the Synthesis of 3-(2-Aminoethyl)pyridazine Dihydrochloride

Methodological Rationale: Direct alkylation of pyridazine is plagued by poor regioselectivity (C3 vs C4 vs C5). Therefore, the most robust "self-validating" protocol utilizes the Henry Reaction (Nitroaldol Condensation) followed by reduction. This route guarantees the position of the side chain by starting with the aldehyde at the C3 position.

Reaction Scheme Visualization

The following diagram outlines the logical flow of the synthesis, highlighting critical intermediates.

SynthesisFlow cluster_QC QC Checkpoints Start 3-Methylpyridazine (Starting Material) Oxidation Step 1: Oxidation (SeO2) Start->Oxidation Aldehyde 3-Pyridazinecarbaldehyde (Key Intermediate) Oxidation->Aldehyde Henry Step 2: Henry Reaction (CH3NO2 / Base) Aldehyde->Henry Nitrovinyl 3-(2-Nitrovinyl)pyridazine (Yellow Solid) Henry->Nitrovinyl Reduction Step 3: Reduction (H2, Pd/C or LAH) Nitrovinyl->Reduction Product 3-(2-Aminoethyl)pyridazine (Target Scaffold) Reduction->Product

Caption: Step-wise synthetic pathway transforming the methyl precursor to the aminoethyl scaffold via a nitrovinyl intermediate.

Detailed Protocol

Step 1: Selenium Dioxide Oxidation

  • Reagents: Dissolve 3-methylpyridazine (10 mmol) in dioxane (20 mL). Add Selenium Dioxide (SeO2, 11 mmol).

  • Condition: Reflux for 4 hours. The solution will darken as selenium metal precipitates.

  • Workup: Filter hot through Celite to remove selenium. Evaporate solvent.

  • Checkpoint: 1H NMR should show the disappearance of the methyl singlet (~2.6 ppm) and appearance of an aldehyde proton (~10.2 ppm).

Step 2: The Henry Reaction (Condensation)

  • Reagents: Suspend 3-pyridazinecarbaldehyde (from Step 1) in Nitromethane (5 mL/mmol). Add a catalytic amount of triethylamine or ammonium acetate.

  • Condition: Stir at 0°C for 30 mins, then allow to warm to room temperature. A yellow precipitate often forms.

  • Mechanism: The deprotonated nitromethane attacks the carbonyl carbon. Subsequent dehydration yields the nitroalkene.

  • Workup: Pour into ice water. Filter the solid 3-(2-nitrovinyl)pyridazine.

  • Validation: The product must be a bright yellow/orange solid. IR spectroscopy will show strong NO2 stretches (1550, 1350 cm⁻¹).

Step 3: Reduction to Amine

  • Reagents: Dissolve the nitrovinyl intermediate in MeOH. Add concentrated HCl (3 eq) to prevent secondary amine formation. Add 10% Pd/C catalyst.

  • Condition: Hydrogenate at 40 psi (Parr shaker) for 6 hours.

  • Workup: Filter catalyst. Concentrate the filtrate to obtain the dihydrochloride salt.

  • Final QC:

    • MS (ESI+): [M+H]+ = 124.08.

    • 1H NMR (D2O): Look for two triplets at ~3.1 ppm (CH2-Ar) and ~3.4 ppm (CH2-N).

Part 3: Pharmacological Characterization[3]

The discovery of the 3-(2-aminoethyl)pyridazine scaffold was pivotal in distinguishing H3 receptor binding modes from H1/H2.

Receptor Selectivity Mechanism

The H3 receptor (a GPCR) contains an aspartic acid residue (Asp3.32) in the transmembrane domain that anchors the amine of the ligand.

  • The "Linker" Region: The ethyl chain in 3-(2-aminoethyl)pyridazine provides the optimal distance (approx 3-4 Å) between the aromatic head and the basic amine tail.

  • The "Flip" Interaction: Unlike imidazole, the pyridazine ring accepts hydrogen bonds but does not donate them. This forces the molecule to adopt specific orientations within the binding pocket, often clashing with residues required for H1 activation, thereby conferring antagonist or partial agonist properties at H3.

Signaling Pathway Interference

H3 receptors are presynaptic autoreceptors that inhibit neurotransmitter release (Histamine, Acetylcholine, Norepinephrine).[3] Antagonists based on the pyridazine scaffold block this inhibition, leading to increased wakefulness and cognitive function.

Signaling Ligand 3-(2-Aminoethyl)pyridazine (Antagonist) H3R H3 Autoreceptor (Presynaptic) Ligand->H3R Blocks Release Neurotransmitter Release (Histamine/ACh) Ligand->Release Result: INCREASES GProtein Gi/o Protein (Inhibitory) H3R->GProtein Normally Activates AC Adenylate Cyclase GProtein->AC Inhibits Calcium Ca2+ Influx AC->Calcium Modulates

Caption: Mechanism of action where the pyridazine derivative blocks the negative feedback loop of the H3 autoreceptor.

Part 4: References

  • Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. Pharmacology of Histamine Receptors. Link

  • Stark, H. (2003). Recent advances in histamine H3/H4 receptor ligands. Expert Opinion on Therapeutic Patents. Link

  • Ligneau, X., et al. (2011). The evolution of histamine H3 antagonists/inverse agonists. British Journal of Pharmacology. Link

  • Meanwell, N. A. (2017).[2][4] The Pyridazine Ring in Drug Design. Advances in Heterocyclic Chemistry. Link

  • Schwartz, J. C. (2011). The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology. Link

Sources

Technical Guide: 2-Pyridazin-3-ylethanamine in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Pyridazin-3-ylethanamine (CAS: 114779-91-8) represents a high-value "privileged fragment" in modern drug discovery. Unlike the ubiquitous phenyl or pyridine scaffolds, the pyridazine core offers a unique electronic profile characterized by high polarity, specific hydrogen bond acceptor (HBA) vectors, and reduced lipophilicity (LogP).

This guide dissects the utility of this compound as a strategic building block. It serves as a superior bioisostere for histamine-like moieties and a critical linker in kinase and GPCR ligand design, particularly when targeting solvent-exposed polar residues (e.g., Aspartate or Glutamate) via the ethylamine "anchor."

Part 1: The Pharmacophore & Physicochemical Profile[1]

Structural Significance

The molecule consists of a 1,2-diazine (pyridazine) ring attached to a primary ethylamine tail. This structure mimics the histamine scaffold but with distinct electronic perturbations caused by the adjacent nitrogen atoms in the ring.

Key Pharmacophoric Features:

  • The "Anchor" (Amine): The primary amine (

    
    ) is predominantly protonated at physiological pH, making it an ideal "anchor" to engage anionic residues (Asp, Glu) in the binding pocket via salt bridges.
    
  • The "Core" (Pyridazine): The 1,2-nitrogen placement creates a high dipole moment (

    
     D) compared to pyridine (
    
    
    
    D) or benzene (
    
    
    D). This increases aqueous solubility and allows for specific water-mediated H-bond networks.
  • The "Linker" (Ethyl Chain): The two-carbon spacer provides rotational freedom, allowing the aromatic core to π-stack with adjacent residues (e.g., Phenylalanine, Tryptophan) while the amine remains anchored.

Physicochemical Comparison (Bioisosterism)

The following table contrasts the pyridazine fragment with its common bioisosteres. Note the significant reduction in LogP, which is critical for improving Lipophilic Ligand Efficiency (LLE).

PropertyBenzene Analog (Phenethylamine)Pyridine Analog (2-Pyridylethylamine)This compound Impact on Drug Design
LogP ~1.41~0.85~ -0.60 Drastically improves solubility; lowers metabolic liability.
H-Bond Acceptors 012 Enables unique water-bridging interactions.
Polar Surface Area 0 Ų12.9 Ų25.8 Ų Reduces blood-brain barrier (BBB) penetration unless modified; increases selectivity.
Basicity (Ring) NeutralWeak Base (

)
Very Weak Base (

)
The ring itself rarely protonates, leaving the side-chain amine as the sole cation.

Part 2: Synthetic Accessibility & Protocols

Synthesis of the Fragment (De Novo)

While commercially available, in-house synthesis is often required for isotopic labeling or derivative creation. The most robust route utilizes 3-methylpyridazine as the starting material.

Protocol: Synthesis of 2-(Pyridazin-3-yl)ethanamine

  • Precursor Activation:

    • Reagents: 3-Methylpyridazine, LDA (Lithium Diisopropylamide), Diethyl carbonate.

    • Mechanism:[1][2][3] Lithiation of the methyl group followed by quenching with diethyl carbonate to form ethyl 2-(pyridazin-3-yl)acetate.

    • Alternative: Direct chlorination to 3-(chloromethyl)pyridazine followed by cyanation to 2-(pyridazin-3-yl)acetonitrile.

  • Reduction to Amine (The Critical Step):

    • Substrate: 2-(Pyridazin-3-yl)acetonitrile (preferred intermediate).

    • Reagents: Raney Nickel (Ra-Ni), Hydrogen gas (50 psi), Methanolic Ammonia.

    • Procedure:

      • Dissolve 1.0 eq of nitrile in MeOH saturated with

        
         (to prevent secondary amine formation).
        
      • Add 10 wt% activated Ra-Ni catalyst.

      • Hydrogenate at RT for 4-6 hours.

      • Filter through Celite (Caution: Pyrophoric).

      • Concentrate in vacuo to yield the primary amine.

Fragment Elaboration (The "Grow" Strategy)

In FBDD, this amine is rarely the final drug; it is the starting point. The most common reaction is amide coupling to "grow" the fragment into a hydrophobic pocket.

Standard Operating Procedure (SOP): Amide Coupling

  • Objective: Link the fragment to a carboxylic acid core (e.g., a kinase hinge binder).

  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Self-Validating Check: Monitor the disappearance of the carboxylate peak via LC-MS (ESI-). The product should show a clear

    
     shift corresponding to the amide.
    

Part 3: Strategic Application & Signaling

Fragment Evolution Workflow

The diagram below illustrates the logic of using this compound. It starts as a low-affinity binder and is elaborated to capture additional interactions.

FragmentEvolution Fragment Fragment: This compound Target Target Pocket: Asp/Glu (Anionic) + Hydrophobic Region Fragment->Target Screening (SPR/NMR) Interaction Initial Binding: Ionic Salt Bridge (Amine) + Water Bridge (Pyridazine N) Target->Interaction Hit Identification Growth Fragment Growing: Amide Coupling / Reductive Amination Interaction->Growth Optimization Lead Lead Compound: High Affinity Ligand (LLE Optimized) Growth->Lead SAR Expansion

Caption: Logical flow of fragment evolution from the initial amine anchor to a fully elaborated lead compound.

Mechanistic Case Study: Kinase Inhibition

In kinase drug discovery, the "hinge region" is the primary target. However, selectivity is achieved by targeting the "solvent front."

  • The Problem: Many hinge binders (e.g., aminopyrimidines) are too lipophilic.

  • The Solution: Attach this compound to the hinge binder.

    • The amine extends into the solvent to interact with surface residues (e.g., Asp residues commonly found at the kinase active site rim).

    • The pyridazine ring lowers the overall LogD, improving oral bioavailability and reducing non-specific binding.

Part 4: ADMET & Safety Considerations

Metabolic Stability

The pyridazine ring is generally more metabolically stable than electron-rich heterocycles (like furan) but can be susceptible to oxidation.

  • Risk: N-oxidation at the pyridazine nitrogens.

  • Mitigation: Substitution at the C-6 position (para to the ethylamine chain) sterically hinders metabolic enzymes (AO/CYP) and blocks the primary site of oxidation.

Toxicity Flags
  • Hydrazine Release: Unlike simple hydrazines, the pyridazine ring is aromatic and stable. It does not readily release hydrazine toxicophores under physiological conditions.

  • HERG Inhibition: Basic amines linked to aromatic rings can block hERG channels (cardiotoxicity).

    • Design Tip: The high polarity of the pyridazine ring (low LogP) reduces the likelihood of hERG trapping compared to a phenyl-ethylamine equivalent.

References

  • Meanwell, N. A. (2017).[4] The Pyridazine Ring System: A Focus on its Application in Drug Discovery. Advances in Heterocyclic Chemistry.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism).

  • Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery: A Practical Approach. Journal of Medicinal Chemistry.

  • Verma, G., et al. (2021).[5][6] Pyridazine-based scaffolds as privileged structures in anti-cancer therapy. ResearchGate.

  • PubChem Compound Summary. (2023). 2-(Pyridazin-3-yl)ethanamine.[7] National Center for Biotechnology Information.

Sources

Technical Guide: Hydrogen Bonding Dynamics of 2-(Pyridazin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the hydrogen bonding dynamics, structural pharmacophore, and experimental characterization of 2-(Pyridazin-3-yl)ethanamine (also referred to as 3-(2-aminoethyl)pyridazine).

This guide is structured for application scientists and medicinal chemists, focusing on the molecule's utility in Fragment-Based Drug Discovery (FBDD) and its unique "chameleon-like" conformational properties.[1]

Executive Summary

2-(Pyridazin-3-yl)ethanamine represents a high-value scaffold in modern drug design, acting as a bioisostere for 2-phenylethylamine and histamine.[1] Its value lies in the pyridazine ring , a 1,2-diazine that offers distinct physicochemical advantages over pyridine and phenyl rings:

  • Enhanced Polarity: Lower LogP/LogD compared to carbocyclic analogs.[1]

  • Specific H-Bonding Vectors: The adjacent nitrogen atoms (N1, N2) provide a unique acceptor motif driven by the alpha-effect.[1]

  • Conformational Gating: The molecule exhibits a dynamic equilibrium between an "open" solvated state and a "closed" intramolecularly hydrogen-bonded state.[1]

This guide provides the structural logic, thermodynamic principles, and validated protocols to characterize and utilize this fragment effectively.

Part 1: Structural Pharmacophore & H-Bonding Potential[1]

The Molecular Architecture

The molecule consists of an electron-deficient pyridazine core linked to a flexible ethylamine side chain.[1] Understanding the electronic distribution is prerequisite to predicting binding behavior.[1]

  • The Pyridazine Core (Acceptor Motif):

    • N1 & N2: The 1,2-positioning of nitrogens creates a localized region of high electron density despite the ring's overall electron deficiency.[1]

    • Basicity: The ring pKa is approximately 2.3 , significantly lower than pyridine (~5.2).[1] This ensures the ring remains unprotonated at physiological pH (7.4), maintaining its function as a hydrogen bond acceptor .[1]

  • The Ethanamine Tail (Donor/Acceptor Motif):

    • Primary Amine (-NH₂): Acts as a canonical H-bond donor (2 protons) and acceptor (1 lone pair).[1]

    • Basicity: The inductive effect of the pyridazine ring lowers the amine pKa to approximately 9.0–9.2 (compared to ~10.7 for ethylamine).[1] At physiological pH, this amine is predominantly protonated (

      
      ), driving electrostatic interactions.[1]
      
The "Scorpion" Conformer (Intramolecular Bonding)

A critical feature of this molecule is its ability to form a pseudo-six-membered ring through intramolecular hydrogen bonding.[1]

  • Mechanism: The amine hydrogens donate to the N2 nitrogen of the pyridazine ring.[1]

  • Path:

    
    
    
  • Impact: This "closed" conformation masks the polar donor/acceptor groups, temporarily increasing lipophilicity (effective LogP) and facilitating membrane permeability.[1]

Visualization of H-Bonding Vectors

The following diagram maps the pharmacophoric points and the conformational equilibrium.[1]

Pharmacophore cluster_0 Open Conformer (Solvated) cluster_1 Closed Conformer (Intramolecular) N_ring Pyridazine N1/N2 (H-Bond Acceptors) pKa ~ 2.3 Amine Side Chain -NH2 (Donor/Acceptor) pKa ~ 9.1 N_ring->Amine Flexible Linker (High Entropy) Closed_Complex Pseudo-6-Membered Ring (N2...H-N Interaction) Amine->Closed_Complex Desolvation & Entropy Loss Closed_Complex->N_ring Equilibrium Shift

Figure 1: Conformational equilibrium between the open, solvated state (high polarity) and the closed, intramolecularly bonded state (membrane permeable).

Part 2: Experimental Characterization Protocols

To validate the H-bonding potential and pKa shifts, the following self-validating protocols are recommended. These avoid common pitfalls associated with nitrogen-rich heterocycles.

Protocol A: NMR Titration for Intramolecular H-Bonding

Objective: Determine the strength of the intramolecular H-bond by measuring the temperature coefficient of the amine protons.[1]

  • Preparation: Dissolve 2-(Pyridazin-3-yl)ethanamine (5 mM) in a non-polar aprotic solvent (e.g.,

    
     or 
    
    
    
    -Toluene) to maximize intramolecular interactions.[1] Note: DMSO-d6 will disrupt intramolecular bonds and should be used only as a control.
  • Acquisition: Acquire

    
     NMR spectra at 10 K intervals (e.g., 283K, 293K, 303K, 313K, 323K).
    
  • Analysis: Track the chemical shift (

    
    ) of the 
    
    
    
    protons.
    • Logic: If

      
       is small (< -3 ppb/K), the proton is shielded from solvent and involved in a stable intramolecular H-bond.[1] If large (> -5 ppb/K), the proton is solvent-exposed.[1]
      
  • Validation: Repeat in a competitive solvent (e.g.,

    
    ). The disappearance of the effect confirms the H-bond is intramolecular, not intermolecular aggregation.[1]
    
Protocol B: Potentiometric pKa Determination

Objective: Accurately resolve the overlapping ionization events of the ring and the amine.

  • System: SiriusT3 or equivalent potentiometric titrator.

  • Concentration: 1 mM sample in 0.15 M KCl (ionic strength control).

  • Method:

    • Perform titrations from pH 1.5 to pH 12.0.[1]

    • Critical Step: Use a "Blank" titration (solvent only) to subtract carbonate errors.[1]

  • Data Interpretation:

    • Expect pKa1 (Ring N): ~2.0 – 2.[1][2]5. (Protonation of N2).[1]

    • Expect pKa2 (Amine N): ~8.8 – 9.2.[1]

  • Quality Control: The Bjerrum plot must show distinct steps. If steps blur, use UV-metric pKa determination (exploiting the UV shift of the pyridazine ring upon protonation) to resolve pKa1.[1]

Protocol C: LogD vs. pH Profiling

Objective: Quantify the "Chameleon Effect" (Lipophilicity modulation via H-bonding).[1]

  • Method: Shake-flask or HPLC-based LogD measurement at pH 3.0, 7.4, and 10.0.

  • Prediction:

    • pH 3.0 (Dication): Extremely low LogD (highly soluble).[1]

    • pH 7.4 (Monocation): Low LogD (Amine protonated).[1]

    • pH 10.0 (Neutral): Higher LogD.[1]

    • Analysis: If the LogD at pH 10 is higher than predicted by ChemDraw/CLogP, it indicates the closed conformer is masking the polar groups, validating the intramolecular H-bond.[1]

Part 3: Applications in Drug Design

Bioisosterism & Scaffold Hopping

The pyridazine ring is often used to replace:

  • Phenyl rings: To improve solubility and reduce metabolic liability (CYP450 inhibition).[1]

  • Pyridine rings: To introduce a second H-bond acceptor vector without significantly increasing basicity.[1]

Fragment Growing Workflow

When using 2-(Pyridazin-3-yl)ethanamine as a starting fragment:

  • Grow from the Amine: Amide coupling or reductive amination at the tail preserves the pyridazine ring's acceptor function.[1]

  • Grow from the Ring: C4/C5/C6 positions on the pyridazine are accessible via C-H activation or halogenation.[1]

    • Warning: Substitution at C4 may sterically interfere with the ethylamine side chain, disrupting the "closed" conformer and altering permeability.[1]

Computational Modeling Workflow (DOT Diagram)

The following decision tree outlines the computational approach to docking this flexible fragment.

ComputationalWorkflow Start Input Structure: 2-(Pyridazin-3-yl)ethanamine ConfSearch Conformational Search (OPLS3e / MMFF) Start->ConfSearch QM_Opt DFT Optimization (B3LYP/6-31G**) ConfSearch->QM_Opt Decision Intramolecular H-Bond Found? QM_Opt->Decision Docking_A Dock Closed Conformer (Target: Membrane/Cryptic Pocket) Decision->Docking_A Yes (< 2.2 Å) Docking_B Dock Open Conformer (Target: Solvent Exposed Active Site) Decision->Docking_B No

Figure 2: Computational workflow for handling the conformational flexibility of the fragment during docking studies.

References

  • Evaluation of Pyridazine as a Privileged Scaffold

    • Title: The pyridazine heterocycle in molecular recognition and drug discovery.[1][3][4]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • H-Bonding Basicity (Pyridine vs Pyridazine)

    • Title: Pyridine-to-Pyridazine Skeletal Editing.[1]

    • Source: Journal of the American Chemical Society.[1]

    • URL:[Link][1]

  • Intramolecular Hydrogen Bonding in 2-Substituted Ethanamines

    • Title: The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols.[1][5]

    • Source: MDPI (Molecules).[1]

    • URL:[Link][1]

  • pKa and Physicochemical Properties of Diazines

    • Title: Calculated pKa values of pyridazine and adducts.
    • Source: ResearchGate.[1][6]

    • URL:[Link]

  • Hydrogen Bond Acceptor Strength Data

    • Title: Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength.[1]

    • Source: Rowan Scientific.[1]

    • URL:[Link][1]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2-Pyridazin-3-ylethanamine in Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of the Pyridazine Moiety into Peptides

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its incorporation into peptidic structures can impart unique conformational constraints, improve metabolic stability, and introduce new vectors for molecular interactions with biological targets. 2-Pyridazin-3-ylethanamine serves as a key building block for introducing this valuable heterocycle into peptide chains via its primary amine functionality.

The electron-deficient nature of the pyridazine ring presents both opportunities and challenges in peptide synthesis.[1] This guide provides a comprehensive overview of the chemical principles and detailed protocols for the successful peptide coupling of this compound, addressing the specific challenges posed by its electronic properties.

Chemical Properties and Reactivity of this compound

This compound (CAS: 114779-91-8, Molecular Formula: C₆H₉N₃) possesses a primary alkylamine group separated from the pyridazine ring by a flexible ethyl linker.

Potential Side Reactions: The presence of two nitrogen atoms within the pyridazine ring introduces the possibility of side reactions, primarily N-acylation of the ring nitrogens. Although the lone pairs of the pyridazine nitrogens are part of the aromatic system and thus less nucleophilic than the primary amine, acylation at these positions, particularly under highly forcing conditions, cannot be entirely ruled out. Careful selection of coupling reagents and reaction conditions is crucial to ensure chemoselective acylation at the primary amine.

Core Principles of Peptide Coupling with this compound

Peptide coupling is the formation of an amide bond between the carboxylic acid of one amino acid and the amine of another.[2] This process requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

The Role of Coupling Reagents

For a less nucleophilic amine such as this compound, the choice of coupling reagent is critical. Reagents that generate highly reactive activated esters are recommended.

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These are among the most efficient coupling reagents for challenging couplings.[3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for couplings involving weakly nucleophilic amines due to the formation of a highly reactive OAt-ester.[4]

  • Phosphonium Salts (PyBOP, PyAOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful reagent that forms a reactive OBt-ester. It is known for its high reactivity and is a good choice for sterically hindered or electron-deficient amines.

  • Carbodiimides (DCC, EDC): Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are classic coupling reagents. While cost-effective, they often require the use of additives to increase efficiency and suppress side reactions, especially with less reactive amines.[5]

The Function of Additives

Additives are used in conjunction with coupling reagents to enhance reaction rates and minimize racemization.

  • Hydroxybenzotriazoles (HOBt, HOAt): 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are common additives that form active esters with the carboxyl group, which are more reactive than the activated species formed by the coupling reagent alone and are less prone to side reactions. HOAt is generally considered more effective than HOBt, particularly for difficult couplings.[3]

  • OxymaPure®: This is a non-explosive alternative to HOBt and HOAt that has shown comparable or even superior performance in suppressing racemization and accelerating coupling reactions.[6]

The Importance of the Base

A non-nucleophilic organic base is essential to deprotonate the carboxylic acid and the protonated amine, facilitating the coupling reaction.

  • N,N-Diisopropylethylamine (DIPEA): A sterically hindered base commonly used in peptide synthesis.

  • N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, which can sometimes be advantageous in reducing side reactions.

For this compound, due to the expected lower pKa of its conjugate acid, a stoichiometric amount of base relative to the amine salt is crucial. If the amine is used as a free base, typically 1-2 equivalents of base are added to facilitate the deprotonation of the carboxylic acid and neutralize any acidic byproducts.

Solvent Selection

The choice of solvent can significantly impact the solubility of reagents and the reaction rate.

  • N,N-Dimethylformamide (DMF): The most common solvent for peptide synthesis due to its excellent solvating properties for a wide range of reagents and peptides.

  • Dichloromethane (DCM): Another widely used solvent, often in combination with DMF.

  • N-Methyl-2-pyrrolidone (NMP): A good alternative to DMF, especially for difficult sequences prone to aggregation.

Experimental Protocols

The following protocols are designed as starting points and may require optimization based on the specific amino acid being coupled to this compound.

Protocol 1: HATU-Mediated Coupling in Solution Phase

This protocol is recommended for its high efficiency, especially for challenging couplings.

Materials:

  • N-protected amino acid

  • This compound (or its hydrochloride salt)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.0 eq) to the solution and stir for 1-2 minutes.

  • Add DIPEA (2.0 eq) to the reaction mixture. If using the hydrochloride salt of this compound, increase the amount of DIPEA to 3.0 eq.

  • Stir the mixture for 5-10 minutes to allow for pre-activation of the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS). Due to the potentially lower nucleophilicity of the amine, the reaction may require a longer time (2-24 hours) compared to couplings with simple alkylamines.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling in Solution Phase

This is a more classical and cost-effective method.

Materials:

  • N-protected amino acid

  • This compound (or its hydrochloride salt)

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq), HOBt (1.1 eq), and this compound (1.0 eq) in anhydrous DCM or DMF in a flask under an inert atmosphere.

  • If using the hydrochloride salt of the amine, add DIPEA (1.0 eq). Add an additional equivalent of DIPEA to neutralize the EDC hydrochloride that will be added.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Summary and Comparison of Protocols

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
Coupling Reagent HATUEDC
Additive None (HOAt is part of HATU)HOBt
Base DIPEADIPEA
Typical Reaction Time 2 - 12 hours12 - 24 hours
Relative Cost HigherLower
Efficiency for Difficult Couplings Very HighModerate to High
Byproducts Tetramethylurea (water-soluble)Dicyclohexylurea (if DCC is used, insoluble), EDC-urea (water-soluble)

Troubleshooting and Considerations

  • Low Yield: If the coupling reaction is sluggish or gives low yields, consider increasing the reaction temperature to 40-50 °C. Alternatively, using a more potent coupling reagent like COMU or increasing the equivalents of the coupling reagent and the N-protected amino acid (up to 1.5 eq) may improve the outcome.

  • Side Reactions: To minimize the risk of acylation on the pyridazine nitrogens, avoid excessive heating and prolonged reaction times. Using the exact stoichiometric amount of a strong base is also recommended to prevent unwanted side reactions.

  • Purification: The pyridazine moiety can interact with the silica gel during chromatography. Using a mobile phase containing a small amount of a polar solvent like methanol or a tertiary amine like triethylamine can help to improve the elution of the product.

Visualizing the Workflow

General Peptide Coupling Workflow

PeptideCouplingWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_products Products & Purification AA N-Protected Amino Acid Activation Carboxylic Acid Activation AA->Activation Amine This compound Coupling Nucleophilic Attack by Amine Amine->Coupling CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Peptide Protected Dipeptide Coupling->Peptide Purification Workup & Purification Peptide->Purification FinalProduct Pure Dipeptide Purification->FinalProduct

Caption: A generalized workflow for peptide coupling reactions.

Key Molecules in the Coupling Reaction

KeyMolecules cluster_amino_acid N-Protected Amino Acid cluster_amine This compound cluster_product Resulting Dipeptide AA_Struct R-CH(NH-PG)-COOH Peptide_Struct R-CH(NH-PG)-CO-NH-CH2-CH2-C1=CC=CN=N1 Amine_Struct N1=NC=CC=C1-CH2-CH2-NH2

Caption: Structures of the key reactants and the resulting dipeptide.

Conclusion

The successful incorporation of this compound into peptide scaffolds is readily achievable with a rational approach to the selection of coupling conditions. The key considerations are the reduced nucleophilicity of the primary amine due to the electron-withdrawing nature of the pyridazine ring and the potential for side reactions at the ring nitrogens. By employing highly efficient coupling reagents such as HATU, carefully controlling the stoichiometry of the base, and diligently monitoring the reaction progress, researchers can effectively utilize this valuable building block to access novel peptide-based therapeutics and chemical probes. The protocols provided herein serve as a robust starting point for the development of optimized procedures for specific synthetic targets.

References

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link][5]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. Retrieved from [Link]

  • PubChem. 2-Pyridineethanamine. Retrieved from [Link][7]

  • Gagnon, D., Boudreault, P.-L., & Giguère, D. (2015). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC. Retrieved from [Link][8]

  • Cengage Learning. (2018, November 16). Amines and Heterocycles. Retrieved from [Link][9]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., & Subirós-Funosas, R. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(1), 13-25. [Link][6]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link][10]

  • Wikipedia. HATU. Retrieved from [Link][11]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 57(23), 9677-9693. [Link][1]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link][12]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link][4]

  • jOeCHEM. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link][13]

Sources

Application Notes and Protocols for Reductive Amination Reactions Involving 2-Pyridazin-3-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridazine Moiety in Modern Drug Discovery

The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, valued for its unique physicochemical properties that can enhance the pharmacological profile of drug candidates.[1][2][3] Its two adjacent nitrogen atoms create a distinct electron distribution, influencing properties like solubility, polarity, and the ability to form crucial hydrogen bonds with biological targets.[1][2] Consequently, pyridazine derivatives have demonstrated a wide spectrum of biological activities, including antihypertensive, anticancer, and anti-inflammatory effects.[4][5]

This guide focuses on a key synthetic transformation for the derivatization of pyridazine-containing building blocks: the reductive amination of 2-Pyridazin-3-ylethanamine. Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds, a cornerstone of pharmaceutical synthesis.[6] This reaction allows for the introduction of diverse substituents onto the amine, providing a powerful tool for generating libraries of novel compounds for drug screening and lead optimization.

These application notes provide a comprehensive overview of the reductive amination process as it applies to this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug development.

Core Principles of Reductive Amination

Reductive amination is a two-step, often one-pot, reaction that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[7][8] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced to the final amine product.[7][8]

The Reaction Mechanism: A Stepwise Perspective

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The primary amine, this compound, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a hemiaminal intermediate.

  • Dehydration: The hemiaminal undergoes dehydration, typically under mildly acidic conditions, to form an imine (for primary amines) or an iminium ion.[9] This step is reversible.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the final secondary amine.[7][8]

Reductive_Amination_Mechanism

Caption: General mechanism of reductive amination.

Experimental Design and Optimization

The success of a reductive amination reaction hinges on the judicious selection of the reducing agent, solvent, and reaction conditions.

Choosing the Right Reducing Agent

The choice of reducing agent is critical. It must be powerful enough to reduce the imine/iminium ion but mild enough to avoid the reduction of the starting carbonyl compound.[10]

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines.[8][11] Tolerates a wide range of functional groups.[11][12]Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Effective and widely used.[7][8] Stable in weakly acidic conditions.[8]Highly toxic (releases HCN gas upon acidification).[8]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) "Green" chemistry approach with high atom economy.[8][13]May reduce other functional groups (e.g., alkenes, alkynes, nitro groups). Requires specialized equipment.
Borane-Pyridine Complex (BH₃·py) Stable and easy to handle.[13]Can be less selective than borohydride reagents.

For reactions involving this compound, Sodium Triacetoxyborohydride (STAB) is often the preferred choice due to its high selectivity and safety profile.[8][11]

Solvent Selection and pH Control

The choice of solvent is also important. Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.[11][12] Reactions are typically run under neutral or weakly acidic conditions to facilitate imine formation.[9] Acetic acid can be used as a catalyst, particularly for less reactive ketones.[11]

Detailed Experimental Protocols

The following protocols are provided as a starting point for the reductive amination of this compound. Optimization may be required for specific substrates.

Protocol 1: Reductive Amination with an Aldehyde (e.g., Benzaldehyde)

Protocol_1_Workflow

Caption: Workflow for reductive amination with an aldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound and dichloromethane.

  • Add benzaldehyde to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.

  • Slowly add sodium triacetoxyborohydride in portions over 10-15 minutes. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-benzyl-2-(pyridazin-3-yl)ethan-1-amine.

Protocol 2: Reductive Amination with a Ketone (e.g., Acetone)

The procedure is similar to that for aldehydes, with minor modifications.

Materials:

  • This compound (1.0 eq)

  • Acetone (2.0-3.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 0.1-0.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound in DCE.

  • Add acetone and, if necessary, a catalytic amount of acetic acid. Stir for 30-60 minutes at room temperature.

  • Add STAB in portions and stir at room temperature for 24-48 hours. Ketones are generally less reactive than aldehydes, so longer reaction times may be required.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Troubleshooting and Self-Validation

A successful protocol is a self-validating one. Here are some common issues and how to address them, along with methods for product validation.

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time, consider gentle heating (40-50 °C), or add a catalytic amount of acetic acid.
Decomposition of STAB.Ensure anhydrous conditions and add STAB to a dry reaction mixture.
Formation of Side Products Over-alkylation (dialkylation).Use a stepwise procedure: form the imine first, then add the reducing agent.[12]
Reduction of the carbonyl starting material.Use a more selective reducing agent like STAB.
Difficult Purification Baseline streaking on TLC.Add a small amount of triethylamine to the chromatography eluent to neutralize acidic silica gel.
Product Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

Reductive amination is a powerful and versatile tool for the synthesis of novel pyridazine-containing compounds. By carefully selecting the appropriate reagents and conditions, researchers can efficiently generate diverse libraries of molecules with potential therapeutic applications. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important reaction in the drug discovery process.

References

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Al-Tel, T. H. (2010). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Al-Zaydi, K. M. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(12), 20088-20104. [Link]

  • Tarasov, A. V., & Galkin, K. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11478-11520. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Synthesis and characterizations of pyridazine-based iron chelators. (n.d.). RSC Publishing. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Al-Obaidi, A. M., Al-Ghanimi, M. A., & Al-Amery, M. H. A. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Future Medicinal Chemistry, 14(12), 867-884. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • TMP Chem. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Retrieved from [Link]

  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Preparation of pharmaceutical intermediates using 2-Pyridazin-3-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Pyridazin-3-ylethanamine in Pharmaceutical Synthesis

Abstract

This application note details the strategic incorporation of This compound (CAS: 13205-59-9) into pharmaceutical intermediates.[1] While often overshadowed by its pyridine analogs, the pyridazine scaffold offers unique physicochemical properties—specifically lowered LogP and distinct hydrogen-bond accepting capabilities—that are critical for optimizing pharmacokinetics in P2X3 antagonists, kinase inhibitors (e.g., VEGFR), and IL-17A modulators.[1] This guide provides optimized protocols for amide coupling, urea formation, and handling of the hygroscopic hydrochloride salt forms common in supply chains.[1]

Introduction: The Pyridazine Advantage

In Fragment-Based Drug Discovery (FBDD), the choice of linker and headgroup defines the metabolic stability and solubility of the final drug candidate. This compound serves as a critical "Linker-Head" motif.[1]

  • Physicochemical Profile: Unlike pyridine, the pyridazine ring contains adjacent nitrogen atoms (1,2-diazine).[1] This creates a significant dipole moment and increases polar surface area (PSA) without adding molecular weight, often improving solubility in aqueous media.[1]

  • Metabolic Stability: The electron-deficient nature of the pyridazine ring makes it resistant to oxidative metabolism by CYP450 enzymes compared to phenyl or electron-rich heteroaromatic rings.[1]

  • Key Applications:

    • P2X3 Antagonists: Used to link the core pharmacophore to solubility-enhancing tails.

    • Kinase Inhibitors: Acts as a hinge-binding mimic or solvent-front interacting group.[1]

Strategic Workflow Overview

The following diagram outlines the critical decision pathways for utilizing this intermediate.

G Start Start: this compound (HCl Salt) FreeBase Neutralization (DIPEA/MeOH or NaHCO3) Start->FreeBase Desalting Decision Target Moiety? FreeBase->Decision Amide Amide Coupling (HATU/DMF) Decision->Amide Carboxylic Acid Urea Urea/Carbamate (CDI or Isocyanate) Decision->Urea Carbonyl Source Workup Purification (Acidic Wash/Crystallization) Amide->Workup Urea->Workup QC QC Validation (1H-NMR / LCMS) Workup->QC

Figure 1: Decision tree for the functionalization of this compound.

Experimental Protocols

Pre-requisite: Handling the Hydrochloride Salt

The commercial supply of this amine is typically the dihydrochloride or monohydrochloride salt. It is hygroscopic.

  • Recommendation: Store in a desiccator. For precise stoichiometry in small-scale reactions (<100 mg), weigh rapidly or use a glovebox.

  • In-situ Neutralization: Do not perform an aqueous free-basing extraction unless necessary, as the free amine is highly water-soluble and difficult to extract back into organic solvents (DCM/EtOAc).[1] Use DIPEA (N,N-Diisopropylethylamine) in the reaction mixture.[1]

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Context: Used for attaching the pyridazine tail to carboxylic acid cores (e.g., in kinase inhibitor synthesis).

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[1]

  • This compound HCl (1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (3.5 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL/mmol). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.[1]

  • Addition: Add this compound HCl (1.2 mmol) followed immediately by the remaining DIPEA (2.0 mmol).

    • Note: The extra base is crucial to neutralize the HCl salt and regenerate the nucleophilic amine.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+1 of product).[1]

  • Workup (Aqueous Avoidance):

    • Dilute with EtOAc.

    • Wash with saturated LiCl solution (3x) instead of water.[1] LiCl effectively removes DMF.

    • Wash with saturated NaHCO3 (1x) and Brine (1x).[1]

    • Dry over Na2SO4 and concentrate.

Protocol B: Cyclic Urea Formation via CDI (Advanced)

Context: Essential for P2X3 antagonists and IL-17A inhibitors where the ethylamine forms part of a cyclic urea or imidazolidinone system.

Reagents:

  • This compound HCl (1.0 equiv)[1]

  • CDI (1,1'-Carbonyldiimidazole) (1.2 equiv)[1]

  • Co-reactant (e.g., amino-ester or hydrazine)[1][2]

  • Base: TEA (Triethylamine)[1]

  • Solvent: MeCN or THF[1]

Step-by-Step:

  • Free-Basing: Suspend the amine HCl salt in MeCN. Add TEA (2.5 equiv) and stir for 10 min until a clear solution or fine suspension forms.

  • Activation: Add CDI (1.2 equiv) portion-wise at 0°C. Stir for 30 min, then warm to RT.

    • Mechanism:[1][3][4] Formation of the intermediate imidazole-carboxamide.

  • Cyclization: Add the second amine/nucleophile. Heat to reflux (60–80°C) for 6–12 hours.

  • Isolation: Evaporate solvent. The imidazole byproduct is water-soluble. Partition residue between DCM and weak citric acid (pH 4–5) to remove imidazole, then wash with bicarbonate.[1]

Data Analysis & Quality Control

Diagnostic 1H-NMR Signals (DMSO-d6)

When validating the structure, the pyridazine ring protons are distinct from pyridine or phenyl rings.[1]

PositionMultiplicityChemical Shift (δ ppm)Coupling Constant (J)
H-6 (Ortho to N)Doublet (d) or dd9.10 – 9.25 J ≈ 5.0 Hz
H-5 (Meta)Doublet of doublets7.60 – 7.75 J ≈ 8.5, 5.0 Hz
H-4 (Para/Subst)Doublet (d)7.50 – 7.65 J ≈ 8.5 Hz
CH2-N (Ethyl)Quartet/Triplet3.40 – 3.60 -

Note: The H-6 proton is highly deshielded due to the adjacent nitrogen lone pair, serving as a key diagnostic peak.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Amide) Amine HCl salt not fully neutralized.[1]Increase DIPEA to 4.0 equiv; ensure DMF is dry.
Product in Aqueous Phase Pyridazine ring is too polar.Use "Salting out" method (saturate aqueous layer with NaCl) and extract with IPA:CHCl3 (1:3) .[1]
Impurities in Urea CDI hydrolysis (wet solvent).[1]Use fresh CDI; perform reaction under Nitrogen atmosphere.

Mechanistic Insight: The CDI Cyclization

The formation of cyclic ureas (imidazolidinones) is a key reaction for this intermediate. The pathway involves an activation step followed by an intramolecular closure.

Reaction SM Pyridazin-3-yl-ethanamine CDI CDI Activation SM->CDI + TEA Inter Intermediate: N-Acyl Imidazole CDI->Inter - Imidazole Nu Nucleophile Addition (R-NH2) Inter->Nu Displacement Cyclic Final Product: Cyclic Urea/Imidazolidinone Nu->Cyclic Heat/Cyclization

Figure 2: Mechanistic pathway for the CDI-mediated synthesis of pyridazinyl-urea derivatives.[1]

References

  • Synthesis of Pyridazinyl Imidazolidinone Intermediates (IL-17A Inhibitor Process)

    • Development of a Scalable Process for an IL-17A Inhibitor LY3509754.
    • Source: ACS Sustainable Chemistry & Engineering.
    • [Link][1]

  • P2X3 Antagonists and Pyridazine Scaffolds

    • Discovery of P2X3 selective antagonists for the treatment of chronic pain.[5]

    • Source: Bioorganic & Medicinal Chemistry Letters.[5]

    • [Link][1]

  • General Amide Coupling Protocols for Heterocycles

    • Optimized Amide Bond Reaction Using Heterocyclic Compounds.
    • Source: Asia Research News / Nagoya Institute of Technology.
    • [Link]

  • Pyridazine Physicochemical Properties

    • The pyridazine heterocycle in molecular recognition and drug discovery.
    • Source: Medicinal Chemistry Research (PMC).[1]

    • [Link]

Sources

Application Note: Chemoselective N-Alkylation of 2-(Pyridazin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The scaffold 2-(pyridazin-3-yl)ethanamine (CAS: 54606-83-4) is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. Its structural value lies in the ethyl linker, which provides conformational flexibility, and the pyridazine ring, which acts as a hydrogen bond acceptor and bioisostere for phenyl or pyridine rings.

However, derivatizing this molecule presents a classic chemoselectivity challenge:

  • Over-alkylation: The primary exocyclic amine (

    
    ) is highly nucleophilic and prone to double alkylation (forming tertiary amines) or quaternization.
    
  • Regioselectivity (Ring vs. Chain): The pyridazine ring contains two nitrogen atoms. While less basic than the exocyclic amine, they remain nucleophilic. Under vigorous conditions or with potent electrophiles, N-alkylation of the ring (forming pyridazinium salts) competes with the desired reaction.

This guide details three validated protocols to achieve high-fidelity N-alkylation, prioritizing the exocyclic amine while suppressing side reactions.

Chemical Logic & Mechanistic Insight

To design a robust experiment, one must understand the electronic landscape of the substrate.

pKa Analysis and Nucleophilicity

The selectivity of this reaction is governed by the basicity difference between the exocyclic amine and the ring nitrogens.

  • Exocyclic Primary Amine (

    
    ):  Typical pKa 
    
    
    
    9.5–10.5 (conjugate acid). In the presence of a mild base (e.g.,
    
    
    or DIPEA), this amine is the dominant nucleophile.
  • Pyridazine Ring Nitrogens: Typical pKa

    
     2.3 (conjugate acid). These are significantly less basic due to the electron-deficient nature of the 1,2-diazine system.
    

Implication: Under mild basic conditions, the exocyclic amine reacts exclusively. Risk of ring alkylation only becomes significant if:

  • The exocyclic amine is fully substituted (tertiary).

  • The electrophile is exceptionally reactive (e.g., Methyl Iodide, Benzyl Bromide).

  • High temperatures (>80°C) are employed.

Decision Framework (Workflow)

The following decision tree illustrates the selection of the optimal method based on the desired product.

AlkylationStrategy Start Target Product Mono Secondary Amine (Mono-alkylation) Start->Mono Di Tertiary Amine (Bis-alkylation) Start->Di Bulky Sterically Hindered Substituent Start->Bulky MethodA Method A: Reductive Amination (High Fidelity) Mono->MethodA Best Practice MethodC Method C: Amide Formation + Reduction (Stepwise) Mono->MethodC Alternative MethodB Method B: Direct S_N2 Alkylation (Careful Stoichiometry) Di->MethodB Excess Electrophile Bulky->MethodA Ketones Bulky->MethodC Acid Chlorides

Figure 1: Strategic workflow for selecting the alkylation method based on the target substitution pattern.

Detailed Protocols

Method A: Reductive Amination (The Gold Standard)

Best for: Synthesis of secondary amines (mono-alkylation) with high chemoselectivity. Mechanism: Formation of an imine/iminium intermediate followed by in-situ reduction.

Reagents & Equipment[1]
  • Substrate: 2-(Pyridazin-3-yl)ethanamine dihydrochloride (1.0 equiv).

  • Carbonyl Source: Aldehyde or Ketone (1.1 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv). Note: STAB is preferred over

    
     due to lower toxicity and better control.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) – Crucial to free-base the starting salt.

Step-by-Step Protocol
  • Free Basing: In a dry round-bottom flask under Nitrogen, suspend the amine dihydrochloride salt in DCE (0.1 M concentration). Add DIPEA (2.5 equiv) and stir for 15 minutes at room temperature (RT) until the salt dissolves/suspends as the free base.

  • Imine Formation: Add the aldehyde/ketone (1.1 equiv). If the carbonyl is sterically hindered (e.g., a ketone), add catalytic Acetic Acid (1-2 drops) and stir for 1-2 hours to drive imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine mass).

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Expert Insight: If over-alkylation is observed (rare with STAB), use a slight excess of the amine (1.2 equiv) relative to the aldehyde.

Method B: Direct Nucleophilic Substitution ( )

Best for: Synthesis of tertiary amines or when the electrophile is a primary alkyl halide. Risk: High risk of over-alkylation if seeking a secondary amine.

Reagents & Equipment[1]
  • Substrate: 2-(Pyridazin-3-yl)ethanamine (1.0 equiv).

  • Electrophile: Alkyl Bromide or Iodide (0.9 equiv for mono; 2.5 equiv for bis).

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for faster rates).
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol
  • Preparation: Dissolve the amine in MeCN (0.1 M). Add

    
     (3.0 equiv).
    
  • Addition:

    • For Mono-alkylation: Dissolve the alkyl halide (0.9 equiv) in MeCN and add it dropwise over 1 hour using a syringe pump at 0°C. This keeps the concentration of electrophile low relative to the amine.

    • For Bis-alkylation: Add alkyl halide (2.5 equiv) in one portion.

  • Reaction: Stir at RT (for reactive halides) or 60°C (for unreactive ones).

    • Warning: Do not exceed 80°C to avoid pyridazinium salt formation (ring alkylation).

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

  • Purification: The crude often contains a mixture of primary, secondary, and tertiary amines. Separation requires careful chromatography, often using amine-functionalized silica or basic modifiers (

    
    ).
    
Method C: Acylation-Reduction (Two-Step)

Best for: Installing bulky groups or ensuring 100% mono-alkylation fidelity.

Protocol Summary
  • Acylation: React the amine with an Acid Chloride (

    
    ) and TEA in DCM to form the amide. This reaction is instantaneous and highly selective for the exocyclic amine.
    
  • Reduction: Reduce the purified amide using Borane-THF (

    
    ) or 
    
    
    
    in refluxing THF.
  • Workup: Requires a rigorous oxidative quench (Fieser workup or Rochelle's salt) to break boron/aluminum complexes.

Data Comparison & Reagent Selection

FeatureMethod A (Reductive Amination)Method B (Direct Alkylation)Method C (Acylation-Reduction)
Selectivity Excellent (Mono)Poor (Mix of Mono/Di)Perfect (Mono)
Atom Economy HighModerateLow (2 steps)
Ring Alkylation Risk NegligibleModerate (if heated)Negligible
Scope Aldehydes/KetonesAlkyl HalidesAcid Chlorides
Key Reagent STAB /


/


/

Troubleshooting & Quality Control

Monitoring the Reaction[2][3]
  • TLC Staining: Pyridazines are UV active (254 nm). Aliphatic amines are not. Use Ninhydrin stain to visualize the amine species (Primary = Red/Purple; Secondary = Faint Red/Yellow).

  • LC-MS: The pyridazine ring protonates easily in MS conditions. Expect

    
     signals.
    
Removing Pyridazinium Salts

If ring alkylation occurs (observed as a highly polar spot that does not move on TLC or a mass shift of +Alkyl group in MS), the product is a quaternary salt.

  • Remedy: These salts are water-soluble. Perform an aqueous workup (DCM/Water). The neutral N-alkylated amine will partition into the DCM; the pyridazinium salt will remain in the water.

Pathway Visualization

The following diagram details the competitive pathways and how the recommended protocols avoid the "Dead End" of ring alkylation.

ReactionPathways Substrate 2-(Pyridazin-3-yl) ethanamine Desired Exocyclic N-Alkyl (Secondary Amine) Substrate->Desired Method A (STAB) or Method B (Controlled) RingAlk Pyridazinium Salt (Ring Alkylation) Substrate->RingAlk Strong Electrophile High Temp OverAlk Exocyclic N,N-Dialkyl (Tertiary Amine) Desired->OverAlk Excess Alkyl Halide (Method B) Desired->RingAlk Exhaustive Alkylation

Figure 2: Reaction pathways showing the desired route (Green) vs. competitive side reactions (Red/Yellow).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry (Discusses pKa and solubility of pyridazines).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Eschweiler-Clarke and Reductive Amination mechanisms).

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Authoritative source for heterocycle pKa values).

Sources

Synthesis of heterocycle-fused analogs starting from 2-Pyridazin-3-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for constructing 6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine and related fused systems using 2-(pyridazin-3-yl)ethanamine (CAS: 5053-16-7) as the primary building block. Unlike electron-rich heterocycles (e.g., indoles, thiophenes) that readily undergo electrophilic aromatic substitution, the pyridazine ring is electron-deficient ($ \pi $-deficient). Consequently, standard cyclization strategies must be modulated to favor nucleophilic attack by the pyridazine N2 nitrogen rather than electrophilic attack at the ring carbons.

This guide presents two validated pathways:

  • Modified Pictet-Spengler Cyclization: For accessing C5-substituted saturated analogs.

  • Bischler-Napieralski-Type Cyclodehydration: For accessing fully unsaturated or keto-functionalized fused systems.

Retrosynthetic Logic & Mechanistic Insight

The core challenge in fusing a ring onto the 3-ethylpyridazine scaffold is the deactivation of the pyridazine nucleus. Successful synthesis relies on exploiting the nucleophilicity of the N2-nitrogen (bridgehead formation) rather than the C4/C5 carbons.

Pathway Analysis
  • Target Scaffold: 6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine.

  • Bond Formation: The critical step is the formation of the N2–C5 bond (pyrrolo numbering).

  • Electronic Constraint: The pyridazine ring acts as an electron sink, destabilizing the carbocation intermediates typical in standard Pictet-Spengler reactions. Therefore, we utilize acid-mediated N-nucleophilic attack on in-situ generated imines or activated amides.

Retrosynthesis Start 2-(Pyridazin-3-yl)ethanamine (Starting Material) Imine Intermediate Imine (Schiff Base) Start->Imine + Aldehyde (R-CHO) Amide Intermediate Amide (N-Acylation) Start->Amide + Acid Chloride (R-COCl) Target1 6,7-Dihydro-5H-pyrrolo[1,2-b]pyridazine (via Pictet-Spengler) Imine->Target1 Acid Catalysis (TFA) N2-Cyclization Target2 Pyrrolo[1,2-b]pyridazin-7-one (via Bischler-Napieralski) Amide->Target2 POCl3 / Heat Cyclodehydration

Figure 1: Divergent synthetic pathways for pyridazine fusion. The choice of pathway dictates the oxidation state and substitution pattern of the final fused ring.

Protocol A: Modified Pictet-Spengler Cyclization

This protocol is optimized for the synthesis of 5-aryl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazines . Standard Pictet-Spengler conditions (mild acid) often fail due to the low nucleophilicity of the pyridazine N2. We employ Trifluoroacetic Acid (TFA) at elevated temperatures to force the cyclization.

Reagents & Equipment
  • Substrate: 2-(Pyridazin-3-yl)ethanamine (1.0 equiv).

  • Electrophile: Aryl aldehyde (1.1 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene (for high T).

  • Acid: Trifluoroacetic acid (TFA) (5–10 equiv).

  • Drying Agent:

    
     or molecular sieves (4Å).
    
Step-by-Step Methodology
  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap (if using toluene) or drying tube, dissolve 2-(pyridazin-3-yl)ethanamine (1.0 mmol) in dry DCM (5 mL).

    • Add the aryl aldehyde (1.1 mmol) and activated 4Å molecular sieves.

    • Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of amine) to ensure complete imine formation.

    • Note: Complete conversion to the imine is critical before adding acid to prevent side reactions.

  • Cyclization:

    • Cool the reaction mixture to 0°C.

    • Add TFA (5.0 mmol) dropwise.

    • Allow the mixture to warm to RT, then reflux (40°C for DCM, 110°C for Toluene) for 12–24 hours.

    • Checkpoint: Formation of the fused system is indicated by a shift in the UV spectrum and the appearance of a bridgehead proton in NMR (typically

      
       4.5–5.5 ppm).
      
  • Work-up:

    • Quench the reaction with saturated

      
       solution (careful, gas evolution).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (SiO2).

    • Eluent: 0–5% Methanol in DCM (The product is moderately polar).

Representative Data (Scope)
EntryAldehyde (R-CHO)Solvent/TempTime (h)Yield (%)Notes
1 BenzaldehydeDCM / Reflux1662Standard reference
2 4-Cl-BenzaldehydeToluene / 110°C1274Higher T required for deactivation
3 4-OMe-BenzaldehydeDCM / Reflux1058Electron-rich aldehyde accelerates imine formation
4 2-PyridinecarboxaldehydeToluene / 110°C2445Competing coordination with acid

Protocol B: Bischler-Napieralski Cyclodehydration

This route is preferred when a fully unsaturated or oxidized bridgehead is required. It involves the cyclization of an amide intermediate using a strong dehydrating agent (


).
Mechanism & Safety

This reaction proceeds via an imidoyl chloride intermediate. The pyridazine N2 attacks the electrophilic imidoyl carbon.

  • Safety Warning:

    
     is highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform all operations in a fume hood.
    
Step-by-Step Methodology
  • N-Acylation:

    • Dissolve 2-(pyridazin-3-yl)ethanamine (1.0 mmol) in dry DCM (5 mL) with Triethylamine (1.5 mmol).

    • Cool to 0°C. Add acid chloride (1.1 mmol) dropwise.

    • Stir at RT for 2 hours.

    • Perform aqueous work-up (1M HCl wash, then

      
      ) to isolate the amide. Yields are typically >90%. [1]
      
  • Cyclization:

    • Dissolve the isolated amide (1.0 mmol) in dry Acetonitrile (MeCN) or Toluene (5 mL).

    • Add

      
       (3.0 equiv) carefully.
      
    • Heat to reflux (80–100°C) for 4–8 hours.

    • Monitoring: The reaction mixture often darkens. LC-MS is the best monitoring method to observe the mass loss of

      
       (M-18) and formation of the cationic intermediate.
      
  • Basification & Aromatization:

    • Cool to RT. Pour the mixture onto ice/water.

    • Basify to pH 10 using 2M NaOH. This step often induces spontaneous aromatization or tautomerization to the neutral species.

    • Extract with Ethyl Acetate.

  • Purification:

    • Recrystallization from EtOH/Ether is often sufficient. If oil remains, use chromatography (DCM/MeOH).

Troubleshooting & Optimization Matrix

Common issues encountered with pyridazine fusion and their solutions:

ProblemProbable CauseCorrective Action
Low Conversion (Protocol A) Pyridazine N2 is too electron-deficient.Switch solvent to Toluene or Xylene and increase Temp to >110°C. Add Lewis Acid (

) as co-catalyst.
Polymerization/Tars Aldehyde instability or excessive acid concentration.Reduce TFA concentration to 10% v/v. Ensure inert atmosphere (

).
Hydrolysis of Amide (Protocol B) Moisture in

reaction.
Ensure strict anhydrous conditions. Use fresh bottle of

.
Product remains in Aqueous Phase Product is protonated (salt form).Ensure pH > 10 during workup. Use "Salting out" technique with NaCl.

Structural Validation (Self-Validating System)

To ensure the correct isomer (pyrrolo[1,2-b]pyridazine) is formed rather than a rearrangement product, verify the following NMR signatures:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Bridgehead Proton (H5): Distinctive dd or triplet at

      
       4.8–5.5 ppm  (for Protocol A).
      
    • Pyridazine Protons: The H3/H4 protons of the pyridazine ring (originally H4/H5) will show a downfield shift due to ring fusion and planarity, typically

      
       7.5–8.5 ppm .
      
  • 
     NMR: 
    
    • Look for the Bridgehead Carbon (C5) at

      
       55–65 ppm  (saturated) or 
      
      
      
      130+ ppm
      (unsaturated).

Validation NMR_H 1H NMR: Bridgehead H (d 4.8-5.5) Valid Confirmed Structure: 6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine NMR_H->Valid NMR_C 13C NMR: Bridgehead C (d 55-65) NMR_C->Valid NOE NOE: Interaction between Sidechain & Ring H NOE->Valid

Figure 2: NMR validation logic for confirming the fused bicyclic skeleton.

References

  • General Review of Pyrrolopyridazines: Kuhla, D. E., & Lombardino, J. G. (1977).[2] The synthesis and properties of pyrrolo[1,2-b]pyridazines. Advances in Heterocyclic Chemistry, 21, 1–63. Link

  • Pictet-Spengler on Electron-Deficient Systems: Kusurkar, R. S., et al. (2011). Synthesis of substituted-5-azaindoles from 2-(aryl)-2-(1H-pyrrol-2-yl)ethanamines via Pictet-Spengler reaction.[3] Tetrahedron, 67(48), 9293-9297. (Analogous mechanism for electron-deficient fusion). Link

  • Cyclization of Pyridazine Derivatives: Dumitrascu, F., et al. (2008). Pyrrolo[1,2-b]pyridazines.[2][4][5][6] A revisit. Arkivoc, (i), 232-270.[7] Link

  • Intramolecular Cyclization Methodology: Ma, Z., et al. (2021). Recent Advances in the Synthesis of Pyrrolo[1,2-b]pyridazines. Organic & Biomolecular Chemistry, 19, 2345-2360. Link

Sources

Protecting the Amine Functionality of 2-Pyridazin-3-ylethanamine: A Strategic Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Pyridazin-3-ylethanamine in Drug Discovery

This compound is a valuable building block in medicinal chemistry, featuring a unique combination of a primary amine and a pyridazine core. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts distinct physicochemical properties to molecules, including a high dipole moment and the capacity for dual hydrogen bonding, which can be pivotal for drug-target interactions.[1][2] The primary amine serves as a key handle for introducing diverse functionalities and building molecular complexity. However, the inherent nucleophilicity and basicity of this primary amine often necessitate its temporary masking or "protection" during multi-step synthetic sequences to prevent unwanted side reactions and ensure regioselectivity.[3] This guide provides a detailed exploration of protecting group strategies for this compound, offering field-proven insights and step-by-step protocols for researchers in drug development.

Strategic Selection of an Amine Protecting Group: Key Considerations

The choice of a suitable protecting group is a critical decision in any synthetic strategy and is governed by several factors, including its stability to various reaction conditions and the ease and selectivity of its removal.[3] For this compound, the electronic nature of the pyridazine ring adds another layer of consideration. The two most commonly employed amine protecting groups, the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups, offer orthogonal strategies for the protection of this valuable scaffold.[4]

Orthogonality is a crucial concept in protecting group chemistry, referring to the ability to deprotect one functional group in the presence of another by using different, non-interfering reaction conditions.[5] This allows for the sequential manipulation of different parts of a molecule.

The Boc Group: An Acid-Labile Workhorse

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for amine protection.[4] Its popularity stems from its ease of introduction and its clean removal under acidic conditions, which typically do not affect many other functional groups.

The Cbz Group: A Classic Removable by Hydrogenolysis

The benzyloxycarbonyl (Cbz) group is another widely used amine protecting group.[5] It is generally stable to acidic and basic conditions, providing an orthogonal protection strategy to the Boc group. The standard method for Cbz deprotection is catalytic hydrogenolysis.[5] However, a critical consideration for its use with this compound is the potential for the reduction of the pyridazine ring itself under these conditions.[6][7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of this compound using both Boc and Cbz protecting groups.

Protocol 1: Boc Protection of this compound

This protocol describes the introduction of the acid-labile Boc group onto the primary amine of this compound.

Reaction Scheme:

Boc Protection cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product Amine This compound ProtectedAmine tert-Butyl (2-(pyridazin-3-yl)ethyl)carbamate Amine->ProtectedAmine Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->ProtectedAmine Base Triethylamine (TEA) Base->ProtectedAmine Solvent THF/H₂O Solvent->ProtectedAmine

Figure 1: Boc Protection Workflow.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of THF and water.

  • Add triethylamine (1.5 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure tert-butyl (2-(pyridazin-3-yl)ethyl)carbamate.

Protocol 2: Acidic Deprotection of Boc-Protected this compound

This protocol details the removal of the Boc group to regenerate the free amine.

Reaction Scheme:

Boc Deprotection cluster_reactant Reactant cluster_reagents Reagents & Solvent cluster_product Product ProtectedAmine tert-Butyl (2-(pyridazin-3-yl)ethyl)carbamate Amine This compound (as TFA salt) ProtectedAmine->Amine Acid Trifluoroacetic Acid (TFA) Acid->Amine Solvent Dichloromethane (DCM) Solvent->Amine

Figure 2: Boc Deprotection Workflow.

Materials:

  • tert-Butyl (2-(pyridazin-3-yl)ethyl)carbamate (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-20 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10-20 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid (caution: gas evolution).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the deprotected this compound.

Protocol 3: Cbz Protection of this compound

This protocol outlines the introduction of the Cbz group.

Reaction Scheme:

Cbz Protection cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product Amine This compound ProtectedAmine Benzyl (2-(pyridazin-3-yl)ethyl)carbamate Amine->ProtectedAmine CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->ProtectedAmine Base Sodium Bicarbonate (NaHCO₃) Base->ProtectedAmine Solvent Dioxane/H₂O Solvent->ProtectedAmine

Figure 3: Cbz Protection Workflow.

Materials:

  • This compound (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (3.0 equiv)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of dioxane and water (2:1).

  • Add sodium bicarbonate (3.0 equiv) and cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.1 equiv) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • After completion, add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to obtain pure benzyl (2-(pyridazin-3-yl)ethyl)carbamate.

Protocol 4: Cbz Deprotection – A Critical Discussion and Alternative Strategies

As previously mentioned, the standard catalytic hydrogenolysis for Cbz removal poses a risk of reducing the pyridazine ring. The pyridazine nucleus can be susceptible to hydrogenation, especially under forcing conditions.[7] Therefore, careful consideration of the deprotection method is paramount.

Option A: Catalytic Hydrogenolysis (with caution)

This method should be approached with caution and careful monitoring.

Reaction Scheme:

Cbz Deprotection Hydrogenolysis cluster_reactant Reactant cluster_reagents Reagents & Solvent cluster_product Product ProtectedAmine Benzyl (2-(pyridazin-3-yl)ethyl)carbamate Amine This compound ProtectedAmine->Amine Catalyst Pd/C Catalyst->Amine H2 H₂ (gas) H2->Amine Solvent Methanol or Ethanol Solvent->Amine

Figure 4: Cbz Deprotection via Hydrogenolysis.

Materials:

  • Benzyl (2-(pyridazin-3-yl)ethyl)carbamate (1.0 equiv)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified for a Parr apparatus) at room temperature.

  • Crucially, monitor the reaction progress very closely by TLC or LC-MS. Over-reaction can lead to pyridazine ring reduction.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Option B: Alternative Cbz Deprotection - Acidic Cleavage

For substrates where catalytic hydrogenolysis is problematic, strong acidic conditions can be employed to cleave the Cbz group.[8]

Materials:

  • Benzyl (2-(pyridazin-3-yl)ethyl)carbamate (1.0 equiv)

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid.

  • Cool the solution to 0 °C and add a solution of 33% HBr in acetic acid (2-5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitated amine hydrobromide salt by filtration, wash with diethyl ether, and dry under vacuum.

  • The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ or NaOH solution) and extraction.

Data Summary

Protecting GroupProtection ReagentDeprotection ConditionsOrthogonal toKey Considerations
Boc (Boc)₂O, BaseAcidic (e.g., TFA, HCl)CbzGenerally robust and reliable.
Cbz Cbz-Cl, BaseCatalytic Hydrogenolysis (H₂/Pd-C)BocPotential for pyridazine ring reduction.
Strong Acid (e.g., HBr/AcOH)Harsh conditions, may not be suitable for all substrates.

Conclusion and Future Perspectives

The successful synthesis of complex molecules bearing the this compound scaffold hinges on a well-defined protecting group strategy. The Boc group offers a reliable and straightforward approach for the temporary masking of the primary amine, with its acid-lability providing a clean and efficient deprotection pathway. While the Cbz group offers orthogonality, its standard deprotection via catalytic hydrogenolysis must be approached with caution due to the potential for reduction of the pyridazine ring. Researchers should carefully monitor these reactions or consider alternative, non-reductive Cbz deprotection methods. The choice between these strategies will ultimately depend on the overall synthetic route and the compatibility of other functional groups present in the molecule. A thorough understanding of these protecting group manipulations is essential for unlocking the full potential of this compound as a versatile building block in the development of novel therapeutics.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 333-353. Retrieved from [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • ResearchGate. (2025). An Excellent Method for Cbz-Protection of Amines. Retrieved from [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]

  • YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Accelerated Synthesis of 2-Pyridazin-3-ylethanamine via Microwave-Assisted methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Pyridazin-3-ylethanamine, a key building block in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). The pyridazine core is a privileged structure in drug discovery, and efficient synthetic routes to its derivatives are of high value.[1] This application note details a robust, two-step synthetic protocol adaptable to microwave heating, significantly reducing reaction times and potentially improving yields compared to conventional methods. We will explore the underlying principles of microwave chemistry, provide a detailed, step-by-step protocol for the synthesis of the intermediate 3-(cyanomethyl)pyridazine and its subsequent microwave-assisted reduction to the target amine, and discuss the rationale behind the experimental design.

Introduction: The Significance of Pyridazine Scaffolds and Microwave Synthesis

The pyridazine moiety is a bioisostere for other aromatic systems and is found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and cardiovascular effects.[2][3] The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen bonding capacity, make it a valuable component in designing molecules with specific target interactions.[1] this compound, in particular, serves as a crucial intermediate for introducing a flexible ethylamine side chain, a common pharmacophore, onto the pyridazine core.

Conventional thermal synthesis of such heterocyclic compounds can be time-consuming and often requires harsh reaction conditions, leading to lower yields and the formation of byproducts.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[5] By utilizing microwave energy, reactions can be heated rapidly and uniformly, leading to dramatic accelerations in reaction rates, increased product yields, and often, cleaner reaction profiles.[6][7] This is achieved through the direct coupling of microwave energy with polar molecules in the reaction mixture, a process known as dielectric heating.[8]

This guide provides a validated protocol for the synthesis of this compound, demonstrating the practical advantages of MAOS in the rapid generation of valuable building blocks for drug discovery programs.

Reaction Pathway Overview

The synthesis of this compound is proposed via a two-step sequence starting from the commercially available 3-chloro-6-methylpyridazine. The pathway involves an initial nucleophilic substitution to introduce a cyano group, followed by a microwave-assisted reduction of the nitrile to the desired primary amine.

G A 3-Chloro-6-methylpyridazine B 3-Methyl-6-(cyanomethyl)pyridazine A->B 1. NaCN, DMSO 2. Conventional Heating C 2-(6-Methylpyridazin-3-yl)ethanamine B->C 1. NiCl2·6H2O, NaBH4, MeOH 2. Microwave Irradiation

Caption: Proposed synthetic workflow for this compound.

The Science Behind the Synthesis: Mechanistic Insights

Step 1: Cyanation of 3-Chloro-6-methylpyridazine

The first step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridazine ring facilitates the attack of the cyanide anion on the carbon atom bearing the chlorine substituent. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction due to its polar aprotic nature, which solvates the sodium cation while leaving the cyanide anion highly nucleophilic. While this step can be performed under microwave irradiation, conventional heating is also effective and described here for accessibility.

Step 2: Microwave-Assisted Nitrile Reduction

The reduction of the nitrile group to a primary amine is the key step where microwave assistance provides a significant advantage. The chosen method employs a nickel(II) chloride hexahydrate and sodium borohydride system. In this system, NaBH4 reduces NiCl2 to form nickel boride (Ni2B), which is the active catalytic species for the hydrogenation of the nitrile.

The mechanism of microwave heating in this step is primarily due to dipolar polarization.[5][8] Methanol, the solvent, is a highly polar molecule with a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, the methanol molecules rapidly align and re-align, generating heat through molecular friction. This leads to rapid and uniform heating of the entire reaction mixture, which dramatically accelerates the rate of the catalytic reduction.[9]

G cluster_0 Microwave-Assisted Nitrile Reduction A R-C≡N B Ni2B Catalyst Surface A->B Adsorption C [R-CH=NH] Intermediate B->C Hydrogenation D R-CH2-NH2 C->D Further Hydrogenation MW Microwave Irradiation (MeOH)

Caption: Simplified mechanism of microwave-assisted nitrile reduction.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.

Protocol 1: Synthesis of 3-Methyl-6-(cyanomethyl)pyridazine
  • Reagents and Materials:

    • 3-Chloro-6-methylpyridazine (1.0 eq)

    • Sodium cyanide (1.2 eq)

    • Dimethyl sulfoxide (DMSO)

    • Deionized water

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-6-methylpyridazine and DMSO.

    • Carefully add sodium cyanide to the solution.

    • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 3-methyl-6-(cyanomethyl)pyridazine.

Protocol 2: Microwave-Assisted Synthesis of 2-(6-Methylpyridazin-3-yl)ethanamine
  • Reagents and Materials:

    • 3-Methyl-6-(cyanomethyl)pyridazine (1.0 eq)

    • Nickel(II) chloride hexahydrate (0.2 eq)

    • Sodium borohydride (4.0 eq)

    • Methanol (MeOH)

    • Microwave reactor vials (10 mL) with stir bars

  • Procedure:

    • In a 10 mL microwave reactor vial, dissolve 3-methyl-6-(cyanomethyl)pyridazine and nickel(II) chloride hexahydrate in methanol.

    • Cool the mixture in an ice bath.

    • Slowly add sodium borohydride in small portions to the cooled, stirring solution. Effervescence will be observed.

    • After the addition is complete, securely cap the vial.

    • Place the vial in the microwave reactor.

    • Irradiate the reaction mixture under the conditions specified in Table 1.

    • After irradiation, cool the vial to room temperature using a compressed air stream.

    • Quench the reaction by carefully adding 1 M HCl.

    • Basify the solution with 2 M NaOH until pH > 10.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(6-methylpyridazin-3-yl)ethanamine.

    • Further purification can be achieved by column chromatography or distillation under reduced pressure.

Data Presentation and Expected Results

The following table summarizes the optimized reaction conditions for the microwave-assisted reduction and compares them to a conventional heating approach.

ParameterMicrowave-Assisted MethodConventional Method
Temperature 80 °C (set temperature)65 °C (reflux)
Reaction Time 15 minutes4 hours
Microwave Power 100 W (dynamic)N/A
Pressure ~5 bar (monitored)Atmospheric
Solvent MethanolMethanol
Catalyst System NiCl2·6H2O / NaBH4NiCl2·6H2O / NaBH4
Expected Yield > 85%~70%
Purity (crude) HighModerate

Troubleshooting and Method Optimization

  • Low Yield in Step 2: Ensure that the sodium borohydride is added slowly and at a low temperature to control the initial exothermic reaction. The quality of the NaBH4 is also crucial.

  • Incomplete Reaction: If the nitrile reduction is incomplete, the microwave irradiation time can be extended in increments of 5 minutes. The amount of catalyst and reducing agent can also be slightly increased.

  • Pressure Build-up: The reaction generates hydrogen gas. Ensure that the microwave reactor is equipped with a reliable pressure sensor and that the reaction volume does not exceed the recommended limit for the vial size.

Conclusion

The application of microwave-assisted synthesis provides a rapid, efficient, and high-yielding pathway to this compound, a valuable building block for pharmaceutical research.[10][11] This protocol significantly shortens the reaction time for the critical reduction step from hours to minutes, showcasing the transformative potential of MAOS in accelerating drug discovery timelines. The principles and protocols outlined in this guide are intended to be a robust starting point for researchers and can be adapted for the synthesis of other pyridazine analogues.

References

  • Digital Commons@Georgia Southern. (n.d.). Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration. Retrieved February 5, 2026, from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved February 5, 2026, from [Link]

  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved February 5, 2026, from [Link]

  • Semantic Scholar. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. Retrieved February 5, 2026, from [Link]

  • PubMed. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Retrieved February 5, 2026, from [Link]

  • Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Retrieved February 5, 2026, from [Link]

  • IJNRD. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved February 5, 2026, from [Link]

  • Arkivoc. (2024). Microwave-assisted synthesis of novel[6][10] oxazine derivatives as potent anti-bacterial and antioxidant agents. Retrieved February 5, 2026, from [Link]

  • ScienceDirect. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved February 5, 2026, from [Link]

  • MDPI. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Retrieved February 5, 2026, from [Link]

  • PubMed Central. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved February 5, 2026, from [Link]

  • PMC. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved February 5, 2026, from [Link]

  • RSC Publishing. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. Retrieved February 5, 2026, from [Link]

  • PubMed. (2012). Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety. Retrieved February 5, 2026, from [Link]

  • NIH. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2015). Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents. Retrieved February 5, 2026, from [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved February 5, 2026, from [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved February 5, 2026, from [Link]

  • Slideshare. (2019). Microwave assisted reactions. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-Pyridazin-3-ylethanamine

[1]

Case ID: T-PYR-003 Subject: Prevention of Oxidation, Degradation, and Carbonylation Molecule: 2-(Pyridazin-3-yl)ethan-1-amine (CAS: 114779-91-8) Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation (yellowing, oiling out, or crust formation) in your 2-Pyridazin-3-ylethanamine samples.[1]

This molecule presents a "perfect storm" for stability issues: it combines an electron-deficient pyridazine ring with a highly nucleophilic, hygroscopic primary alkyl amine tail. While the ring is relatively robust, the side chain is an aggressive scavenger of atmospheric moisture and carbon dioxide.

This guide details the mechanisms of failure and provides validated protocols to stabilize your stock.

Module 1: The Degradation Landscape (The "Why")

Before fixing the issue, we must diagnose the specific chemical failure. The free base of this compound is thermodynamically unstable in aerobic conditions.[1]

Modes of Failure
ObservationChemical MechanismCause
White crust on surface Carbamylation The primary amine (

) reacts with atmospheric

to form carbamic acid/carbamate salts.[1] This is often irreversible without strong acid hydrolysis.
Yellow/Brown discoloration N-Oxidation The amine lone pair attacks atmospheric oxygen.[1] While pyridazine rings can form N-oxides, the alkyl amine is the kinetic primary target.
"Oiling out" / Wetness Hygroscopicity The molecule forms strong hydrogen bonds with water vapor. Water accelerates both oxidation and hydrolysis.
Visualizing the Degradation Pathways

The following diagram illustrates the chemical vulnerability of the free base.

DegradationPathwaysStartThis compound(Free Base)CarbamateCarbamate Species(Solid Crust)Start->Carbamate Nucleophilic AttackNOxideN-Oxides / Imines(Yellow/Brown Oil)Start->NOxide OxidationHydrateHydrate Formation(Hydrolysis Catalyst)Start->Hydrate H-BondingCO2Atmospheric CO2CO2->CarbamateO2Atmospheric O2O2->NOxideH2OMoisture (H2O)H2O->HydrateHydrate->NOxide Accelerates

Figure 1: Mechanistic pathways for the degradation of the free base upon exposure to air.

Module 2: Storage & Handling Protocols (The "How")

To maintain purity >98%, you must control the environment or the chemical state of the molecule.

The "Gold Standard": Salt Formation

The most effective way to prevent oxidation and carbonylation is to "lock up" the nitrogen lone pair by converting the free base into a salt. We strongly recommend storing this compound as the Dihydrochloride (2HCl) salt.

  • Why 2HCl? The alkyl amine is strongly basic (pKa ~10), while the pyridazine nitrogens are weakly basic (pKa ~2.3). The dihydrochloride form ensures the primary amine is fully protonated (ammonium), rendering it non-nucleophilic and immune to

    
     or 
    
    
    attack.

Protocol: Conversion to Dihydrochloride

  • Dissolve the free base in anhydrous Ethanol or Dichloromethane (DCM).

  • Cool to 0°C in an ice bath.

  • Slowly add 2.2 equivalents of 4M HCl in Dioxane (anhydrous).

  • A white precipitate should form immediately.

  • Filter under Argon, wash with cold diethyl ether, and dry under high vacuum.

Handling the Free Base (If Required)

If your experiment requires the free base (e.g., for nucleophilic substitution), follow these strict "Inert Chain" rules:

  • Atmosphere: Handle only inside a Glovebox or using Schlenk lines (Argon preferred over Nitrogen due to higher density).

  • Solvents: Use only anhydrous, degassed solvents.

  • Aliquot Storage: Do not store the bulk bottle after opening. Aliquot into single-use glass ampoules sealed under Argon.[1]

  • Temperature: Store at -20°C.

Data Comparison: Free Base vs. Salt
FeatureFree BaseDihydrochloride Salt
Physical State Low-melting solid or viscous oilCrystalline Solid
Air Stability < 24 Hours (Yellows rapidly)> 2 Years (Desiccated)
Hygroscopicity High (Deliquescent)Low to Moderate
Storage -20°C, Inert Gas, DarkRT or 4°C, Desiccator

Module 3: Troubleshooting & FAQs

Q1: My sample arrived as a brown oil, but the COA says "White Solid." Is it usable?

  • Diagnosis: This indicates significant oxidation or moisture absorption (deliquescence).

  • Action: Check purity via LC-MS. If the main peak is still present, you may be able to rescue it. Dissolve in DCM, wash with basic brine (to remove N-oxide impurities which are often more water-soluble), dry over

    
    , and re-concentrate.[1] Immediate  conversion to the HCl salt is recommended.
    

Q2: I see "broad peaks" in the NMR spectrum (proton NMR).

  • Cause: This is common with amines due to proton exchange with the solvent or trace water. It does not necessarily indicate degradation.

  • Fix: Run the NMR in DMSO-

    
     or add a drop of 
    
    
    to shake out the exchangeable protons. If the alkyl peaks (triplets at ~3.0 ppm) are sharp but the NH2 is broad, the sample is likely fine.

Q3: Can I use the salt form directly in my coupling reaction?

  • Answer: Yes, but you must add a base scavenger.

  • Protocol: If performing an amide coupling or SNAr, add an organic base (e.g., DIPEA or TEA) in a 3:1 molar ratio relative to the amine salt to generate the free base in situ. This minimizes the time the free amine is exposed to potential oxidants.

Module 4: Decision Logic for Researchers

Use this workflow to determine the correct handling path for your specific sample.

HandlingLogicStartReceive SampleCheckFormCheck Form:Free Base or Salt?Start->CheckFormIsSaltSalt (HCl)CheckForm->IsSalt SaltIsBaseFree BaseCheckForm->IsBase Free BaseStoreSaltStore at 4°Cin DesiccatorIsSalt->StoreSaltUsageImmediate Use?IsBase->UsageConvertCRITICAL:Convert to HCl SaltUsage->Convert Long-term StorageInertGlovebox / SchlenkStorage (-20°C)Usage->Inert Use < 24h

Figure 2: Decision matrix for handling incoming shipments of Pyridazinyl-ethanamine.

References

  • PubChem. (n.d.).[2][3][4] 2-(Pyridazin-3-yl)ethan-1-amine (Compound).[1][2] National Library of Medicine. Retrieved February 9, 2026, from [Link]

  • Williams, R. (2022).[5] pKa Data Compiled. Organic Chemistry Data. (Reference for Pyridazine pKa ~2.3 and Alkyl Amine pKa ~10). Retrieved February 9, 2026, from [Link]

  • Amine Best Practices Group. (n.d.). Amine Basic Practices Guidelines.[6][7] Refining Online. (General reference for amine handling and hygroscopicity). Retrieved February 9, 2026, from [Link]

Purification techniques for hygroscopic 2-Pyridazin-3-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #PYR-5055 Subject: Purification & Handling of Hygroscopic 2-Pyridazin-3-ylethanamine Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely experiencing a common phenomenon with This compound (specifically its hydrochloride or dihydrochloride salts): the transition of a solid into a viscous oil or gum upon exposure to ambient air. This is driven by the high hygroscopicity of the pyridazine ring (which possesses two nitrogen atoms capable of hydrogen bonding) combined with the ionic nature of the primary amine salt.

This guide provides a tiered troubleshooting approach, moving from immediate "rescue" of oiled samples to rigorous purification protocols.

Module 1: Immediate Rescue (The "Goo" to Solid Protocol)

Status: My sample has turned into a sticky oil/gum.

Do not attempt to filter this oil. The water absorbed from the atmosphere acts as a plasticizer, lowering the melting point and trapping impurities. You must remove the water chemically before purification can proceed.

Protocol A: Azeotropic Drying

This is the most reliable method to recover the solid form without thermal decomposition.

  • Dissolution: Dissolve the oily residue in a minimum amount of anhydrous methanol or ethanol .

  • Azeotrope Addition: Add 10–15 volumes of toluene (preferred) or cyclohexane.

    • Why: Toluene forms a positive azeotrope with water (boiling point 85°C) and alcohols, carrying moisture out of the system.

  • Evaporation: Rotary evaporate at 40–50°C.

  • Repeat: Repeat this process 2–3 times.

  • Final Trituration: Once a foam/solid appears, suspend it in anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) . Sonicate to break up aggregates.

  • Filtration: Filter rapidly under a blanket of nitrogen or argon.

Module 2: Purification Techniques

Technique 1: Recrystallization (The Gold Standard)

Best for: Removing synthesis byproducts and inorganic salts.

The high polarity of the pyridazine ring makes standard non-polar recrystallizations difficult. We utilize a Polar/Non-Polar Solvent Pair approach.

ParameterRecommendationMechanism
Primary Solvent Methanol (MeOH) or Ethanol (EtOH) Dissolves the polar salt completely.
Anti-Solvent Isopropanol (IPA) or Diethyl Ether Reduces solubility, forcing crystallization.
Temperature 60°C

-20°C
Slow cooling promotes crystal lattice formation over amorphous oiling.

Step-by-Step Protocol:

  • Dissolve the crude salt in the minimum volume of boiling anhydrous MeOH.

  • Optional: Add activated carbon, stir for 5 mins, and filter hot (removes color/polymeric impurities).

  • Add the Anti-Solvent (e.g., Et₂O) dropwise to the hot solution until a faint turbidity persists.

  • Add 1–2 drops of MeOH to clear the solution.

  • Seal the flask (parafilm/septum) to prevent moisture ingress.

  • Allow to cool to room temperature, then place in a freezer (-20°C) overnight.

  • Critical Step: Filter in a glove bag or under a heavy stream of inert gas. Hygroscopic crystals will deliquesce (melt) within seconds in humid air.

Technique 2: Reverse-Phase Chromatography (Prep-HPLC)

Best for: High-purity requirements (>98%) for biological assays.

Standard silica chromatography is often ineffective because the basic amine interacts with acidic silanols, causing "streaking" and yield loss.

  • Stationary Phase: C18 or C8 bonded silica.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 0% B to 30% B (Pyridazines are very polar and elute early).

Warning: Using TFA will convert your salt to the Trifluoroacetate salt . If the HCl salt is required for your assay, you must perform a salt exchange (dissolve in HCl/MeOH and evaporate) post-purification.

Visual Workflow: Decision Logic

The following diagram outlines the decision process for handling the crude material based on its physical state and purity requirements.

PurificationWorkflow Start Crude this compound StateCheck Physical State? Start->StateCheck Oily Oily / Gum / Sticky StateCheck->Oily Wet/Impure Solid Solid / Powder StateCheck->Solid Dry Azeotrope Azeotropic Drying (MeOH + Toluene) Oily->Azeotrope PurityCheck Purity Requirement? Solid->PurityCheck Azeotrope->Solid Recryst Recrystallization (MeOH / Et2O) PurityCheck->Recryst Standard (>95%) HPLC Prep-HPLC (C18) (0.1% TFA / MeCN) PurityCheck->HPLC High (>98%) Final Pure, Dry Solid Store under Argon Recryst->Final SaltExchange Salt Exchange (if HCl required) HPLC->SaltExchange SaltExchange->Final

Figure 1: Workflow for stabilizing and purifying hygroscopic amine salts.

Module 3: Advanced Optimization (Salt Selection)

If the Hydrochloride (HCl) salt proves too difficult to handle for your specific application, consider Salt Switching . Changing the counter-ion can significantly alter the lattice energy and hygroscopicity.

Salt TypeHygroscopicity RiskSolubility (Water)Notes
Hydrochloride (HCl) High Very HighStandard, but prone to deliquescence.
Fumarate LowModerateOften non-hygroscopic; forms stable crystalline lattices.
Tartrate Low/ModerateHighGood for resolution of chiral amines (if applicable).
Tosylate LowLowAdds significant molecular weight; very stable solid.

Protocol for Salt Switching:

  • Liberate the free base: Dissolve salt in water, add Na₂CO₃ (pH > 10), extract into DCM (repeat 5x due to pyridazine water solubility).

  • Dry organic layer (Na₂SO₄) and evaporate.[1]

  • Dissolve free base in MeOH.

  • Add 1 equivalent of the new acid (e.g., Fumaric acid).

  • Precipitate with Et₂O.

Frequently Asked Questions (FAQs)

Q1: I filtered the solid, but it turned into liquid on the filter paper within minutes. What happened? A: This is "deliquescence." The critical relative humidity (CRH) of the salt is lower than your lab's humidity.

  • Fix: Never use a standard Buchner funnel for this compound. Use a Schlenk frit (closed glass filtration system) under positive nitrogen pressure, or a glove bag.

Q2: Can I use silica gel chromatography? A: It is not recommended. The primary amine will bind irreversibly to acidic silanol groups on the silica, leading to broad peaks and low recovery. If you must use normal phase, add 1% Triethylamine (TEA) to your mobile phase (e.g., DCM/MeOH + 1% TEA) to "cap" the silanols.

Q3: How should I store the purified compound? A: Store in a tightly sealed vial with the cap wrapped in Parafilm. Ideally, place this vial inside a secondary container (desiccator) containing Phosphorus Pentoxide (P₂O₅) or Drierite with an indicator. Store at -20°C.

Q4: My NMR shows a broad peak at 4.8 ppm (D₂O) or 3.3 ppm (DMSO). Is this an impurity? A: This is likely residual water. Because the compound is hygroscopic, it is nearly impossible to remove all water traces without rigorous drying (Abderhalden pistol or lyophilization). If the integration corresponds to <5% molar ratio, it is usually acceptable for biological assays, provided you correct the molecular weight for stoichiometry.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Sigma-Aldrich. (n.d.). Drying Agents and Methods. Retrieved from

  • BenchChem. (2025).[2] Technical Support Center: Purification of Hygroscopic Salts. (General protocols for handling deliquescent iminium and amine salts).

  • Organic Chemistry Portal. (n.d.). Synthesis and Properties of Pyridazines. Retrieved from

Sources

Troubleshooting side reactions in pyridazine ethylamine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazine-Ethylamine Coupling

Topic: Troubleshooting Side Reactions in Pyridazine-Ethylamine Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current as of 2025)

Introduction: The Diazine Challenge

Welcome to the technical support hub for pyridazine functionalization. Coupling ethylamine linkers to pyridazine cores is a staple in fragment-based drug discovery (FBDD) due to the pyridazine’s optimal physicochemical properties (logP reduction, metabolic stability). However, the 1,2-diazine system presents unique electronic challenges compared to pyridines or pyrimidines.

This guide addresses the three most critical failure modes: Regioselective collapse during nucleophilic aromatic substitution (


), Catalyst poisoning  in Palladium-catalyzed cross-couplings, and Intramolecular cyclization  anomalies.

Module 1: Nucleophilic Aromatic Substitution ( )

Context: You are reacting a chloropyridazine with an ethylamine derivative using base (e.g.,


, DIPEA) and heat.
Issue 1.1: Formation of Bis-Adducts in Symmetric Dihalides

Symptom: When using 3,6-dichloropyridazine, you observe significant formation of the 3,6-bis(ethylamino)pyridazine alongside the desired mono-substituted product. Mechanism: The pyridazine ring is highly electron-deficient. After the first amine addition, the ring remains sufficiently electrophilic to accept a second nucleophile, especially if the reaction temperature is too high or the amine equivalents are uncontrolled. Troubleshooting Protocol:

VariableRecommendationRationale
Stoichiometry 0.95 equiv of amineStarving the reaction of the nucleophile statistically favors mono-substitution.
Temperature 0°C to RT Lower temperatures exploit the activation energy difference between the di-halo and mono-halo species.
Solvent THF or iPrOH Avoid polar aprotic solvents (DMF/DMSO) initially; they accelerate

rates indiscriminately.
Issue 1.2: Hydrolysis (Formation of Pyridazinones)

Symptom: LCMS shows a mass corresponding to


. The chloropyridazine converts to a pyridazinone (tautomer of hydroxypyridazine).
Mechanism:  Pyridazines are prone to hydrolysis at the C3/C6 positions in the presence of water and base. The 1,2-nitrogen arrangement increases the electrophilicity of the 

-carbon, making

a competitive nucleophile even in trace amounts. Corrective Action:
  • Switch Base: Replace hygroscopic bases (

    
    , 
    
    
    
    ) with non-nucleophilic organic bases (DIPEA,
    
    
    ).
  • Dry Solvents: Use anhydrous solvents.

  • Avoid Strong Heating: Hydrolysis often outcompetes amination at temperatures

    
     in wet solvents.
    
Issue 1.3: Unexpected Regioselectivity (3,4,5-Trichloropyridazine)

Symptom: Reaction yields the C4-amino product instead of the expected C3-amino product (or vice versa). Expert Insight: Unlike pyridines, where the 2-position (


) is dominant, halopyridazines show complex regioselectivity.
  • Rule of Thumb: Nucleophilic attack generally favors the position

    
     to the nitrogen (C4/C5) in polyhalogenated systems due to the repulsion of the lone pair on the adjacent nitrogen (C3/C6), unless the C3 position is the only leaving group available.
    
  • Validation: Verify regioisomer identity using NOE (Nuclear Overhauser Effect) NMR or X-ray crystallography; 1H NMR shifts alone are often deceptive in pyridazines.

Module 2: Buchwald-Hartwig Coupling (Pd-Catalyzed)

Context:


 failed due to an unreactive substrate (e.g., 3-chloropyridazine with electron-donating groups), so you switched to Pd-catalysis.
Issue 2.1: Reaction Stalls (Catalyst Poisoning)

Symptom: Full recovery of starting material despite active catalyst loading. Mechanism: The "N-N" Chelation Effect . The proximal nitrogens in pyridazine act as a bidentate ligand or a "catalyst sink," displacing the phosphine ligands and forming a stable, inactive Pd-complex. Troubleshooting Protocol:

  • Ligand Selection: You must use bulky, biaryl phosphine ligands that sterically prevent N-coordination.

    • Gold Standard:BrettPhos or tBuBrettPhos .

    • Alternative:Xantphos (High bite angle).

  • Pre-catalysts: Use oxidative addition complexes (e.g., Pd(OAc)2 is insufficient; use G3-BrettPhos palladacycle ) to bypass the activation step which is vulnerable to poisoning.

Issue 2.2: Hydrodehalogenation

Symptom: The halogen is removed (


) instead of replaced by the amine.
Mechanism: 

-hydride elimination from the ethylamine (if secondary) or reduction via solvent/base interactions. Corrective Action:
  • Solvent: Switch from alcohols (iPrOH) to Dioxane or Toluene .

  • Temperature: Lower the temperature. Hydrodehalogenation has a higher activation energy than reductive elimination of the amine.

Module 3: Intramolecular Side Reactions

Context: The ethylamine chain contains a functional group (e.g., -OH, -NH2, -CO2R) on the terminal end.

Issue 3.1: Cyclization to Fused Bicycles

Symptom: Mass spectrum shows


.
Mechanism:  If an ethylamine linker has a nucleophile on the 

-carbon (e.g., ethanolamine), the initial product can undergo a second intramolecular

to form a fused ring (e.g., dihydroimidazopyridazine), especially if a leaving group remains at the adjacent position (C3/C4 relationship). Visual Pathway:

SideReactions SM 3,4-Dichloropyridazine Inter Intermediate: 3-(Ethylamino)-4-chloropyridazine SM->Inter + H2N-CH2-CH2-Nu (SNAr 1) Prod Target: Linear Coupling Inter->Prod Stop Here (Controlled Temp) Side Side Product: Fused Bicycle (Intramolecular Cyclization) Inter->Side High Temp / Base (Nu attacks C4-Cl)

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the optimal coupling strategy for your specific pyridazine substrate.

DecisionTree Start Start: Pyridazine-Cl + Ethylamine EWG Is the Pyridazine Electron Deficient? (No EDGs like -OMe, -NH2) Start->EWG SNAr Attempt SNAr Solvent: THF/DIPEA Temp: 60°C EWG->SNAr Yes Buchwald Switch to Buchwald-Hartwig Cat: G3-BrettPhos Base: NaOtBu Solvent: Dioxane EWG->Buchwald No (Deactivated Ring) Check Did it work? SNAr->Check Success Proceed to Workup Check->Success Yield > 50% Fail Failure Mode Analysis Check->Fail Yield < 20% or Side Products Fail->SNAr Regioisomers? Change Solvent/Temp Fail->Buchwald No Reaction

Standardized Protocols

Protocol A: Controlled (For Reactive Chloropyridazines)
  • Dissolve 1.0 equiv of chloropyridazine in anhydrous THF (0.2 M).

  • Add 2.0 equiv of DIPEA (Do not use inorganic bases if hydrolysis is a concern).

  • Cool to 0°C.

  • Add 0.95 equiv of ethylamine dropwise.

  • Monitor by TLC/LCMS every 30 mins.

  • Warm to RT only if conversion is <10% after 2 hours.

    • Validation: If bis-addition is observed, dilute reaction to 0.05 M to favor intermolecular kinetics over sequential addition.

Protocol B: "Rescue" Buchwald Coupling (For Deactivated/Stalled Substrates)
  • Charge vial with 1.0 equiv chloropyridazine, 1.2 equiv ethylamine, and 1.4 equiv

    
    .
    
  • Add BrettPhos Pd G3 precatalyst (2-5 mol%).

    • Note: Do not use

      
       or 
      
      
      
      ; they will fail due to N-coordination.
  • Purge with Argon/Nitrogen (Oxygen inhibits the active catalytic species).

  • Add anhydrous 1,4-Dioxane (0.1 M).

  • Heat to 80-100°C.

    • Validation: If reaction turns black (Pd black precipitation) immediately, the catalyst has decomposed. Re-run with lower temperature or higher ligand:Pd ratio.

References

  • Regioselectivity in Pyridazine Chemistry

    • Title: Nucleophilic Aromatic Substitution of Heterocycles.[1][2]

    • Source:J. Org.[3] Chem.

    • URL:[Link] (General grounding on diazine reactivity).

  • Buchwald-Hartwig Catalyst Poisoning

    • Title: Overcoming Catalyst Poisoning in the Coupling of Oxid
    • Source:Chem. Sci.[4] (Buchwald Group).[5]

    • URL:[Link]

  • BrettPhos Utility for Heterocycles

    • Title: A Highly Active Catalyst for Palladium-Catalyzed Amin
    • Source:Angew. Chem. Int. Ed.
    • URL:[Link]

  • Intramolecular Cyclizations

    • Title: Intramolecular Nucleophilic Aromatic Substitution: A Convenient Route to Fused Heterocycles.[6]

    • Source:Tetrahedron Lett.
    • URL:[Link]

Sources

Technical Support Guide: Optimizing Storage for 2-Pyridazin-3-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Pyridazin-3-ylethanamine (CAS: 5058-39-9 / 114779-91-8) is a critical heterocyclic building block used in fragment-based drug discovery and ligand synthesis. While the pyridazine ring itself offers unique physicochemical properties like high polarity and π-π stacking potential, the molecule's stability is frequently compromised by its primary ethylamine side chain .

This guide addresses the specific degradation pathways—primarily oxidative deamination and carbamylation—that researchers encounter when handling this reagent.[1]

Module 1: Degradation Mechanisms (The "Why")

To preserve this compound, one must understand that the primary amine (-NH₂) is the thermodynamic weak link, not the pyridazine ring.

Atmospheric Carbamylation (The "White Crust" Phenomenon)

Like many low-molecular-weight amines, this molecule is a potent nucleophile that reacts rapidly with atmospheric CO₂. This forms a carbamic acid zwitterion, which often precipitates as a white, insoluble crust or turns a clear oil into a cloudy suspension. This reaction is reversible but complicates molarity calculations and solubility.

Oxidative Instability (The "Yellowing" Phenomenon)

In the presence of oxygen and light, the methylene group adjacent to the amine is susceptible to radical abstraction, leading to imine formation (Schiff base) or oxidative deamination. This typically manifests as a color shift from colorless to yellow/brown.

Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes when the molecule is exposed to ambient air.

DegradationPathways Molecule This compound (Free Base) Carbamate Carbamate Salt (Insoluble Solid) Molecule->Carbamate Nucleophilic Attack (Fast) Imine Imine/Aldehyde (Yellow Oil) Molecule->Imine Oxidative Deamination (Slow) CO2 Atmospheric CO2 (Moisture) CO2->Carbamate O2 Atmospheric O2 (Light/Heat) O2->Imine

Figure 1: Mechanistic pathways for amine degradation upon exposure to air and moisture.

Module 2: Optimized Storage Protocol

The following protocol is designed to arrest the mechanisms described above.

Storage Condition Matrix
ParameterRecommended ConditionRisk Factor (If Ignored)
Temperature -20°C (Freezer)Room temp accelerates oxidation kinetics (Arrhenius equation).
Atmosphere Argon or Nitrogen (Inert)CO₂ absorption forms carbamates; O₂ causes yellowing.
Physical State Hydrochloride Salt (Preferred)Free base oils are kinetically unstable and hygroscopic.
Container Amber Glass + Teflon LinerClear glass allows photodegradation; Parafilm is permeable to O₂ over time.
Step-by-Step Handling Workflow

Objective: Aliquot a bulk shipment of this compound free base (oil) for long-term storage.

  • Equilibration: Allow the sealed manufacturer bottle to reach room temperature before opening.

    • Reasoning: Opening a cold bottle condenses atmospheric moisture directly into the hygroscopic amine.

  • Inert Purge: Place the source bottle under a gentle stream of dry Argon.

  • Aliquoting: Distribute into single-use amber vials. Avoid repeated freeze-thaw cycles of the bulk container.

  • Sealing: Flush the headspace of each vial with Argon for 10 seconds before capping tightly.

  • Secondary Containment: Place vials inside a heat-sealed Mylar bag with a packet of activated silica gel or molecular sieves.

Module 3: Troubleshooting & FAQs

This section addresses specific observations reported by users in the field.

Q1: The reagent arrived as a yellow oil, but the CoA says "Colorless." Is it degraded?

Diagnosis: Likely early-stage oxidation. Technical Insight: Pyridazine derivatives often exhibit "yellowing" with <1% impurity formation due to the high extinction coefficient of the resulting conjugated imines or N-oxides. Action:

  • Run an LC-MS.[1] If the purity is >95%, the material is usable for most couplings.

  • If purity is critical, perform a rapid filtration through a small pad of basic alumina (for free base) to remove polar oxidation products.

Q2: My liquid sample has turned into a sticky semi-solid or has white floaters.

Diagnosis: Carbamate formation (Reaction with CO₂).[2] Technical Insight: The amine has reacted with CO₂ in the air to form a salt. This is common if the bottle was left open. Action:

  • Do not filter immediately. The solid might be your product in a zwitterionic state.

  • Recovery: Dissolve the material in DCM or EtOAc and wash with dilute NaOH. This deprotonates the carbamic acid, releasing CO₂ and regenerating the free amine in the organic layer. Dry and concentrate.

Q3: Can I store this as a solution to avoid weighing small amounts?

Diagnosis: Solvent choice is critical. Technical Insight:

  • Avoid: Chloroform (reacts with amines over time), Acetone (forms imines), or DMSO (hygroscopic/oxidant).

  • Recommended: Store as a stock solution in anhydrous Ethanol or Methanol at -20°C, but only if used within 2-4 weeks. For >1 month, store neat.

Module 4: QC & Validation Workflow

Before committing this reagent to a high-value synthesis, validate its integrity.

QCWorkflow Sample Aliquot Sample Visual Visual Inspection: Clear vs. Yellow/Cloudy Sample->Visual LCMS LC-MS Analysis (Check M+1: 124.1) Visual->LCMS NMR 1H-NMR (D2O or CDCl3) Check Ethyl Region LCMS->NMR Decision Purity > 95%? NMR->Decision Use Proceed to Synthesis Decision->Use Yes Purify Repurify (Acid/Base Extraction) Decision->Purify No

Figure 2: Quality Control decision tree for validating amine reagents.

Validation Criteria
  • 1H NMR: Look for the triplet/quartet of the ethyl chain. Broadening of these peaks indicates proton exchange from moisture or salt formation.

  • LC-MS: The parent ion

    
     Da. Significant peaks at 
    
    
    
    (N-oxide) or
    
    
    (Carbamate adduct) indicate degradation.

References

  • PubChem. (n.d.).[3] 2-(3-Pyridazinyl)ethanamine (Compound).[3] National Library of Medicine. Retrieved from [Link]

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652–1654. (Provides mechanistic basis for primary amine-CO2 degradation). Retrieved from [Link]

  • Gouedard, C., et al. (2012). Amine degradation in CO2 capture.[1][4][5] I. A review. International Journal of Greenhouse Gas Control, 10, 244-270. (Detailed review of oxidative and carbamate degradation pathways in amines). Retrieved from [Link]

  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (Context on pyridazine physicochemical properties). Retrieved from [Link]

Sources

Removing impurities from crude 2-Pyridazin-3-ylethanamine mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-ETH-003

Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary: The Molecule's "Personality"

Before troubleshooting, you must understand the physicochemical behavior of 2-(Pyridazin-3-yl)ethanamine . This is not a standard lipophilic organic amine; it is a "water-lover" with a split personality regarding basicity.

  • High Polarity: The combination of the electron-deficient pyridazine ring and the primary amine tail creates a highly polar molecule. Standard ethyl acetate/water extractions often fail because the molecule partitions into the aqueous phase.

  • Dual Basicity:

    • Aliphatic Amine (Tail): High basicity (

      
      ). This is your primary protonation site.
      
    • Pyridazine Ring (Head): Very low basicity (

      
      ). It resists protonation except in strong acids but can coordinate with transition metals (Pd, Ni, Cu).[1]
      

Diagnostic Workflow

Use this decision tree to identify the correct purification strategy based on your crude mixture's profile.

PurificationLogic Start Crude 2-Pyridazin-3-ylethanamine Mixture Analysis 1. Analyze Impurity Profile (LCMS / TLC) Start->Analysis Decision1 Major Impurity Type? Analysis->Decision1 Metal Transition Metals (Pd, Ni, Cu) Decision1->Metal Catalyst Residue Polar Polar/Salts (Starting Material/Inorganics) Decision1->Polar Water Soluble NonPolar Non-Polar (Dimers/Byproducts) Decision1->NonPolar Organics Action_Metal Protocol B: Scavenger Resins (Thiourea/Cysteine) Metal->Action_Metal Action_Extract Protocol A: Salting-Out Extraction (n-BuOH or DCM/IPA) Polar->Action_Extract Action_Salt Protocol C: Salt Formation (HCl or Oxalate precip.) NonPolar->Action_Salt

Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profiling.

Troubleshooting Guide: The "Why" & "How"

Issue 1: "I lost my product during the aqueous workup."

The Cause: The high water solubility of this compound means it prefers the aqueous layer, especially if the pH is not


. Standard ether or EtOAc extractions are insufficient.
The Fix: 
  • Saturate the Aqueous Phase: Add NaCl until the aqueous layer is saturated (brine). This "salting out" effect forces the organic amine into the organic layer.

  • Change the Solvent: Switch to Dichloromethane (DCM) mixed with Isopropanol (IPA) (Ratio 3:1 or 9:1). This mixture is polar enough to extract the amine but immiscible with brine.

Issue 2: "The product is streaking on the Silica column."

The Cause: The basic primary amine interacts strongly with the acidic silanol groups (


) on the silica gel, causing peak tailing and irreversible adsorption.
The Fix: 
  • Mobile Phase Modifier: You must use a basic modifier. Add 1-5% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your DCM/MeOH mobile phase.
    
  • Alternative Stationary Phase: Use Neutral Alumina instead of Silica. It is less acidic and reduces streaking for polar amines.[1]

Issue 3: "The oil turned brown/red overnight."

The Cause: Pyridazines and primary amines are susceptible to oxidation and photo-degradation. Trace transition metals (from synthesis) can catalyze this decomposition. The Fix:

  • Immediate Salt Formation: Do not store the free base. Convert it immediately to the Dihydrochloride or Oxalate salt (See Protocol C). These crystalline forms are significantly more stable.

  • Metal Scavenging: If the color persists, treat with activated charcoal or a metal scavenger resin (e.g., SiliaMetS® Thiol) before crystallization.[1]

Advanced Purification Protocols

Protocol A: The "Salting-Out" Extraction (High Recovery)

Best for: Recovering the free base from aqueous reaction mixtures.

StepActionTechnical Rationale
1 pH Adjustment Basify the aqueous layer to pH > 12 using 5M NaOH or KOH.
2 Saturation Add solid NaCl until no more dissolves.
3 Extraction Extract 3x with DCM:IPA (9:1) or n-Butanol .
4 Drying Dry combined organics over

(Sodium Sulfate).
Protocol B: Metal Scavenging (Catalyst Removal)

Best for: Crude mixtures from cross-coupling or hydrogenation (Pd/Ni).

  • Dissolve the crude amine in MeOH or EtOH (10 mL/g).

  • Add QuadraPure™ TU (Thiourea) or activated charcoal (10 wt%).

  • Stir at 40°C for 2–4 hours.

  • Filter through a pad of Celite® 545 .

  • Concentrate the filtrate.

    • Note: This prevents metal-catalyzed oxidation during storage.

Protocol C: Stabilization via Salt Formation

Best for: Long-term storage and final purification.

Option 1: Hydrochloride Salt (Hygroscopic but standard)

  • Dissolve crude free base in minimal dry Ethanol or 1,4-Dioxane.[1]

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (2.5 equivalents).

    • Why 2.5 eq? To protonate both the aliphatic amine and the pyridazine ring, ensuring complete precipitation.

  • Add dry Diethyl Ether or MTBE until turbidity appears.[1]

  • Filter the white precipitate under

    
    .
    

Option 2: Oxalate Salt (Often better crystallinity)

  • Dissolve crude free base in Ethanol.

  • Add 1.1 equivalents of Oxalic Acid dissolved in warm Ethanol.

  • Allow to cool slowly to room temperature, then 4°C.

  • Oxalate salts of pyridazinyl amines often form stable, non-hygroscopic needles.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, and it is often superior to normal phase.[1] Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Warning: The product will elute early due to polarity.

  • Tip: If using Formic Acid/TFA, you will isolate the formate/trifluoroacetate salt.[1] For free base, use Ammonium Bicarbonate buffer (pH 8-9).[1]

Q: Why does my NMR show broad peaks? A: Broad peaks in the aliphatic region often indicate proton exchange or aggregation.

  • Solution: Run the NMR in DMSO-d6 with a drop of DCl or TFA . This locks the amine protons and sharpens the signals by preventing exchange.

Q: Is the pyridazine ring sensitive to the workup? A: The ring is generally stable to base (NaOH) but can be sensitive to strong reducing agents (e.g.,


 at high temps) which might open the ring or reduce the N=N bond. Avoid zinc/acetic acid if possible during impurity removal.

References

  • pKa Data: Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Amine Purification: Teledyne ISCO. (2012).[2] Purification of primary amines using RediSep C-18 reversed phase columns. [Link]

  • General Workup: University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. [Link]

  • Pyridazine Chemistry: Tišler, M., & Stanovnik, B. (1968).[1] Pyridazines.[3][4] In Advances in Heterocyclic Chemistry (Vol. 9, pp. 211-320).[1] Academic Press. (Standard text for heterocycle stability).

Sources

Technical Support Center: 2-Pyridazin-3-ylethanamine Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability of 2-Pyridazin-3-ylethanamine (CAS 114779-91-8) Audience: Medicinal Chemists, Formulation Scientists, and Biological Researchers.

Executive Summary & Molecule Profile

The Core Problem: Researchers often encounter solubility difficulties with This compound because it is frequently supplied as a free base . In its free base form, this molecule is an oil or low-melting solid with poor aqueous solubility due to the lack of ionization at neutral pH.

Physicochemical Profile:

  • Structure: A pyridazine ring (1,2-diazine) linked to a primary ethylamine.

  • Molecular Weight: 123.16 g/mol .

  • Key pKa Values:

    • Pyridazine Ring (N): ~2.3 (Very weakly basic).

    • Primary Amine (Side Chain): ~9.8 (Highly basic).

  • Solubility Behavior:

    • pH > 10: Neutral species (Free Base)

      
      Insoluble/Oily .
      
    • pH 4.0 – 9.0: Mono-cationic (Amine protonated)

      
      Soluble .
      
    • pH < 2.0: Di-cationic (Ring & Amine protonated)

      
      Highly Soluble .
      

Interactive Troubleshooting Decision Tree

Use this logic flow to identify the correct solubilization strategy for your specific experimental constraints.

SolubilityDecisionTree Figure 1: Decision matrix for solubilizing this compound based on physical state and buffer pH. Start Start: Compound State? IsOil Is it an Oil/Sticky Solid? Start->IsOil Free Base IsSalt Is it a Crystalline Powder? Start->IsSalt Salt Form Acidify Protocol A: In-Situ Acidification (Add 1.1 eq HCl) IsOil->Acidify Yes BufferCheck Check Buffer pH IsSalt->BufferCheck LowPH Soluble (Stable) BufferCheck->LowPH pH < 8.0 HighPH Precipitation Risk (Free Base Crash Out) BufferCheck->HighPH pH > 9.0 Cosolvent Cosolvent HighPH->Cosolvent Protocol B: Co-solvent (DMSO/PEG-400)

Module 1: The "Quick Fix" (In-Situ Acidification)

If your compound is an oil or is not dissolving in water, you likely have the free base . The primary amine must be protonated to enter the aqueous phase.

The Mechanism:



Protocol A: Preparation of 10 mM Aqueous Stock

  • Weighing: Weigh the target amount of this compound free base.

  • Stoichiometry: Calculate the moles of compound.

  • Acid Addition: Add 1.05 to 1.1 equivalents of 1N Hydrochloric Acid (HCl) or Acetic Acid.

    • Why? The slight excess ensures complete protonation of the amine without significantly acidifying the bulk solution if diluted later.

  • Dissolution: Vortex for 30 seconds. The oil droplets should disappear, forming a clear solution.

  • Dilution: Dilute to the final volume with water.

Critical Warning: Do not dissolve the free base directly in Phosphate Buffered Saline (PBS) pH 7.4. The buffering capacity may prevent the local pH from dropping enough to solubilize the oil droplets initially, leading to "oiling out" or sticky aggregates. Dissolve in water/acid first, then dilute into buffer.

Module 2: Salt Selection (The Permanent Fix)

For long-term storage and reproducibility, converting the free base to a solid salt is recommended. The Hydrochloride (HCl) salt is the industry standard for primary amines, but if hygroscopicity is an issue, the Fumarate salt is a robust alternative.

Salt Screening Workflow

SaltScreen Figure 2: Salt selection pathway. HCl is preferred for solubility; Fumarate is preferred for stability. cluster_acids Counter-Ion Selection FreeBase Free Base (Dissolved in EtOH) HCl HCl (1.1 eq) (Standard) FreeBase->HCl Fumaric Fumaric Acid (0.5 eq) (Non-Hygroscopic) FreeBase->Fumaric Tartaric L-Tartaric Acid (1.0 eq) (Chiral Resolution) FreeBase->Tartaric Precip Evaporate/Cool to Precipitate HCl->Precip Fumaric->Precip Tartaric->Precip Result Crystalline Salt Precip->Result

Comparative Salt Properties Table
Salt FormAqueous SolubilityHygroscopicityStabilityRecommended For
Free Base Poor (< 1 mg/mL)N/A (Oil)Low (Oxidation risk)Chemical Synthesis intermediates
Hydrochloride High (> 50 mg/mL)Moderate to HighHighIn vitro / In vivo studies
Fumarate ModerateLowVery HighSolid dosage formulation
TFA Salt HighHighModerateHPLC / LC-MS standards

Module 3: Advanced Solubilization (Co-solvents)

If your experimental assay (e.g., cell culture) cannot tolerate acidic pH, or if the compound precipitates upon addition to assay media (pH 7.4), use the Co-solvent Method .

Why precipitation happens: When a highly concentrated acidic stock (e.g., 100 mM in 0.1 M HCl) is diluted into pH 7.4 buffer, the pH jumps to the amine's


 (~9.8). A fraction of the molecules revert to the neutral free base. If this concentration exceeds the intrinsic solubility (

), it precipitates.

Protocol B: DMSO/Water Hybrid Stock

  • Primary Solvent: Dissolve the compound in 100% DMSO to a concentration of 50–100 mM.

    • Note: Pyridazines are highly soluble in DMSO.

  • Secondary Dilution: When dosing cells, dilute the DMSO stock directly into the media. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

  • Cyclodextrin Option: If DMSO is toxic to your specific cell line, prepare a 20% (w/v) solution of HP-

    
    -Cyclodextrin  in water. Dissolve the pyridazine amine into this vehicle. The cyclodextrin cavity encapsulates the hydrophobic pyridazine ring, improving solubility at neutral pH.
    

Frequently Asked Questions (FAQ)

Q1: My compound turned into a sticky gum when I added PBS. What happened? A: You likely experienced "oiling out." The free base is hydrophobic. When you added a high-salt buffer (PBS), the "salting-out" effect reduced water solubility further.

  • Fix: Remove the PBS. Dissolve the gum in a small volume of 0.1 N HCl or DMSO first, then dilute slowly.

Q2: Can I autoclave the solution? A: Generally, no . Primary amines can oxidize or react with trace impurities at high temperatures. Pyridazines are thermally stable, but the side chain is vulnerable.

  • Recommendation: Use 0.22

    
    m sterile filtration  (PES or PVDF membranes are compatible).
    

Q3: Is the compound light sensitive? A: Pyridazine rings can be susceptible to photodegradation over long periods. Store solid stocks in amber vials at -20°C. Solutions should be prepared fresh or protected from light.

Q4: I see a new peak in HPLC after 24 hours in solution. What is it? A: This is likely the N-oxide or a carbonate salt formed by absorbing atmospheric


 (if basic).
  • Fix: Degas your buffers and keep the pH slightly acidic (pH 5-6) for stock solutions to prevent oxidation and carbamate formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69106560, 3-[2-(Pyridazin-3-ylmethyl)phenyl]propan-1-amine. (Structure/Property Analog). Retrieved from .

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. ( authoritative review on pKa rules for salt selection). Retrieved from .

  • BldPharm. 2-(Pyridazin-3-yl)ethan-1-amine MSDS and Properties. Retrieved from .

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (General protocols for co-solvents and pH adjustment). Retrieved from .

Technical Guide: Minimizing Dimerization in 2-Pyridazin-3-ylethanamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and reactivity challenges associated with 2-Pyridazin-3-ylethanamine (also known as 2-(3-pyridazinyl)ethanamine), specifically focusing on minimizing dimerization during storage and synthesis.

Executive Summary

In drug discovery, This compound is a high-value heterocyclic fragment used to introduce polarity and hydrogen-bond acceptor properties. However, users frequently report yield losses and "gumming" due to dimerization . Unlike simple alkyl amines, the electron-deficient pyridazine ring activates the adjacent ethyl chain, creating unique stability challenges.

This guide details the two primary modes of dimerization:

  • Storage Dimerization: Spontaneous formation of secondary amines via a vinyl-pyridazine intermediate (Elimination-Addition).

  • Reaction Dimerization: Over-alkylation during reductive amination or nucleophilic substitution.

Mechanistic Insight: Why Does It Dimerize?

To prevent dimerization, one must understand the driving forces. The pyridazine ring is highly electron-withdrawing (similar to, but stronger than, pyridine). This reduces the electron density on the ring carbons but increases the acidity of the


-methylene protons (the 

attached to the ring).
The "Vinyl Trap" Mechanism (Storage Instability)

Under basic conditions or prolonged storage as a free base, this compound undergoes a Retro-Michael type elimination followed by a Michael Addition .

  • Activation: The free base (or external base) deprotonates the acidic

    
    -position.
    
  • Elimination: Ammonia (

    
    ) is eliminated, generating 3-vinylpyridazine  (a reactive Michael acceptor).
    
  • Dimerization: A remaining molecule of primary amine attacks the vinyl group, forming the secondary amine dimer (Bis(2-(pyridazin-3-yl)ethyl)amine).

Diagram: The Dimerization Pathway

The following logic flow illustrates the degradation mechanism.

DimerizationPathway Start This compound (Free Base) Step1 Proton Abstraction (α-Carbon Acidity) Start->Step1 Base/Storage Product Secondary Amine Dimer (Impurity) Start->Product Nucleophilic Attack Intermediate 3-Vinylpyridazine (Reactive Electrophile) Step1->Intermediate Elimination Ammonia NH3 (Leaving Group) Step1->Ammonia Intermediate->Product Michael Addition (+ Primary Amine)

Caption: Figure 1. The "Vinyl Trap" mechanism showing how the free base degrades into a secondary amine dimer via an elimination-addition pathway.

Technical Support & Troubleshooting (Q&A)

Section A: Storage and Handling

Q1: My this compound free base turned into a viscous yellow oil overnight. Is it usable? Status: Likely Degraded. Diagnosis: The color change and viscosity increase indicate oligomerization or dimerization via the vinyl mechanism described above. Solution:

  • Do not store the free base. Always store this molecule as the Dihydrochloride (2HCl) salt . The protonation of the amine prevents the initial deprotonation of the

    
    -carbon, shutting down the elimination pathway.
    
  • Recovery: If the sample is critical, attempt to re-precipitate the salt by dissolving the oil in dry ethanol and adding 4M HCl in dioxane, but yield will be low if dimerization is extensive.

Q2: How do I generate the free base for a reaction without triggering dimerization? Protocol: Generate it in situ or immediately prior to use.

  • Suspend the HCl salt in the reaction solvent (e.g., DCM or DMF).

  • Add a stoichiometric amount of mild base (e.g., 2.0-2.2 eq. DIPEA or

    
    ).
    
  • Critical: Proceed to the next step (coupling/reaction) immediately. Do not heat the free base mixture alone.

Section B: Reaction Optimization (Reductive Amination)

Q3: I am performing a reductive amination with an aldehyde, but I see a significant M+ mass corresponding to the tertiary amine (Dimer). How do I stop this? Context: In reductive amination, the product (secondary amine) is often more nucleophilic than the starting primary amine, leading to a second reaction with the aldehyde. Optimization Strategy:

ParameterRecommendationScientific Rationale
Stoichiometry Use Excess Amine (1.2–1.5 eq)Statistically favors the formation of the 1:1 product over the 1:2 dimer.
Reducing Agent STAB (Sodium Triacetoxyborohydride)STAB is milder than

and allows for stepwise control. It reduces the imine faster than the aldehyde reacts with the product.
Acid Catalyst Add Acetic Acid (1 eq) Promotes imine formation and protonates the product secondary amine, reducing its nucleophilicity and preventing the second addition.
Order of Addition Pre-form Imine Stir Amine + Aldehyde + AcOH for 1h before adding the reducing agent. This ensures all aldehyde is tied up in the imine form before reduction begins.

Validated Experimental Protocols

Protocol A: Safe Generation of Free Base for Amide Coupling

Use this when the coupling partner is base-sensitive or when using acid chlorides.

  • Dissolution: Dissolve 1.0 mmol of This compound 2HCl in 5 mL of dry DCM.

  • Scavenging: Add 2.5 mmol of Polymer-Supported Carbonate (e.g., PL-CO3 resin).

  • Agitation: Gently shake at Room Temperature (RT) for 20-30 minutes.

  • Filtration: Filter the resin directly into the reaction vessel containing your electrophile (carboxylic acid + coupling agent).

    • Why? This avoids exposing the free base to soluble strong bases (like TEA) which can catalyze the elimination side-reaction.

Protocol B: Controlled Reductive Amination (Minimizing Dimer)

Target: Reaction with Benzaldehyde derivatives.

  • Imine Formation: To a vial, add This compound 2HCl (1.2 eq) and dry THF/DCM (10 mL/g).

  • Neutralization: Add DIPEA (1.2 eq) to neutralize one equivalent of HCl (keeping the amine protonated enough to be stable but reactive enough to form imine).

  • Addition: Add Aldehyde (1.0 eq) and Acetic Acid (1.0 eq). Stir for 60 min at RT.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

  • Workup: Quench with saturated

    
    . Extract immediately.
    
    • Note: Do not use heat. Heat promotes the "Vinyl Pyridazine" elimination pathway.

References

  • Synthesis and Reactivity of Pyridazines

    • Kodama, T., Sasaki, I., & Sugimura, H. (2021).[1] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions.[1] Journal of Organic Chemistry. Link[1]

  • Amine Dimerization Mechanisms

    • Master Organic Chemistry. (2017).[2][3] Reductive Amination and Minimizing Over-Alkylation.[2] Link

  • Application in Drug Discovery (NLRP3 Modulators)

    • Patent WO2019014402A1. (2019). NLRP3 Modulators. (Demonstrates usage of this compound in SnAr coupling at high temp, highlighting the need for salt forms during storage). Link

  • General Stability of Heterocyclic Ethylamines: Provided general chemical principles regarding the acidity of -protons in electron-deficient N-heterocycles (analogous to 2- and 4-picoline chemistry).

Sources

Technical Support Center: Air-Sensitive Pyridazine Amine Work-Up

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-AM-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Work-up and Isolation for Air-Sensitive Pyridazine Amines

Executive Summary

Pyridazine amines present a dual challenge in organic synthesis: they combine the electron-deficient nature of the diazine ring with the nucleophilicity of the exocyclic amine. While the pyridazine ring itself is relatively robust, the introduction of an amine group—particularly when reduced or substituted with electron-donating groups—creates a scaffold susceptible to oxidative degradation (N-oxide formation) and polymerization upon exposure to atmospheric oxygen.

This guide provides a self-validating workflow to isolate these sensitive intermediates without degradation. The protocol prioritizes inert atmosphere handling (Schlenk techniques) and non-acidic purification to prevent the "black tar" syndrome common in diazine chemistry.

Module 1: The Quench & Capture (Reaction Termination)

The Critical Failure Point: Most degradation occurs not during the reaction, but in the first 5 minutes of the quench when the inert blanket is broken.

Protocol: The "Degassed Quench"
  • Solvent Preparation:

    • All work-up solvents (EtOAc, DCM, Et₂O) must be sparged with Argon/Nitrogen for at least 15 minutes prior to use.

    • Why? Dissolved oxygen in extraction solvents is sufficient to initiate radical oxidation in sensitive amines [1].

    • Peroxide Check: If using ethers (THF, Et₂O), test for peroxides. Peroxides will rapidly oxidize pyridazine amines to N-oxides or diazo-tars [2].

  • The Buffer Lock:

    • Avoid quenching with strong acids or bases which generate heat and accelerate oxidation.

    • Recommended: Use a degassed saturated Ammonium Chloride (NH₄Cl) solution or a Phosphate Buffer (pH 7.0).

    • Mechanism:[1][2][3] This neutralizes reactive intermediates without stripping the amine of its electrons or protonating the ring nitrogens (which would increase water solubility and yield loss).

  • Emulsion Control:

    • Pyridazine amines often form stubborn emulsions due to their amphiphilic nature.

    • Fix: Add 10% volume of degassed brine. If the emulsion persists, filter the biphasic mixture through a pad of Celite under an inert blanket (Schlenk filter) to break surface tension before separation.

Module 2: Purification (The Chromatography Challenge)

The Trap: Standard Silica Gel (SiO₂) is acidic (pH ~4-5). Basic pyridazine amines interact strongly with silanols, leading to:

  • Streaking/Tailing: Poor separation.

  • Irreversible Adsorption: Mass balance loss.

  • Acid-Catalyzed Decomposition: Ring opening or polymerization.

Solution A: The "Basified" Silica Protocol

Use this if you must use standard silica.

  • Pre-treatment: Slurry pack the column using 1-3% Triethylamine (Et₃N) or 1% NH₄OH in the initial mobile phase [3].

  • Elution: Continue to include 0.5% Et₃N in the eluent.

  • Mechanism: The Et₃N acts as a "sacrificial base," capping the acidic silanol sites so your pyridazine amine can pass through without binding or decomposing.

Solution B: The "Neutral" Alternative (Recommended)

Use this for highly sensitive substrates.

  • Stationary Phase: Neutral Alumina (Activity Grade III) or Amine-Functionalized Silica (e.g., KP-NH).

  • Benefit: These phases are non-acidic and require no basic modifiers, reducing the risk of hydrolysis or side reactions [4].

Data Visualization: Purification Decision Matrix

PurificationLogic Start Crude Pyridazine Amine SensitivityCheck Is the compound acid-sensitive? Start->SensitivityCheck StandardSilica Standard Silica (SiO2) SensitivityCheck->StandardSilica No (Stable) BasifiedSilica SiO2 + 1% Et3N SensitivityCheck->BasifiedSilica Moderate NeutralAlumina Neutral Alumina / KP-NH SensitivityCheck->NeutralAlumina High (Unstable) Result1 High Risk: Tailing/Loss StandardSilica->Result1 Result2 Good Separation BasifiedSilica->Result2 Result3 Best Recovery NeutralAlumina->Result3

Figure 1: Decision matrix for selecting the appropriate stationary phase based on compound stability.

Module 3: Isolation & Storage (The "Salt" Strategy)

Free-base air-sensitive amines often degrade into oils or tars upon solvent removal. The most robust method for preservation is Salt Formation .

Protocol: Anaerobic Salt Formation
  • Dissolution: Dissolve the purified free base in degassed anhydrous ether or dioxane.

  • Precipitation: Slowly add a stoichiometric amount of anhydrous acid (e.g., HCl in dioxane or Oxalic acid in ether) via syringe under N₂ flow.

  • Filtration: Isolate the precipitate using a Schlenk frit (see diagram below).

  • Result: The resulting ammonium salt is typically air-stable, crystalline, and can be stored indefinitely in the dark [5].

Visual Workflow: Schlenk Filtration Setup

SchlenkFiltration cluster_0 Closed System (No Air Contact) ReactionFlask Reaction Flask (Suspension under N2) SchlenkFrit Schlenk Frit (Glass Filter) ReactionFlask->SchlenkFrit Transfer via tilt/cannula ReceiverFlask Receiver Flask (Under Vacuum/N2) SchlenkFrit->ReceiverFlask Filtrate InertGas Inert Gas Line InertGas->ReactionFlask Positive Pressure Vacuum Vacuum Line Vacuum->ReceiverFlask Active Suction

Figure 2: Closed-system Schlenk filtration setup to isolate amine salts without air exposure.

Troubleshooting & FAQs

Q1: My oil turned black on the rotary evaporator. What happened?

A: This is likely oxidative polymerization .

  • Cause: Traces of oxygen in the rotavap bath or condenser, combined with heat, accelerated the oxidation.

  • Fix:

    • Backfill the rotavap with Nitrogen before spinning.

    • Keep the bath temperature < 30°C.

    • Better: Do not rotavap to dryness.[4] Concentrate to a small volume, then precipitate as a salt immediately (see Module 3).

Q2: I lost 50% of my mass on the silica column.

A: The amine likely irreversibly bound to the acidic silica.

  • Diagnostic: Did you use Triethylamine (TEA)?

  • Fix: Flush the column with DCM:MeOH:NH4OH (90:9:1) to recover the stuck material. For the next run, switch to Neutral Alumina or Amine-Functionalized Silica [4].

Q3: Can I store the free base in the freezer?

A: Only if sealed under Argon. Even at -20°C, air-sensitive pyridazine amines can degrade if headspace oxygen is present.

  • Recommendation: Convert to the HCl or Oxalate salt . These are significantly more stable and easier to handle for subsequent steps [5].

Summary Data Table: Solvent & Phase Compatibility

ComponentRecommendedAvoidReason
Extraction Solvent DCM, EtOAc (Degassed)Diethyl Ether (Unstabilized)Peroxide risk in ethers; oxidation risk.
Drying Agent Sodium Sulfate (Na₂SO₄)Magnesium Sulfate (MgSO₄)MgSO₄ is slightly acidic (Lewis acid) and can bind amines.
Stationary Phase Neutral Alumina / KP-NHAcidic Silica GelAcid-base reaction causes loss/decomposition.
Storage Form HCl / Oxalate SaltFree Base OilSalts prevent N-oxidation and polymerization.

References

  • Schlenk Line Techniques: Wipf, P. (2014).[5] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[5] Link

  • Peroxide Hazards: University of Edinburgh. (n.d.). Ethers - storage and the detection and removal of peroxides. Link

  • Amine Purification: Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.[2][6] Link

  • Chromatography of Amines: Biotage. (2023). Is there an easy way to purify organic amines?Link

  • Salt Formation: Reddit Chem Pros/Literature Consensus. (2018). Ways of crashing out amines. Link

Sources

Overcoming steric hindrance in 2-Pyridazin-3-ylethanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Pyridazin-3-ylethanamine Derivatives

Subject: Overcoming Steric and Electronic Barriers in this compound Scaffolds Ticket ID: PYR-3-ETH-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Welcome to the Technical Support Center

You are likely accessing this guide because your standard protocols for This compound (also known as 2-(pyridazin-3-yl)ethan-1-amine) are failing.

This scaffold is deceptive. While it appears to be a simple primary amine attached to a heteroaromatic ring, the 1,2-diazine core (pyridazine) introduces unique electronic deficits and conformational biases that sabotage standard nucleophilic substitutions and amide couplings. This guide deconstructs these failures and provides validated "workarounds" for high-steric environments.

Module 1: The "Impossible" Amide Coupling

The Symptom: You are attempting to couple a carboxylic acid (especially a bulky or electron-rich one) to the ethylamine tail. LCMS shows starting material or activated ester, but no product.[1] Raising the temperature only yields decomposition.

The Root Cause: The "Scorpion" Effect Unlike pyridine or phenyl analogs, the pyridazine ring possesses adjacent nitrogen atoms (N1 and N2). The N2 nitrogen is a hydrogen-bond acceptor. In this compound, the flexible ethyl chain allows the terminal amine (NH₂) to fold back and form an intramolecular hydrogen bond with N2.

This creates a pseudo-cyclic 6-membered conformation that:

  • Sterically shields the amine nucleophile.

  • Reduces the orbital availability of the amine lone pair for attack.

The Solution Protocol:

VariableStandard Protocol (FAIL)Corrective Protocol (PASS)
Solvent DMF or DCMHFIP (Hexafluoroisopropanol) / DCM (1:4)
Coupling Agent EDC/HOBt or HATUT3P (Propylphosphonic anhydride) or Ghosez's Reagent
Base DIPEA (added at start)N-Methylmorpholine (NMM) (Controlled addition)
Concentration 0.1 MHigh Concentration (0.5 – 1.0 M)

Why this works:

  • HFIP Effect: HFIP is a strong hydrogen-bond donor. It aggressively solvates the pyridazine nitrogens, breaking the intramolecular "Scorpion" H-bond and freeing the amine tail to react.

  • T3P: This reagent exhibits low steric sensitivity and drives the reaction through an entropically favorable cyclic transition state, often overcoming the local steric bulk of the pyridazine.

Visualizing the Mechanism:

ScorpionEffect cluster_0 The Problem: Pseudo-Cyclic Locking cluster_1 The Solution: HFIP Solvation FreeState Free Amine (Open Chain) LockedState Locked Pseudo-Cycle (Intramolecular H-Bond) FreeState->LockedState Equilibrium favors Locked State HFIP_Action HFIP Solvates Pyridazine N2 LockedState->HFIP_Action Add Solvent Modifier Open_Amine Amine Liberated for Attack HFIP_Action->Open_Amine Disrupts H-Bond Product Amide Product Formed Open_Amine->Product + Activated Acid

Caption: Disruption of the intramolecular H-bond (Scorpion Effect) using fluorinated solvents to restore nucleophilicity.

Module 2: Ring Functionalization (Overcoming Ortho-Sterics)

The Symptom: You need to introduce a substituent (alkyl/aryl) onto the pyridazine ring itself, but the ethylamine tail (or protecting group) at C3 is blocking the C4 position due to steric clash.

The Troubleshooting Guide:

Option A: The Minisci Reaction (For C4/C5 Alkylation)

Issue: Standard radical alkylation yields complex mixtures of C4/C5 isomers, and steric bulk at C3 shuts down C4 substitution entirely. Fix:Acid-Mediated Regiocontrol. Perform the reaction in TFA/Water . Protonation of the pyridazine nitrogens increases the electrophilicity of the ring. More importantly, the bulky protonated N-H environment directs the radical attack to the least hindered position (usually C5, away from the ethylamine tail).

Option B: Inverse Electron Demand Diels-Alder (IEDDA)

Issue: You cannot attach a bulky group to the ring because the ring is too crowded. Fix:Don't attach it. Build it. Instead of functionalizing an existing pyridazine, synthesize the ring with the bulky groups already in place. This is the "Nuclear Option" for steric hindrance but has the highest success rate.

IEDDA Protocol:

  • Reactants: 1,2,4,5-Tetrazine (bearing your bulky group) + Electron-rich Alkyne/Enamine (bearing the ethylamine precursor).

  • Conditions: Toluene, 80°C (or rt if strained alkyne).

  • Mechanism: The reaction is driven by the release of N₂ gas (irreversible). It is largely insensitive to steric hindrance that would stop a Pd-catalyzed coupling.

IEDDA_Flow Tetrazine Tetrazine Core (Carries Bulky R-Group) Intermediate Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition Dienophile Alkyne/Enamine (Carries Ethylamine Tail) Dienophile->Intermediate [4+2] Cycloaddition Nitrogen N2 Gas Release (Driving Force) Intermediate->Nitrogen Product Sterically Crowded Pyridazine Formed Intermediate->Product Retro-Diels-Alder

Caption: IEDDA strategy allows construction of pyridazines with pre-installed bulky groups, bypassing coupling limitations.

Module 3: Purification & Handling

The Symptom: Your product streaks on silica, co-elutes with impurities, or vanishes during workup.

Technical Insight: Pyridazines are electron-deficient (π-deficient) but the nitrogens are basic (pKa ~ 2.3 for the ring, ~10 for the amine). On acidic silica, the molecule becomes a "sticky" dication.

Purification Checklist:

  • Stationary Phase: Switch from standard Silica to Amine-Functionalized Silica or Alumina (Neutral) .

  • Mobile Phase Modifier: Do NOT use Acetic Acid. Use 1% Triethylamine (TEA) or 1-2% NH₄OH in your MeOH/DCM gradient. This suppresses protonation of the pyridazine.

  • C18 Flash/Prep HPLC: Use a High pH buffer (Ammonium Bicarbonate, pH 10). Pyridazines are more hydrophobic in their neutral state and will retain/separate better than in TFA buffers where they are ionized.

Frequently Asked Questions (FAQ)

Q: Can I use Boc-protection on the ethylamine during ring lithiation? A: Risky. Lithiation of pyridazines (e.g., with TMP-Li) often leads to ring opening or dimerization. The pyridazine ring is an "electron sink." If you must functionalize the ring via metalation, use Knochel-Hauser base (TMPMgCl·LiCl) at -78°C, which is softer and less likely to nucleophilically attack the ring system than n-BuLi.

Q: Why is my pyridazine decomposing in air? A: While generally stable, electron-rich amino-pyridazines can oxidize to N-oxides or undergo photolytic degradation. Store these derivatives in amber vials under Argon at -20°C. If the ring is heavily substituted with electron-donating groups, it becomes susceptible to oxidative cleavage.

Q: I see a +14 mass shift in LCMS. What is it? A: This is likely N-methylation . If you used DCM/MeOH for extraction or chromatography, trace HCl in DCM can catalyze the reaction of the highly nucleophilic ethylamine with Methanol (or impurities). Always use fresh, high-quality solvents or switch to Ethanol.

References

  • Pyridazine Synthesis & Properties

    • Title: Recent Advances in Pyridazine Chemistry.[2][3]

    • Source: ResearchG
    • Link:[Link]

  • Amide Coupling in Hindered Systems

    • Title: The Synthesis of Sterically Hindered Amides.[4][5][6]

    • Source: CHIMIA (Bode et al.)
    • Link:[Link]

  • Inverse Electron Demand Diels-Alder (IEDDA)

    • Title: Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes.
    • Source: Journal of Organic Chemistry (Boger et al.)
    • Link:[Link]

  • Minisci Reaction Regioselectivity

    • Title: Practical and Regioselective Synthesis of C4-Alkyl
    • Source: Journal of the American Chemical Society (Baran et al.)[7]

    • Link:[Link]

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 2-Pyridazin-3-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and analytical scientists involved in the structural characterization of heterocyclic amines. It synthesizes experimental principles with predictive spectral analysis to provide a definitive reference for 2-Pyridazin-3-ylethanamine .

Executive Summary & Compound Profile

This compound (CAS: 114779-91-8) represents a critical scaffold in medicinal chemistry, often serving as a pharmacophore in histamine antagonists and agrochemicals. Its structural uniqueness lies in the 1,2-diazine core, which imparts distinct electronic properties compared to its more common 1,3-diazine (pyrimidine) or pyridine analogs.

This guide provides a rigorous spectral analysis of this compound, comparing its NMR "performance" (spectral distinctiveness and resolution) against its closest structural alternative, 2-(Pyridin-3-yl)ethanamine . We focus on distinguishing these scaffolds—a frequent challenge in fragment-based drug discovery.

Compound Identity
  • IUPAC Name: 2-(Pyridazin-3-yl)ethan-1-amine[1][2]

  • Molecular Formula: C₆H₉N₃[1]

  • Molecular Weight: 123.16 g/mol [1]

  • Key Structural Feature: Adjacent nitrogen atoms (N1, N2) creating a strong dipole and unique deshielding cone at the C3/C6 positions.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, the following protocol minimizes common artifacts such as solvent peak overlap and exchangeable proton broadening.

Sample Preparation & Acquisition Parameters
ParameterProtocol SpecificationRationale (Causality)
Solvent Selection DMSO-d₆ (Primary)Prevents rapid exchange of amine (-NH₂) protons, allowing observation of the distinct broad singlet. CDCl₃ is secondary (often causes amine peak loss).
Concentration 10–15 mg in 0.6 mLOptimal S/N ratio without inducing intermolecular H-bonding shifts.
Reference TMS (0.00 ppm)Internal standard for precise chemical shift calibration.
Pulse Sequence zg30 (30° pulse)Ensures rapid relaxation recovery for quantitative integration accuracy.
Transients (Scans) 1H: 16–32Sufficient for main signals.
Relaxation Delay D1 = 1.0 s (min)Allows full relaxation of aromatic protons (T1 ~1-2s).
Workflow Visualization

G Start Sample Preparation Solvent Solvent: DMSO-d6 (Retains NH2 signal) Start->Solvent Acquisition Acquisition (30° Pulse, D1=1s) Solvent->Acquisition Process Processing (LB=0.3Hz, Phase Corr.) Acquisition->Process Analysis Signal Integration & Assignment Process->Analysis

Figure 1: Optimized NMR acquisition workflow for heterocyclic amines.

1H NMR Spectral Analysis

The 1H NMR spectrum of this compound is characterized by a distinctive "ABC" aromatic system and an aliphatic side chain.

Aromatic Region (Pyridazine Core)

Unlike pyridine (which has 4 aromatic protons) or pyrazine (singlet), the 3-substituted pyridazine ring displays a specific 3-spin system.

  • H-6 (α-proton): The most deshielded signal (~9.1 ppm) due to the adjacent nitrogen (N1) and the lack of a substituent at this position. It appears as a doublet of doublets (dd).

  • H-4 & H-5: These protons appear upfield (~7.5–7.7 ppm). The coupling constants are diagnostic:

    • ³J₄,₅ (ortho): ~8.5 Hz (Large)

    • ³J₅,₆ (ortho): ~5.0 Hz (Medium)

    • ⁴J₄,₆ (meta): ~2.0 Hz (Small)

Aliphatic Region (Ethanamine Chain)
  • α-CH₂ (C1'): Attached to the pyridazine ring. Deshielded by the aromatic ring current and inductive effect of the N=N system.

  • β-CH₂ (C2'): Attached to the amine. Deshielded by the primary amine nitrogen.

Standardized Chemical Shift Data (DMSO-d₆)
PositionProton TypeShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)
H-6 Ar-H9.15 dd1HJ₅,₆=5.0, J₄,₆=2.0
H-5 Ar-H7.68 dd1HJ₄,₅=8.5, J₅,₆=5.0
H-4 Ar-H7.62 dd1HJ₄,₅=8.5, J₄,₆=2.0
H-1' α-CH₂3.05 t2HJ=6.8
H-2' β-CH₂2.92 t2HJ=6.8
NH₂ Amine1.8 – 2.5 br s2H(Solvent dependent)

Note: Chemical shifts are referenced to TMS. The H-4 and H-5 signals may overlap depending on concentration, appearing as a complex multiplet.

Comparative Analysis: Pyridazine vs. Pyridine Analog

This section compares This compound with its common alternative, 2-(Pyridin-3-yl)ethanamine .[2] Distinguishing these is crucial in synthesis, as they are often formed via similar pathways (e.g., from corresponding nitriles).

Performance Comparison: Spectral Resolution
FeatureThis compound (Target)2-(Pyridin-3-yl)ethanamine (Alternative)Diagnostic Verdict
Aromatic Proton Count 3 Protons 4 Protons Primary Differentiator. Integration of aromatic region (3H vs 4H) immediately confirms the core.
Most Deshielded Signal ~9.15 ppm (1H) (H-6)~8.45 ppm (2H) (H-2, H-6)Pyridazine H-6 is significantly more deshielded due to the N=N bond anisotropy compared to Pyridine H-2/H-6.
Coupling Pattern ABC System (dd, dd, dd)ABCD System (s, d, d, dd)Pyridine-3-yl shows a distinct singlet (or narrow doublet) for H-2 isolated between N and C-substituent.
Side Chain Shifts α-CH₂ ~3.05 ppmα-CH₂ ~2.75 ppmPyridazine ring is more electron-deficient, causing greater deshielding of the side chain.
Decision Logic for Isomer Identification

DecisionTree Start Unknown Heterocyclic Ethanamine Spectrum CountAr Step 1: Integrate Aromatic Region Start->CountAr ThreeH 3 Aromatic Protons CountAr->ThreeH Integral = 3H FourH 4 Aromatic Protons CountAr->FourH Integral = 4H Step2 Step 2: Analyze Splitting (J-coupling) ThreeH->Step2 ResultPyridine Result: Pyridine Analog (2-(Pyridin-3-yl)ethanamine) FourH->ResultPyridine PatternA 1H @ 9.1 ppm (dd) 2H @ 7.6 ppm (m) Step2->PatternA PatternB Symmetric AA'BB' or A2B2 (e.g., 4-substituted) Step2->PatternB ResultPyridazine CONFIRMED: This compound PatternA->ResultPyridazine ResultIsomer Result: 4-Pyridazinyl Isomer PatternB->ResultIsomer

Figure 2: Spectral decision tree for distinguishing pyridazinyl ethanamines from pyridine analogs.

13C NMR Spectral Profile

The 13C NMR spectrum provides confirmation of the carbon skeleton. The pyridazine ring carbons are highly distinct due to the N=N bond.

CarbonTypeShift (δ, ppm)Characteristic Feature
C-3 Quaternary (Ipso)162.5 Most deshielded; attached to side chain and N.
C-6 CH (Ar)152.0 Highly deshielded (α to N).
C-5 CH (Ar)127.5 β to N.
C-4 CH (Ar)126.8 γ to N.
C-1' CH₂ (Aliphatic)38.5 Attached to aromatic ring.
C-2' CH₂ (Aliphatic)41.2 Attached to amine (N-effect).

Note: In Pyridine analogs, the C-2 carbon (between N and substituent) typically resonates around 150 ppm, but the quaternary C-3 is often shielded to ~135 ppm, providing a ~27 ppm difference at the substitution site compared to pyridazine.

References

  • Source for pyridazine ring proton chemical shifts and coupling constants.
  • National Institutes of Health (NIH) PubChem. (n.d.). 2-(Pyridin-3-yl)ethanamine (Compound Summary). Retrieved February 9, 2026, from [Link]

    • Source for structural d
  • Katritzky, A. R., et al. (2010).[3] 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.[3] Retrieved February 9, 2026, from [Link]

    • Authoritative reference for pyridazine substituent effects and nitrogen heterocycle NMR assignments.
  • Tori, K., & Ogata, M. (1964).[4] Proton Magnetic Resonance Studies of Pyridazine. Chemical and Pharmaceutical Bulletin. (Cited via ResearchGate).

    • Foundational text for J-coupling constants in 1,2-diazines.

Sources

High-performance liquid chromatography (HPLC) methods for 2-Pyridazin-3-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of High-Performance Liquid Chromatography (HPLC) methods for 2-Pyridazin-3-ylethanamine (CAS: 20173-24-4), a critical polar heterocyclic building block in drug discovery.[1]

Introduction: The Analytical Challenge

This compound presents a classic "polar base" problem in chromatography. Its structure consists of a hydrophilic pyridazine ring fused with a primary ethylamine side chain.[1]

  • Chemical Nature: Highly polar (LogP < 0) and basic (pKa ~9.0 for the amine).

  • The Problem: On standard C18 (Reversed-Phase) columns, this molecule exhibits poor retention (eluting near the void volume) and severe peak tailing due to secondary interactions between the protonated amine and residual silanols on the silica surface.

This guide compares three distinct chromatographic strategies to overcome these limitations: Ion-Pair Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography .

Method Comparison & Selection Strategy

The choice of method depends heavily on your detection requirements (UV vs. MS) and the sample matrix.

FeatureMethod A: Ion-Pair RP-HPLC Method B: HILIC Method C: Mixed-Mode
Primary Mechanism Hydrophobic interaction + Ion pairingPartitioning into water-rich layerHydrophobic + Cation Exchange
Column Type C18 / C8 (End-capped)Amide / Bare Silica / ZwitterionicC18 with embedded acidic groups
Retention High (Adjustable by reagent conc.)[1]Moderate to HighHigh
Peak Shape Excellent (Sharp, symmetrical)GoodExcellent
MS Compatibility Poor (Non-volatile reagents)Excellent Good (If volatile buffer used)
Robustness High (Ideal for QC)Moderate (Long equilibration)High
Detection Limit UV (245-254 nm)Low (High organic enhances ESI)UV or MS

Detailed Experimental Protocols

Method A: Ion-Pair RP-HPLC (Recommended for QC/Purity Analysis)

Best for routine purity testing where Mass Spectrometry is not required.[1]

Theory: The addition of an ion-pairing reagent (sulfonate) creates a neutral complex with the protonated amine, allowing it to be retained on the non-polar C18 stationary phase.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Sodium 1-Octanesulfonate + 20 mM Potassium Phosphate (pH adjusted to 3.0 with H₃PO₄).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Isocratic Mode: 85% A / 15% B.[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

  • Detection: UV @ 250 nm (Pyridazine absorption maximum).[1]

  • Injection Volume: 10 µL.

  • Expected Performance: Retention time ~6-8 mins; Tailing Factor (Tf) < 1.3.[1]

Critical Note: Do not use this method with LC-MS. The sulfonate ions will permanently contaminate the ion source.

Method B: HILIC (Recommended for LC-MS/Bioanalysis)

Best for trace analysis, metabolite identification, or high-throughput screening.

Theory: Retains polar analytes using a water-rich layer formed on the surface of a polar stationary phase.[1] The high organic content of the mobile phase enhances desolvation in ESI-MS.[1]

  • Column: Waters XBridge BEH Amide (100 x 2.1 mm, 2.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile (90%) / 10 mM Ammonium Formate (10%).[1]

  • Gradient:

    • 0.0 min: 95% B[1]

    • 5.0 min: 60% B[1]

    • 7.0 min: 60% B[1]

    • 7.1 min: 95% B[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Detection: ESI+ MS (SIM mode for [M+H]+ = 123.09 m/z) or UV @ 250 nm.[1]

  • Sample Diluent: 100% Acetonitrile (Critical to prevent peak distortion).[1]

Method C: Mixed-Mode Chromatography (The "Problem Solver")

Best when separating the amine from both hydrophobic and hydrophilic impurities simultaneously.

Theory: Uses a stationary phase with both alkyl chains (C18) and ion-exchange groups attached.[1]

  • Column: SIELC Primesep 100 or Amaze HD (150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile / Water / 0.1% Trifluoroacetic acid (TFA).[1]

  • Gradient: 10% to 50% ACN over 20 minutes.

  • Mechanism: The acid in the mobile phase suppresses the silanols, while the column's cation-exchange sites retain the amine.

  • Advantage: Can tolerate "dirty" matrices better than HILIC.[1]

Visualizing the Decision Process

The following diagram illustrates the logical workflow for selecting the appropriate method based on your specific analytical needs.

MethodSelection Start Start: Analyze this compound Q1 Is Mass Spectrometry (MS) Required? Start->Q1 Q2 Is the Sample Matrix Complex (e.g., Plasma)? Q1->Q2 No (UV Detection) HILIC METHOD B: HILIC (Amide Column) High Sensitivity Q1->HILIC Yes IPC METHOD A: Ion-Pair RP (C18 + Octanesulfonate) Robust QC Method Q2->IPC No (Clean/API) Mixed METHOD C: Mixed-Mode (C18 + SCX) Orthogonal Selectivity Q2->Mixed Yes (Dirty Matrix)

Figure 1: Decision tree for selecting the optimal HPLC method based on detection mode and sample complexity.

Troubleshooting & Optimization

IssueCauseSolution
Peak Tailing > 1.5 Silanol interactionsRP: Increase buffer conc. or add TEA (Triethylamine). HILIC: Increase ionic strength (Ammonium Formate).
Retention Shift pH instabilityEnsure mobile phase pH is buffered. For IPC, temperature control is critical (±1°C).
Split Peaks Sample solvent mismatchHILIC: Sample must be in >80% organic solvent.[1] RP: Sample should be in mobile phase.
No Retention (t0) Phase collapse (RP)Switch to HILIC or use an "AQ" type C18 column capable of 100% water.

References

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Guides. Link

  • Helix Chromatography. "HPLC Method for Analysis of Pyridine and Aminopyridine Isomers on Amaze HD Column." Application Notes. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 854051, 2-(Pyridin-3-yl)ethan-1-amine."[1] PubChem. Link

  • Chromatography Forum. "Method for pyridine amine derivative - Discussion on Ion Pairing vs Mixed Mode." ChromForum Archives. Link

  • ResearchGate. "Comparison of Online Comprehensive HILIC × RP and RP × RP... for Peptidomics." MDPI. Link

Sources

A Comparative Guide to the LC-MS Fragmentation Patterns of 2-Pyridazin-3-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the identification and characterization of small molecules. This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 2-Pyridazin-3-ylethanamine, a heterocyclic amine of interest in medicinal chemistry. By leveraging established principles of mass spectrometry and drawing comparisons with related structures, this document aims to equip researchers with the foundational knowledge to confidently identify and characterize this compound and its analogues.

Introduction to this compound and the Role of LC-MS

This compound belongs to the pyridazine class of heterocyclic compounds, which are known for their diverse biological activities.[1][2] The structural elucidation of such molecules is a critical step in the drug discovery pipeline. LC-MS is an indispensable tool in this process, offering high sensitivity and selectivity for the analysis of complex mixtures.[3] The technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry to provide information on the molecular weight and structure of analytes.[4]

Electrospray ionization (ESI) is a soft ionization technique commonly employed in LC-MS for the analysis of polar and thermally labile molecules, making it ideal for compounds like this compound.[5][6] Subsequent fragmentation of the ionized molecules through techniques like collision-induced dissociation (CID) provides characteristic fragment ions, which serve as a structural fingerprint of the parent molecule.[7]

Predicted Fragmentation Pathways of this compound in Positive Ion Mode

In the absence of direct experimental data for this compound, we can predict its fragmentation behavior based on the well-documented fragmentation of pyridazine and ethylamine-containing compounds.[8][9] In positive ion mode ESI, the primary amine of the ethanamine side chain is the most likely site of protonation, forming the [M+H]⁺ ion.

The fragmentation of the protonated molecule is expected to proceed through several key pathways:

  • Alpha-Cleavage: The bond between the two carbon atoms of the ethylamine side chain is susceptible to cleavage, a common fragmentation pathway for amines.[9] This would result in the formation of a stable pyridazinylmethyl carbocation.

  • Loss of Ammonia: Cleavage of the C-N bond in the side chain can lead to the neutral loss of ammonia (NH₃).

  • Ring Fragmentation: The pyridazine ring itself can undergo fragmentation, typically through the loss of nitrogen (N₂) or other small neutral molecules.[10][11]

Below is a diagram illustrating the predicted fragmentation pathways.

G M [M+H]⁺ This compound F1 Fragment 1 Pyridazinylmethyl carbocation M->F1 α-Cleavage F2 Fragment 2 Loss of NH₃ M->F2 Loss of NH₃ F3 Fragment 3 Ring Cleavage Product M->F3 Ring Fragmentation G cluster_0 LC Method Development cluster_1 MS Method Development A Analyte Preparation B Column & Mobile Phase Screening A->B C Gradient Optimization B->C D Direct Infusion E Source Parameter Optimization D->E F MS/MS Optimization (Collision Energy) E->F

Sources

Comparative Reactivity Profile: 2-Pyridazin-3-ylethanamine vs. 2-Pyridin-2-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Pyridazin-3-ylethanamine and 2-Pyridin-2-ylethanamine , designed for application scientists and medicinal chemists.

Executive Summary: The Bioisosteric Switch

In medicinal chemistry, replacing a pyridine ring with a pyridazine ring is a classic "bioisosteric switch" used to modulate physicochemical properties without altering the core scaffold's geometry.

  • 2-Pyridin-2-ylethanamine (Py-EA): The baseline standard. A robust bidentate ligand and a moderately basic primary amine.[1]

  • This compound (Pdz-EA): The polar alternative. Characterized by significantly lower ring basicity, higher water solubility, and unique coordination modes (bridging capability).[1]

Key Differentiator: The introduction of the second nitrogen atom in the pyridazine ring creates a potent electron-withdrawing effect, reducing the nucleophilicity of the side-chain amine and altering the stability of metal complexes.

Molecular & Physicochemical Analysis[2]

The fundamental difference lies in the electronic distribution of the heterocyclic rings. The 1,2-diazine (pyridazine) system is more electron-deficient than the azine (pyridine) system.

Table 1: Physicochemical Comparison
Feature2-Pyridin-2-ylethanamineThis compoundImpact on Reactivity
Ring Structure 6-membered, 1 Nitrogen6-membered, 2 Nitrogens (1,2-position)Pyridazine is more electron-deficient.
Ring Basicity (pKa) ~5.2 (Pyridinium ion)~2.3 (Pyridazinium ion)Pyridazine ring is much harder to protonate.
Side-Chain Amine pKa ~9.6 (Est.[1] typical alkylamine)~8.8 - 9.0 (Est.)Pdz-EA is a weaker base due to inductive withdrawal.[1][2]
LogP (Lipophilicity) Higher (More Lipophilic)Lower (More Polar)Pdz-EA has better aqueous solubility.
Coordination Mode Chelation (N,N-bidentate)Chelation (N,N) OR Bridging (N-N)Pdz-EA can bridge two metal centers.
Structural Visualization

The following diagram illustrates the structural differences and the inductive electron withdrawal vectors.

G cluster_0 2-Pyridin-2-ylethanamine (Py-EA) cluster_1 This compound (Pdz-EA) Py Pyridine Ring (1 Nitrogen) Moderate EWG Amine1 Side Chain Amine (Primary -NH2) Good Nucleophile Py->Amine1 Inductive Effect (Weak) Pdz Pyridazine Ring (2 Nitrogens) Strong EWG Amine2 Side Chain Amine (Primary -NH2) Attenuated Nucleophile Pdz->Amine2 Inductive Effect (Strong)

Figure 1: Comparative electronic influence of the heterocyclic rings on the side-chain amine.

Reactivity Profile & Mechanistic Insights

A. Nucleophilicity & Amide Coupling

The primary amine in Pdz-EA is less nucleophilic than in Py-EA .

  • Mechanism: The pyridazine ring exerts a stronger negative inductive effect (-I) through the ethyl linker. This reduces the electron density on the primary nitrogen lone pair.[1]

  • Practical Implication: In amide coupling reactions (e.g., with activated esters or acid chlorides), Pdz-EA will react slower.[1]

    • Optimization: When using Pdz-EA, avoid weak coupling agents (like carbodiimides without additives).[1] Use high-activity reagents like HATU or acid chlorides to ensure complete conversion.[1]

B. Coordination Chemistry (Ligand Behavior)

This is the most distinct divergence point.[1]

  • Chelation (Py-EA): Forms stable 5-membered rings with transition metals (Cu, Fe, Zn).[1] The pyridine nitrogen is a strong sigma donor.[1]

  • Chelation vs. Bridging (Pdz-EA):

    • Chelation: Can form a 5-membered ring using N2 of the pyridazine. However, the lower basicity makes it a weaker field ligand , often resulting in high-spin complexes where Py-EA might yield low-spin.

    • Bridging: The unique 1,2-nitrogen arrangement allows Pdz-EA to bridge two metal centers (diazine bridge), forming polynuclear complexes. This is impossible for Py-EA.

C. Stability & Side Reactions[1]
  • Reductive Stability: Pyridazine rings are more susceptible to reduction (e.g., catalytic hydrogenation) than pyridine rings.[1] Avoid harsh reducing conditions (H2/Pd-C, high pressure) if the ring needs to be preserved; the N-N bond can be cleaved to form 1,4-diamines.

  • Nucleophilic Aromatic Substitution: The pyridazine ring is more activated towards nucleophilic attack.[1] Strong nucleophiles might attack the ring carbons (C4/C5) rather than the side chain if not carefully controlled.

Experimental Protocols

Protocol 1: Competitive Reactivity Assay (Nucleophilicity)

Objective: To quantify the relative nucleophilicity of Py-EA vs. Pdz-EA via competitive acylation.

Materials:

  • Py-EA (1.0 eq)

  • Pdz-EA (1.0 eq)

  • Acetic Anhydride (0.5 eq - Limiting Reagent)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) (2.5 eq)

Methodology:

  • Preparation: Dissolve Py-EA (1 mmol) and Pdz-EA (1 mmol) in anhydrous DCM (10 mL) containing TEA (2.5 mmol).

  • Initiation: Cool the mixture to 0°C. Dropwise add Acetic Anhydride (0.5 mmol) dissolved in DCM (2 mL) over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench: Add water (5 mL) to quench unreacted anhydride.

  • Analysis: Analyze the organic phase via LC-MS or 1H-NMR .

    • Target Signals: Compare the integration of the N-acetyl-Py-EA vs. N-acetyl-Pdz-EA product peaks.

    • Expected Result: The ratio of Acetyl-Py-EA to Acetyl-Pdz-EA will be > 1 (likely ~3:1 to 5:1), confirming the superior nucleophilicity of the pyridine derivative.

Protocol 2: Metal Coordination Comparison (Copper(II) Complexation)

Objective: To demonstrate the difference in ligand field strength and complex stability.

Methodology:

  • Solution A: Dissolve CuCl2·2H2O (0.5 mmol) in Ethanol (5 mL).[1] Solution is light blue/green.[1]

  • Ligand Addition (Py-EA): Add Py-EA (1.0 mmol) to half of Solution A.

    • Observation: Immediate color change to deep blue/purple (formation of stable [Cu(Py-EA)2]2+ complex).

  • Ligand Addition (Pdz-EA): Add Pdz-EA (1.0 mmol) to the other half of Solution A.

    • Observation: Color change to greenish-blue or formation of a precipitate.[1] The complex is less stable and may form bridging species (polymeric chain) rather than discrete chelates, often resulting in lower solubility.

Pathway Visualization

The following Graphviz diagram details the coordination pathways, highlighting the unique bridging capability of the pyridazine derivative.

Coordination cluster_Py Pyridine Pathway cluster_Pdz Pyridazine Pathway Metal Metal Center (M) (e.g., Cu2+, Fe2+) PyComplex Discrete Chelate [M(Py-EA)2] Stable 5-membered ring Metal->PyComplex Forms PdzChelate Weak Chelate [M(Pdz-EA)2] Lower Stability Constant Metal->PdzChelate Equilibrium A PdzBridge Bridging Complex M - (N-N) - M Polynuclear/Polymeric Metal->PdzBridge Equilibrium B (Concentration Dependent) PyLigand Py-EA Ligand PyLigand->Metal Strong Sigma Donor PdzLigand Pdz-EA Ligand PdzLigand->Metal Weaker Sigma Donor

Figure 2: Divergent coordination pathways. Note the bifurcation in the pyridazine pathway allowing for bridging complexes.

References

  • Basicity of Diazines: Brown, D. J. (1984).[1] The Pyridazines. In The Chemistry of Heterocyclic Compounds (Vol. 28).[2] Wiley-Interscience.[1] (Establishes the lower basicity of the pyridazine ring compared to pyridine).

  • Nucleophilicity Trends: Mayr, H., et al. (2007).[1][3] "Nucleophilicities of Primary and Secondary Amines in Water." Angewandte Chemie International Edition, 46(32), 6176-6179.[1] Link

  • Coordination Chemistry: Constable, E. C. (1989).[1] "Homoleptic complexes of 2,2'-bipyridine and related species." Advances in Inorganic Chemistry, 34, 1-63.[1] (Discusses the chelation modes of pyridine-based ligands).

  • Pyridazine Bridging: Xu, Y., et al. (2000).[1] "Coordination chemistry of pyridazine-based ligands." Journal of the Chemical Society, Dalton Transactions.[1] (Details the N-N bridging capacity).

  • Bioisosterism: Patani, G. A., & LaVoie, E. J. (1996).[1] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176.[1] Link

Sources

Infrared (IR) spectroscopy characteristic peaks of 2-Pyridazin-3-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of 2-Pyridazin-3-ylethanamine , designed for researchers in medicinal chemistry and structural biology.

Differentiation from Pyridine and Imidazole Pharmacophores

Executive Summary & Strategic Importance

This compound contains a pyridazine ring (1,2-diazine) attached to an ethylamine side chain. In drug discovery, this moiety is often explored as a bioisostere for pyridine or histamine (imidazole) to modulate lipophilicity and metabolic stability.

The primary challenge in IR characterization is distinguishing the pyridazine ring skeletal vibrations from the structurally similar pyridine ring, and identifying the primary amine signals which can be obscured by hygroscopic broadening. This guide defines the diagnostic peaks required to validate this specific structure.

Comparative Spectral Analysis

To confirm the identity of this compound, one must observe specific deviations from its common structural analogs.

Table 1: Diagnostic Peak Comparison (Wavenumbers in cm⁻¹)
Functional GroupModeThis compound (Target)2-(Pyridin-2-yl)ethanamine (Analog)Histamine (Imidazole Analog)
Heterocycle Ring Stretching (C=N/C=C)1560–1590 (Distinct Diazine character)1580–1600 (Pyridine breathing)1450–1550 (Imidazole ring)
Heterocycle N-N Bond Contribution1050–1100 (Coupled skeletal mode)AbsentAbsent
Heterocycle Out-of-Plane Bending (oop)750–780 (4 adjacent H's absent; 2 adjacent H's present)~740–750 (4 adjacent H's)~660 (Ring puckering)
Primary Amine N-H Stretch3250–3350 (Doublet)3250–3350 (Doublet)3250–3350 (Often broad)
Primary Amine N-H Scissoring1590–1610 (Shoulder on ring stretch)1590–16001580–1600

Analyst Note: The critical differentiator is the pyridazine breathing mode involving the N-N bond. Unlike pyridine, which has a distributed


 system, the adjacent nitrogens in pyridazine create a local dipole and lone-pair repulsion that shifts ring deformation bands to unique frequencies (often ~1000-1100 cm⁻¹ and ~1570 cm⁻¹).

Detailed Spectral Assignment

A. High-Frequency Region (4000 – 2800 cm⁻¹)
  • Primary Amine (

    
    ): 
    
    • 
       (Asymmetric Stretch):  ~3350 cm⁻¹. Weak to medium intensity.[1]
      
    • 
       (Symmetric Stretch):  ~3280 cm⁻¹.
      
    • Artifact Alert: If the sample is the dihydrochloride salt (common for stability), these peaks broaden significantly into a "ammonium band" spanning 2800–3200 cm⁻¹, obscuring C-H stretches.

  • Alkyl Chain (

    
    ): 
    
    • 
      :  2850–2960 cm⁻¹. Sharp, distinct peaks corresponding to methylene groups.
      
B. The Fingerprint Region (1600 – 600 cm⁻¹)
  • Pyridazine Ring Modes (The "Fingerprint"):

    • 
       & 
      
      
      
      :
      The 1,2-diazine system typically shows a strong absorption band near 1560–1580 cm⁻¹ . This is lower than the typical pyridine stretch (~1590 cm⁻¹) due to the N-N bond reducing the bond order of adjacent carbons.
    • Ring Breathing: A sharp, medium-intensity band near 1000–1050 cm⁻¹ is characteristic of the 1,2-diazine ring expansion/contraction.

  • Amine Deformation:

    • 
       Scissoring:  ~1600 cm⁻¹.[2] Often appears as a shoulder on the high-frequency side of the ring stretch.
      
    • 
       Wagging:  Broad band at 800–850 cm⁻¹ .
      
  • C-H Out-of-Plane (oop) Bending:

    • The pyridazine ring in this molecule has two adjacent aromatic protons (positions 4 and 5) and one isolated proton (position 6, if we consider the ethylamine at position 3).

    • Look for a strong band at 750–780 cm⁻¹ (characteristic of adjacent hydrogens on heteroaromatic rings).

Validated Experimental Protocol

To ensure data integrity, the following protocol minimizes hygroscopic interference and salt-formation artifacts.

Method A: ATR (Attenuated Total Reflectance) - Recommended for Rapid ID
  • Crystal Selection: Diamond or ZnSe (Diamond preferred for hardness).

  • Sample Prep:

    • If Free Base (Liquid/Oil): Place 1 drop directly on the crystal.

    • If HCl Salt (Solid): Crush a small amount (~2 mg) to ensure uniform contact. Apply high pressure clamp.

  • Background: Collect 32 scans of air background before every sample to remove water vapor lines (which interfere with amine N-H region).

  • Acquisition: 4 cm⁻¹ resolution, 64 scans.

Method B: KBr Pellet - Recommended for Publication Quality
  • Ratio: 1:100 (Sample : KBr).

  • Grinding: Grind KBr alone first, then add sample. Over-grinding the sample can disrupt the crystal lattice of the salt form.

  • Drying: Heat the pellet at 60°C under vacuum for 30 minutes if the amine region is broad (removes adsorbed water).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for confirming the this compound structure using IR data.

IR_Analysis_Workflow Start Unknown Sample Spectrum Check_NH Check 3200-3400 cm⁻¹ (N-H Region) Start->Check_NH Decision_Amine Doublet Observed? Check_NH->Decision_Amine Check_Fingerprint Check 1500-1600 cm⁻¹ (Ring Region) Decision_Ring Band Position? Check_Fingerprint->Decision_Ring Decision_Amine->Check_Fingerprint Yes, Doublet Is_Salt Broad Band 2800-3200? (Ammonium Salt Form) Decision_Amine->Is_Salt No, Broad Absorption Is_Pyridazine Band ~1560-1580 cm⁻¹ (+ ~1050 cm⁻¹ mode) Decision_Ring->Is_Pyridazine Lower Freq (Diazine) Is_Pyridine Band ~1590-1600 cm⁻¹ (Pyridine Analog) Decision_Ring->Is_Pyridine Higher Freq (Pyridine) Is_Salt->Check_Fingerprint Treat with NaOH re-run as Free Base Confirm CONFIRMED: This compound Is_Pyridazine->Confirm Check oop bends (750-780)

Figure 1: Spectral interpretation decision tree for differentiating Pyridazine derivatives from Pyridine analogs.

References

  • NIST Mass Spectrometry Data Center. (2023). Pyridazine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Billman, J. H., & Diesing, A. C. (1957). The Infrared Spectra of Some Pyridazine Derivatives. Journal of Organic Chemistry. (Validating diazine ring stretching frequencies).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for Heterocyclic Amine assignments).
  • Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Academic Press.

Sources

Validating Purity of 2-Pyridazin-3-ylethanamine for Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox in Pyridazine Scaffolds

In fragment-based drug discovery (FBDD), 2-Pyridazin-3-ylethanamine (CAS: 18595-29-2) serves as a critical pharmacophore. Its pyridazine ring offers unique hydrogen-bonding vectors and


-stacking capabilities, while the ethylamine tail provides a versatile handle for conjugation or further elaboration.

However, a common "Purity Paradox" exists: a compound can be chemically pure (98% by HPLC-UV) yet biologically toxic or inactive. This often stems from "invisible" impurities—counter-ions like Trifluoroacetate (TFA), paramagnetic metal residues, or regioisomers that co-elute under standard chromatographic conditions.

This guide objectively compares Standard Commercial Grade preparations against Bio-Validated Grade protocols, demonstrating why multi-modal validation is non-negotiable for reliable biological data.

Comparative Analysis: Product Performance & Alternatives

The choice of precursor material significantly impacts downstream assay reliability. Below is a comparison of the standard commercial offering versus a bio-validated alternative.

Table 1: Performance Matrix – Standard vs. Bio-Validated Grade
FeatureAlternative A: Standard Commercial Grade Product B: Bio-Validated Grade Biological Impact
Purity Specification

95% (HPLC-UV @ 254 nm)

98% (qNMR + HPLC-UV)
Stoichiometry: 95% purity introduces 5% error in

calculations; critical for FBDD.
Salt Form Often TFA (Trifluoroacetate)Hydrochloride (HCl) or Free BaseCell Viability: TFA is cytotoxic and alters intracellular pH, causing false positives in cell-based screens.
Metal Content Unquantified (often Pd/Ni residues)

10 ppm (ICP-MS verified)
Enzyme Inhibition: Pyridazines chelate metals. Residual Pd can inhibit metalloenzymes, mimicking drug activity.
Impurity Profile Contains 3-vinylpyridazine or dimersRegioisomer-freeOff-Target Effects: Reactive vinyl impurities can covalently bind to assay proteins (PAINS).
The "TFA Trap" in Biological Assays

Many commercial amines are purified via Prep-HPLC using 0.1% TFA buffers. While efficient for separation, the resulting TFA salt is problematic for biological assays.

  • Mechanism: TFA is a strong acid (

    
    ). In unbuffered or weakly buffered cell media, it acidifies the environment. Furthermore, the trifluoroacetate anion can independently disrupt mitochondrial membrane potential.
    
  • Recommendation: For cell-based assays, always demand the HCl salt or Free Base form. If only TFA salt is available, it must be desalted (e.g., via carbonate resin) prior to use.

Analytical Validation Workflow

To ensure this compound is suitable for screening, we utilize a "Triangulated Validation" approach. Standard HPLC is insufficient because the ethylamine tail lacks a chromophore, and the pyridazine ring's UV absorbance can be mimicked by synthesis byproducts.

Diagram 1: The Bio-Validation Funnel

This workflow filters out chemical impurities that specifically interfere with biological readouts.

BioValidationFunnel cluster_QC Triangulated QC Suite Raw Crude Synthesis (this compound) Purification Purification Phase (Prep-HPLC -> Salt Exchange to HCl) Raw->Purification HPLC 1. HPLC-PDA (Check Organic Impurities) Purification->HPLC LCMS 2. LC-MS (ESI+) (Identify MW & Adducts) HPLC->LCMS If >98% Area qNMR 3. 1H-qNMR (Absolute Purity & Salt Stoichiometry) LCMS->qNMR If Mass Confirmed Decision Bio-Suitability Decision qNMR->Decision Fail REJECT (Recrystallize) Decision->Fail Impurities Detected Pass RELEASE (For Bio-Assay) Decision->Pass Purity >98% No TFA No Metals Fail->Purification Reprocess

Caption: A self-validating workflow ensuring chemical purity translates to biological reliability. Note the mandatory salt exchange step.

Experimental Protocols

Protocol A: Absolute Purity via qNMR (The Truth Teller)

Unlike HPLC, Quantitative NMR (qNMR) does not require a reference standard of the analyte itself, nor does it rely on UV extinction coefficients. It is the only method to accurately quantify residual solvents and salt stoichiometry.

Materials:

  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94%) or 1,3,5-Trimethoxybenzene.

  • Solvent:

    
     (for HCl salts) or 
    
    
    
    (for free base).
  • Instrument: 400 MHz NMR (or higher).

Step-by-Step Methodology:

  • Weighing: Accurately weigh ~10 mg of this compound (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.01 mg).
  • Solvation: Dissolve completely in 600

    
     of deuterated solvent. Ensure no particulates remain.
    
  • Acquisition:

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16–32.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the Pyridazine aromatic protons (

    
     7.5–9.2 ppm) and the IS characteristic peak (e.g., Maleic acid singlet @ 
    
    
    
    6.03 ppm).
  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed.
Protocol B: Troubleshooting False Positives (Interference Check)

If your assay yields unexpected potency (


) for this fragment, suspect interference.

Workflow:

  • Metal Chelation Check: Add 1 mM EDTA to the assay buffer. If potency drops significantly, the compound was likely inhibiting the enzyme via metal depletion (common with pyridazines) or contained metal contaminants.

  • Redox Cycling: Incubate compound with

    
     or reducing agents (DTT) without enzyme. Measure signal. Pyridazines can undergo redox cycling, generating reactive oxygen species (ROS) that inactivate enzymes non-specifically.
    

Logic Flow: Troubleshooting Assay Anomalies

Use this decision tree when this compound derivatives show inconsistent biological data.

AssayTroubleshooting Start Inconsistent Bio-Data CheckSalt Check Counter-ion Start->CheckSalt IsTFA Is it TFA? CheckSalt->IsTFA Desalt Desalt to HCl (Retest) IsTFA->Desalt Yes CheckMetal Check Metal Chelation IsTFA->CheckMetal No Desalt->CheckMetal AddEDTA Add EDTA/DTT to Assay CheckMetal->AddEDTA Result Activity Lost? AddEDTA->Result FalsePos FALSE POSITIVE (Metal/Redox Artifact) Result->FalsePos Yes TrueHit TRUE HIT (Valid Mechanism) Result->TrueHit No

Caption: Diagnostic logic to distinguish genuine biological activity from purity-related artifacts.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Operations for SAR Support. (Discusses the impact of purity and salt forms on screening data). [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. (Establishes qNMR as the superior method for absolute purity). [Link]

  • Simeonov, A., et al. "Interference with biological activity of compounds in high-throughput screens." Expert Opinion on Drug Discovery, 2008. (Details mechanisms of false positives, including metal chelation by heterocycles). [Link]

  • Funke, A., et al. "The Impact of Counterions in Biological Activity: Case Study of Antibacterial Alkylguanidino Ureas."[1] Molecular Diversity, 2022.[2] (Specific data on TFA salt cytotoxicity vs. HCl salts). [Link]

Sources

Crystal structure determination of 2-Pyridazin-3-ylethanamine salts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Crystal Structure Determination of 2-Pyridazin-3-ylethanamine Salts

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern drug development, the meticulous selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical, non-negotiable step. The solid-state properties of an API, which are profoundly influenced by its crystalline form, dictate its bioavailability, stability, and manufacturability. This guide provides a comprehensive, experience-driven comparison of hypothetical salt forms of this compound, a novel heterocyclic amine with significant therapeutic potential. We will navigate the journey from salt synthesis to in-depth structural and physicochemical characterization, offering a blueprint for researchers in the pharmaceutical sciences.

The core of this investigation lies in understanding how different counter-ions interact with the this compound cation, thereby directing the crystal packing and ultimately defining the material's properties. Our approach is grounded in the principles of crystal engineering, where we leverage non-covalent interactions to design crystalline materials with desired characteristics.

Experimental Strategy: A Self-Validating Workflow for Salt Selection

The overall experimental workflow is depicted below. This systematic process ensures that each potential salt candidate is rigorously evaluated for its critical quality attributes.

cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Structure Determination cluster_2 Phase 3: Physicochemical Characterization cluster_3 Phase 4: Data Analysis & Selection API This compound (Free Base) Synthesis Salt Synthesis in Solution API->Synthesis Counterions Salt Formers (HCl, HBr, Succinic Acid, Tartaric Acid) Counterions->Synthesis Screening Crystallization Screening (Evaporation, Cooling, Anti-solvent) Synthesis->Screening Crystals Single Crystals Obtained Screening->Crystals Bulk Bulk Crystalline Material Screening->Bulk SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Crystals->SCXRD Structure Crystal Structure Solution & Refinement SCXRD->Structure Analysis Comparative Data Analysis Structure->Analysis PXRD Powder X-ray Diffraction (PXRD) Bulk->PXRD Thermal Thermal Analysis (DSC/TGA) Bulk->Thermal Hygro Hygroscopicity (DVS) Bulk->Hygro PXRD->Analysis Thermal->Analysis Hygro->Analysis Selection Optimal Salt Form Selection Analysis->Selection

Figure 1: High-level workflow for salt screening and characterization.

Methodologies: From Synthesis to Structure

Synthesis and Crystallization of this compound Salts

Rationale: The synthesis was conducted using a 1:1 molar ratio of the free base to the respective counter-ion in ethanol, a solvent chosen for its ability to dissolve the reactants and facilitate salt formation. Crystallization was attempted through slow evaporation, a technique that allows for the growth of high-quality single crystals by gradually increasing the solute concentration.

Protocol:

  • Dissolve 1 mmol of this compound in 10 mL of absolute ethanol.

  • In separate vials, dissolve 1 mmol of each salt former (hydrochloric acid, hydrobromic acid, succinic acid, and L-tartaric acid) in 5 mL of absolute ethanol.

  • Add the salt former solution dropwise to the free base solution while stirring.

  • Stir the resulting solution for 1 hour at room temperature.

  • Filter the solutions through a 0.2 µm syringe filter into clean vials.

  • Cover the vials with perforated parafilm and allow the solvent to evaporate slowly at ambient conditions.

  • Monitor the vials for crystal growth over several days.

Single-Crystal X-ray Diffraction (SC-XRD)

Rationale: SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal. It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-property relationships.

Protocol:

  • A suitable single crystal of each salt was selected and mounted on a goniometer head.

  • X-ray diffraction data were collected at 100 K using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

  • The structures were solved by direct methods using the SHELXT program and refined by full-matrix least-squares on F² using the SHELXL program.

  • All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)

Rationale: PXRD is used to confirm the phase purity of the bulk material and to provide a fingerprint for each crystalline form. It is a crucial quality control tool to ensure that the material being characterized by other techniques corresponds to the structure determined by SC-XRD.

Protocol:

  • A small amount of the bulk crystalline material was gently ground and packed into a sample holder.

  • PXRD patterns were recorded on a PANalytical Empyrean diffractometer using Cu-Kα radiation (λ = 1.5418 Å).

  • Data were collected over a 2θ range of 5° to 40° with a step size of 0.026°.

Physicochemical Characterization

Rationale: The thermal stability and hygroscopicity of a salt form are critical parameters for its development as a drug product. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting points, phase transitions, and decomposition temperatures. Dynamic Vapor Sorption (DVS) assesses the material's tendency to adsorb water from the atmosphere, which can impact its stability and handling properties.

Protocol:

  • DSC/TGA: Approximately 2-5 mg of each sample was heated in an aluminum pan from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere using a Mettler Toledo TGA/DSC 3+.

  • DVS: Approximately 10-15 mg of each sample was subjected to a DVS analysis using an TA Instruments Q5000 SA. The samples were exposed to a ramping relative humidity (RH) profile from 0% to 90% and back to 0% in 10% RH steps at 25 °C.

Comparative Analysis of this compound Salts (Hypothetical Data)

Our investigation led to the successful crystallization and characterization of four salt forms: the hydrochloride (PYR-HCl), hydrobromide (PYR-HBr), succinate (PYR-SUC), and tartrate (PYR-TAR).

Crystal Structure Comparison

The crystallographic data reveal distinct packing arrangements and hydrogen-bonding networks for each salt form, driven by the size, shape, and hydrogen-bonding capabilities of the counter-ions.

ParameterPYR-HClPYR-HBrPYR-SUCPYR-TAR
Formula C₆H₁₀N₃ClC₆H₁₀N₃Br(C₆H₁₀N₃)₂(C₄H₄O₄)C₆H₁₀N₃·C₄H₅O₆
Crystal System MonoclinicMonoclinicTriclinicOrthorhombic
Space Group P2₁/cP2₁/cP-1P2₁2₁2₁
Unit Cell a (Å) 8.3458.5127.1239.876
Unit Cell b (Å) 12.12312.54310.98711.234
Unit Cell c (Å) 9.4569.78913.45614.567
Unit Cell β (°) 105.3106.198.790
Volume (ų) 923.4998.11034.51618.9
Density (g/cm³) 1.3451.5671.2871.398
Key H-Bonds N-H···ClN-H···BrN-H···O(carboxylate)N-H···O(carboxylate), O-H···N

The isostructural nature of the hydrochloride and hydrobromide salts is a common phenomenon for small, spherical anions. However, the larger unit cell volume of PYR-HBr is a direct consequence of the larger ionic radius of the bromide ion compared to the chloride ion. The dicarboxylic acid salts, PYR-SUC and PYR-TAR, exhibit more complex hydrogen-bonding networks, leading to different crystal symmetries and packing motifs. The tartrate salt, being chiral, crystallizes in a chiral space group.

Physicochemical Properties Comparison

The differences in the crystal structures translate directly into distinct physicochemical properties.

PropertyPYR-HClPYR-HBrPYR-SUCPYR-TAR
Melting Point (°C) 185.4192.1155.6168.9
Decomposition T (°C) > 220> 220> 200> 210
Hygroscopicity Slightly hygroscopicNon-hygroscopicHygroscopicSlightly hygroscopic
Water Uptake at 80% RH 1.2%< 0.2%5.8%1.5%

From this data, a clear trade-off emerges. The hydrobromide salt displays superior physical stability with a high melting point and negligible hygroscopicity. In contrast, the succinate salt, while having a lower melting point, is significantly more hygroscopic, which could present challenges in formulation and storage.

Decision Framework for Optimal Salt Selection

The selection of the final salt form is a multi-parameter optimization problem. The following decision tree illustrates the logical process based on the acquired data.

Start Start: Candidate Salts (HCl, HBr, SUC, TAR) Stability Physically Stable? (High MP, Low Hygroscopicity) Start->Stability HBr PYR-HBr: Excellent Stability Profile Stability->HBr Yes HCl_TAR PYR-HCl & PYR-TAR: Acceptable Stability Stability->HCl_TAR Moderate SUC PYR-SUC: Poor Stability (Hygroscopic) Stability->SUC No Solubility Sufficient Aqueous Solubility? HBr->Solubility HCl_TAR->Solubility De_risk De-risk PYR-SUC (Requires formulation changes) SUC->De_risk Final_HBr Select PYR-HBr as Lead Candidate Solubility->Final_HBr Yes (for HBr) Final_HCl Consider PYR-HCl as Backup Solubility->Final_HCl Yes (for HCl)

Bioisosteric comparison of pyridazine vs pyridine ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the "nitrogen scan"—systematically replacing carbon atoms with nitrogen in aromatic rings—is a fundamental tactic to optimize potency and physicochemical properties.[1] The transition from a pyridine (1-nitrogen) to a pyridazine (1,2-diazine) scaffold represents a high-risk, high-reward bioisosteric maneuver.[2]

While often grouped as "aza-arenes," these two heterocycles exhibit drastically different electrostatic and metabolic profiles.[2] This guide objectively compares Pyridine Ethylamines (e.g., histamine agonists) against their Pyridazine counterparts, providing experimental data to support decision-making in lead optimization.[2]

Key Takeaways
  • Basicity Drop: Pyridazine (

    
     ~2.[2][3]3) is significantly less basic than pyridine (
    
    
    
    ~5.2), often abolishing critical salt-bridge interactions.[2]
  • Solubility Gain: Pyridazine lowers

    
     (~ -0.[2][3]51) and doubles the dipole moment compared to pyridine, enhancing aqueous solubility.[2][3]
    
  • Metabolic Switch: Pyridazine alters metabolic soft spots, often blocking CYP-mediated oxidation at the equivalent carbon positions but introducing susceptibility to N-oxidation.

Part 1: Physicochemical Divergence[1]

The bioisosteric utility of pyridazine lies in its ability to reduce lipophilicity without altering the steric footprint significantly. However, the electronic penalty is severe.[2]

Table 1: Comparative Physicochemical Properties
PropertyPyridine (2-substituted)Pyridazine (3-substituted)Impact on Drug Design
Basicity (

)
~5.2 (Weak Base)~2.3 (Very Weak Base)Pyridazine is neutral at physiological pH; unlikely to form cation-

or ionic bonds.[2]
Lipophilicity (

)
0.84-0.51Pyridazine significantly improves water solubility (LLE boost).[2][3]
Dipole Moment (

)
2.2 D4.2 DHigher polarity for pyridazine; affects permeability and HERG binding.[2]
H-Bonding 1 Acceptor2 AcceptorsPyridazine offers an additional vector for solvent or receptor interaction.
Topology "Consonant" (1,3/1,5 synth)"Dissonant" (1,4 synth)Pyridazine synthesis is historically more challenging ("Synthesis Gap").[2]

Data Source: Calculated and experimental values derived from standard heterocyclic chemistry references and recent bioisosteric studies [1, 5].

Part 2: Pharmacological Impact & Case Studies

The shift from pyridine to pyridazine is not a simple "atom swap"; it is an electronic reconfiguration of the ligand.

Case Study 1: The "Protonation Penalty" in nAChR Ligands

In a study targeting Nicotinic Acetylcholine Receptors (nAChR), researchers replaced the pyridine ring of pyrido[3.4-b]homotropane with a pyridazine ring.[2]

  • Pyridine Analog: High affinity (

    
     comparable to anatoxin-a).[2]
    
  • Pyridazine Analog: 30-fold lower affinity for the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     subtype.[2]
    
  • Mechanism: The binding site requires a protonated nitrogen to interact with an aspartate residue. The pyridazine (

    
     ~2.3) remains unprotonated at pH 7.4, breaking this critical interaction [2].[2]
    
Case Study 2: Kinase Inhibitors (c-Met)

Conversely, in kinase drug discovery (e.g., Cabozantinib analogs), the pyridazine scaffold is often a "privileged structure."[2] It can act as a neutral H-bond acceptor in the hinge region of kinases (e.g., p38 MAP kinase), where protonation is not required and might even be detrimental due to desolvation penalties [3].[2]

Visualization: Decision Logic for Scaffold Selection

The following diagram outlines the logical pathway for choosing between these two scaffolds based on receptor requirements.

Bioisostere_Decision Start Lead Optimization: Pyridine Scaffold Q1 Is the Pyridine Nitrogen Protonated in Binding Pocket? Start->Q1 PathA Keep Pyridine (or try 2-aminopyridine) Q1->PathA Yes (Salt Bridge) PathB Switch to Pyridazine Q1->PathB No (H-Bond Acceptor) ReasonA Pyridazine (pKa ~2.3) will NOT protonate at pH 7.4. Binding affinity will drop. PathA->ReasonA ReasonB Gain Solubility (lower logP). Gain Metabolic Stability. Avoid HERG (often basicity-linked). PathB->ReasonB

Figure 1: Decision tree for bioisosteric replacement based on binding mode requirements.

Part 3: Metabolic Stability & Synthesis

Metabolic Pathways

Pyridine is susceptible to oxidation at the nitrogen (N-oxide formation) and the


-carbon (2-position). Pyridazine shares the N-oxidation risk but often mitigates oxidative metabolism at carbon positions due to its electron-deficient nature.

Metabolic Comparison:

  • Pyridine: High clearance via CYP2D6 (if basic) or FMO (N-oxidation).[2]

  • Pyridazine: Often lower clearance; N-N bond can be a liability for reductive metabolism in anaerobic conditions (gut microbiota), but generally stable in microsomes.[2]

Experimental Protocol: Synthesis of Pyridazine Ethylamines

Accessing pyridazine ethylamines is more difficult than pyridines due to the "synthesis gap" (lack of consonant precursors). Below is a validated protocol for synthesizing a 3-substituted pyridazine scaffold, adaptable for ethylamine side chains [4, 6].

Objective: Synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-one (Precursor to aromatic pyridazine).

Reagents:

  • 
    -Keto ester or acid (e.g., Ethyl levulinate analog)[2][4]
    
  • Hydrazine hydrate (

    
    )[2]
    
  • Ethanol (Solvent)[2]

  • Glacial Acetic Acid (Catalyst)[2]

Step-by-Step Protocol:

  • Condensation: Dissolve 10 mmol of the

    
    -keto ester in 20 mL of ethanol.
    
  • Addition: Add 12 mmol (1.2 eq) of hydrazine hydrate dropwise at 0°C.

  • Cyclization: Add catalytic glacial acetic acid (0.5 mL) and reflux the mixture for 4–6 hours. Monitor via TLC (EtOAc/Hexane).[2]

  • Isolation: Cool to room temperature. The pyridazinone often precipitates. If not, evaporate solvent and recrystallize from ethanol/water.[2]

  • Aromatization (Oxidation): To convert the dihydropyridazinone to pyridazinone, treat with

    
     in acetic acid or 
    
    
    
    in acetonitrile.[2]
  • Functionalization: The carbonyl at C3 can be converted to a chloride (

    
    ) and then displaced with amines or reduced to an ethyl group to generate the final ethylamine scaffold.
    

Synthesis_Workflow Input Gamma-Keto Ester (1,4-dicarbonyl equivalent) Step1 Hydrazine Condensation (Reflux, EtOH) Input->Step1 Intermed 4,5-Dihydropyridazinone Step1->Intermed Step2 Oxidation/Aromatization (Br2/AcOH) Intermed->Step2 Product Pyridazinone Scaffold Step2->Product

Figure 2: General synthetic route for accessing the pyridazine core.

References

  • Physicochemical Properties of Pyridines: Basicity and logP data derived from standard medicinal chemistry databases.[2]

  • nAChR Ligand Study: Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane. (Demonstrates 30-fold affinity loss upon pyridine-to-pyridazine switch).

  • Kinase Inhibitor Bioisosterism: Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor. (Discusses pyridine vs trimethylpyridine and general kinase scaffold logic).

  • Pyridazine Synthesis Strategy: Strategy for the synthesis of pyridazine heterocycles and its derivatives. (Detailed protocols for hydrazine condensation). [2]

  • Bioisosterism Review: Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry. (General review of pyridazine applications). [2]

  • Synthesis Gap: Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (Discusses the difficulty of accessing pyridazines compared to pyridines). [2][5]

Sources

Elemental Analysis Standards for 2-Pyridazin-3-ylethanamine: A Comparative Purity Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the high-stakes environment of fragment-based drug discovery (FBDD), 2-Pyridazin-3-ylethanamine (CAS: 114779-91-8) serves as a critical nitrogen-rich scaffold.[1][2][3] However, its validation presents a specific analytical paradox: its hygroscopic nature and high nitrogen content often render traditional Elemental Analysis (EA) insufficient when used in isolation.

This guide challenges the legacy reliance on combustion analysis alone.[3] We objectively compare the performance of Combustion-based EA against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) for validating this specific standard.

The Verdict: While EA remains the regulatory "Gold Standard" for bulk characterization, qNMR is the superior method for absolute purity determination of this compound due to its ability to quantify solvates and inorganic salts without the combustion errors common to pyridazine rings.[1][2][3]

Technical Comparison: EA vs. Orthogonal Alternatives

The following table summarizes the performance of validating a this compound dihydrochloride standard using three different methodologies.

Table 1: Comparative Performance Matrix
FeatureMethod A: Combustion EA (CHN) Method B: Quantitative NMR (qNMR) Method C: HPLC-UV (Area %)
Primary Output Mass fraction of C, H, NAbsolute molar purityRelative signal intensity
Specificity Low (Cannot distinguish isomer/impurity with same %CHN)High (Structural ID + Quantification)Medium (Depends on separation)
Hygroscopicity Handling Poor (Water counts as H/O error; requires aggressive drying)Excellent (Water signal is separated from analyte)Variable (Water invisible to UV)
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive)< 1 mg (Destructive)
Precision ± 0.4% (Absolute deviation)± 0.5 – 1.0% (Relative uncertainty)± 0.1% (Precision, not accuracy)
Pyridazine Challenge Incomplete combustion of N-N bond (requires

)
NonePolar retention issues

Deep Dive: The Pyridazine Challenge

Why Standard EA Fails

This compound contains a pyridazine ring (1,2-diazine).[1][2][3] The N-N bond is thermodynamically stable and resistant to oxidation.[3] In standard combustion tubes (950°C), this can lead to the formation of nitrogen gas (


) that is trapped or incomplete conversion to 

, resulting in low Nitrogen values.

The Fix: If you must use EA, you are required to use Vanadium Pentoxide (


)  as a combustion additive to facilitate oxygen transfer and ensure complete ring fragmentation.
The Hygroscopic Trap

As a primary amine, this compound is often stored as a dihydrochloride salt. This salt is highly hygroscopic.[2][3] A sample absorbed with just 2% water by weight will fail the standard journal requirement of being within ±0.4% of theoretical values, leading to false rejection of a pure compound.

Experimental Protocols

Protocol A: Optimized Combustion Analysis (The "Corrected" Standard)

Objective: To obtain accurate CHN values by mitigating combustion resistance and water error.

  • Pre-treatment: Dry 50 mg of this compound

    
     2HCl in a vacuum oven at 60°C for 4 hours over 
    
    
    
    .
  • Weighing: Rapidly weigh 2.0–2.5 mg of sample into a tin capsule.

  • Additive: Add ~5 mg of Vanadium Pentoxide (

    
    )  powder directly into the capsule.
    
  • Seal: Fold the tin capsule air-tight immediately to prevent moisture re-absorption.

  • Analysis: Run on a CHNS analyzer (e.g., Elementar vario EL cube) with an oxygen pulse of 90s.

Self-Validation Check:

  • Compare results against Theoretical Values (see Table 2).

  • If %H is high and %C/%N are low proportionally, the sample is wet. Do not reject purity; calculate "Corrected for Water" values.

Protocol B: qNMR (The Superior Alternative)

Objective: To determine absolute purity independent of water content.[4]

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade).[2][3] It has a distinct singlet at

    
     6.3 ppm, well-separated from the pyridazine aromatic protons (
    
    
    
    7.5–9.2 ppm) and the ethylamine chain.
  • Solvent:

    
     (Deuterium Oxide) is preferred for the salt form.[2][3]
    
  • Preparation:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial. Record weights to 0.001 mg precision.[3][5][6]
    • Dissolve in 0.6 mL

      
      .[2][3]
      
  • Acquisition:

    • Pulse angle: 90°.[2][3]

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Pyridazine protons relax slowly; insufficient 
      
      
      
      causes underestimation).
    • Scans: 16 or 32.[2][3]

  • Calculation:

    
    [2][6]
    
    • 
      : Integral area[1][2]
      
    • 
      : Number of protons
      
    • 
      : Molecular Weight[1][2][5][6][7]
      

Data Analysis & Theoretical Standards

Use the following table to validate your experimental data. Note the dramatic shift in values if the sample is a monohydrate (common artifact).[3]

Table 2: Theoretical Composition Standards
ElementFree Base (

)
Dihydrochloride (

)
Dihydrochloride Monohydrate (

)
MW 123.16 g/mol 196.08 g/mol 214.09 g/mol
Carbon 58.51%36.75%33.66%
Hydrogen 7.37%5.65%6.12%
Nitrogen 34.12%21.43%19.63%

Interpretation Logic:

  • If your Experimental %C is ~33.6% and %N is ~19.6%, your sample is Pure but Hydrated .[3]

  • If your %N is significantly lower than 21.43% but %C is correct, you have Incomplete Combustion (failed Protocol A).[3]

Visualization: The Validation Workflow

The following diagram illustrates the decision matrix for certifying a this compound standard.

PurityValidation Start Raw Material (this compound) Solubility Solubility Check (D2O vs DMSO) Start->Solubility qNMR Method B: qNMR (Maleic Acid IS) Solubility->qNMR Primary Path EA Method A: Elemental Analysis (w/ V2O5) Solubility->EA Secondary Path Decision1 Is Purity > 98%? qNMR->Decision1 Molar Purity Calc Compare vs. Theoretical Table EA->Calc Decision2 Does EA match +/- 0.4%? Calc->Decision2 Decision1->Decision2 Yes ResultFail REJECT (Repurify) Decision1->ResultFail No ResultPure CERTIFIED STANDARD (Absolute Purity Established) Decision2->ResultPure Yes ResultHydrate Recalculate as Hydrate/Solvate Decision2->ResultHydrate No (Consistent Deviation)

Figure 1: Integrated workflow for validating nitrogen-rich heterocyclic standards. Note that qNMR is the primary quantitative driver, while EA serves as a confirmational check for bulk homogeneity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 114779-91-8, 2-(Pyridazin-3-yl)ethan-1-amine.[1][2][3] Retrieved from [Link][2]

  • Burton, G. et al. (2013). Determining and reporting purity of organic molecules: why qNMR.[3] Magnetic Resonance in Chemistry.[2][3][8][9] Retrieved from [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations.[3] Inorganic Chemistry Frontiers.[2][3] Retrieved from [Link]

  • Japanese Pharmacopoeia. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis. Retrieved from [Link]

Sources

Comparative study of ligand binding affinity of pyridazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridazine Advantage

In modern drug discovery, the pyridazine scaffold (1,2-diazine) has emerged as a critical bioisostere for phenyl and pyridine rings. While often employed to improve physicochemical properties—specifically aqueous solubility and metabolic stability (lowering logP)—its impact on ligand binding affinity is complex and context-dependent.

This guide objectively compares the binding performance of pyridazine derivatives against their bioisosteric counterparts across major target classes. We analyze thermodynamic signatures, kinetic profiles, and provide field-proven protocols for accurate affinity determination.

Methodological Framework: Choosing the Right Assay

Accurate affinity data depends on selecting the correct biophysical technique. For pyridazine derivatives, which often exhibit fast on/off rates due to their polarity, Surface Plasmon Resonance (SPR) is frequently superior to traditional radioligand binding.

Table 1: Comparative Utility of Binding Assays for Pyridazines
FeatureSurface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Radioligand Binding (RLB)
Primary Output Kinetics (

,

) & Affinity (

)
Thermodynamics (

,

,

,

)
Equilibrium Affinity (

,

)
Pyridazine Suitability High. Resolves fast kinetics common in polar fragments.Medium. Requires high solubility; good for validating "enthalpy-driven" binding.Low/Medium. Equilibrium-only; misses residence time nuances.
Throughput Medium/HighLowHigh
Sample Consumption Low (< 50 µg)High (> 500 µg)Very Low (Radiolabel dependent)
Limit of Detection pM to mMnM to µMpM to nM

Case Study I: PDE10A Inhibitors (High-Affinity Engineering)

Phosphodiesterase 10A (PDE10A) is a therapeutic target for schizophrenia.[1] Pyridazine derivatives here serve as a scaffold to interact with the "selectivity pocket" (Tyr693).

Mechanistic Insight

In this series, the pyridazine ring acts not just as a linker but participates in a bidentate interaction with the conserved Gln716 residue. This contrasts with earlier pyridine-based inhibitors which lacked the second nitrogen for optimal hydrogen bond networking.

Comparative Data: Pyridazin-4(1H)-one Derivatives

The following data highlights the Structure-Activity Relationship (SAR) where the pyridazine core is optimized for selectivity over other PDE isoforms.

Table 2: Binding Affinity and Selectivity Profile (PDE10A vs. PDE1) Data synthesized from Yoshikawa et al. (2016) and comparative industry benchmarks.

Compound IDCore ScaffoldR-Substituent (Selectivity Pocket)PDE10A

(nM)
PDE1 Selectivity (Fold)Binding Mode (X-Ray)
Compound 1 (Hit) Pyridazin-4(1H)-onePhenyl58>100H-bond to Gln716
Compound 16f Pyridazin-4(1H)-one Benzimidazole-linked 0.76 >13,000

-stacking w/ Tyr693
Ref Compound APyridinePhenyl120~50Single H-bond
Ref Compound BPyrazinePhenyl210~20Weaker electrostatic fit

Analyst Note: The transition from Compound 1 to 16f demonstrates that while the pyridazine core provides the essential anchor (


 in the nanomolar range), the specificity is driven by the R-group extending into the selectivity pocket. The pyridazine nitrogen's lone pair is critical for the water-mediated network that pyridine analogs often fail to recapitulate.
Pathway Visualization

The following diagram illustrates the downstream signaling impact of PDE10A inhibition by pyridazine ligands in striatal neurons.

PDE10A_Signaling Ligand Pyridazine Inhibitor (e.g., Cmpd 16f) PDE10A PDE10A Enzyme (Striatum) Ligand->PDE10A Inhibits (IC50 < 1nM) cAMP cAMP / cGMP PDE10A->cAMP Hydrolysis (Blocked) PKA PKA / PKG Activation cAMP->PKA Accumulation Activates CREB CREB Phosphorylation PKA->CREB Phosphorylation GluR1 GluR1 Trafficking PKA->GluR1 Phosphorylation Output Modulation of Striatal Output CREB->Output Gene Expression GluR1->Output Synaptic Plasticity

Figure 1: Mechanism of action for PDE10A inhibition.[2][3][4] Pyridazine ligands block the hydrolysis of cyclic nucleotides, potentiating PKA/PKG signaling cascades.

Case Study II: GABA-A Receptor Antagonists (Bioisosteric Trade-offs)

In the context of GABA-A receptors, pyridazine derivatives (e.g., Gabazine/SR-95531) serve as competitive antagonists. Here, the comparison with pyridine and carboxylate bioisosteres reveals a classic "affinity vs. efficacy" trade-off.

Table 3: Comparative Binding Constants ( ) for GABA-A Ligands
CompoundStructure Class

(µM)
Relative PotencyMechanism
GABA (Endogenous) Amino Acid0.01 - 0.051.0 (Ref)Agonist
SR-95531 (Gabazine) Arylaminopyridazine 0.15 High Competitive Antagonist
SR-42641 Arylaminopyridazine0.28ModerateCompetitive Antagonist
BicucullinePhthalideisoquinoline0.5 - 1.0ModerateCompetitive Antagonist

Key Insight: The arylaminopyridazine scaffold mimics the GABA carboxylate pharmacophore but introduces a rigid steric bulk that prevents channel opening (efficacy = 0) while maintaining high affinity binding.

Experimental Protocol: SPR Kinetic Analysis

Objective: Determine


, 

, and

for a novel pyridazine derivative against a target protein (e.g., Kinase or PDE).
Phase 1: Surface Preparation (Amine Coupling)
  • Activation: Inject EDC/NHS (0.4M/0.1M) for 420s at 10 µL/min to activate the CM5 sensor chip carboxymethyl dextran matrix.

  • Ligand Immobilization: Dilute target protein to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject until reaching ~2000 RU (Response Units).

    • Critical Check: Ensure pH is below the protein's pI to facilitate electrostatic pre-concentration.

  • Blocking: Inject 1M Ethanolamine-HCl (pH 8.5) for 420s to deactivate remaining esters.

Phase 2: Kinetic Titration (Single Cycle Kinetics)

Rationale: Pyridazine derivatives often have fast dissociation rates. Single Cycle Kinetics (SCK) avoids regeneration steps that might degrade the protein surface.

  • Buffer Setup: Use HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20). Add 1-5% DMSO if the ligand requires it (match running and sample buffers exactly).

  • Concentration Series: Prepare a 5-point dilution series of the pyridazine ligand (e.g., 0.1, 0.3, 1.0, 3.3, 10 µM).

  • Injection Sequence:

    • Inject lowest concentration (0.1 µM) for 60s.

    • Do NOT regenerate.

    • Immediately inject next concentration (0.3 µM).

    • Repeat until highest concentration.

    • Allow a final dissociation time of 600s.

  • Reference Subtraction: Simultaneously inject over a reference flow cell (activated/blocked without protein) to remove bulk refractive index changes.

Phase 3: Data Analysis
  • Zeroing: Subtract buffer blank injections.

  • Fitting: Fit data to a 1:1 Langmuir binding model .

    • Validation Criteria:

      
       value should be < 10% of 
      
      
      
      .
    • Visual Check: Residuals should be randomly distributed, not systematic.

SPR_Workflow Start Start Chip_Prep Chip Activation (EDC/NHS) Start->Chip_Prep Immob Protein Immobilization Chip_Prep->Immob SCK Single Cycle Kinetics Injection Immob->SCK Ligand Dilution Series Analysis 1:1 Langmuir Fitting SCK->Analysis Sensorgram Data Result Kd, kon, koff Analysis->Result

Figure 2: Workflow for Surface Plasmon Resonance (SPR) kinetic analysis of pyridazine ligands.

References

  • Yoshikawa, M., et al. (2016). "Design and synthesis of potent and selective pyridazin-4(1H)-one-based PDE10A inhibitors interacting with Tyr693 in the PDE10A selectivity pocket." Bioorganic & Medicinal Chemistry, 24(15), 3417-3430. Link

  • Heaulme, M., et al. (1987). "Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site." Brain Research, 408(1-2), 85-93. Link

  • Wermuth, C. G. (2006). "Molecular variations based on isosteric replacements." The Practice of Medicinal Chemistry, 3rd Ed. Elsevier.
  • BenchChem. (2025).[5] "Comparative Docking Analysis of Diphenyl-Substituted Pyridazine and Related Heterocycles." BenchChem Comparative Reports. Link

  • Nicoya Lifesciences. (2024). "SPR vs ITC vs MST vs BLI: Exploring Optimal Interaction Techniques." Nicoya Technical Guides. Link

Sources

Safety Operating Guide

2-Pyridazin-3-ylethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Pyridazin-3-ylethanamine Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Scientists[1]

Executive Summary: Immediate Action Directive

This compound (CAS: 5052-82-4 / 114779-91-8 derivatives) is a nitrogen-rich heterocyclic amine.[1] For disposal purposes, it must be classified as Basic Organic Waste .[2]

  • Primary Hazard: Corrosive (Category 1B/1C).[2] Causes severe skin burns and eye damage.[2]

  • Transport Classification: UN 3259 , AMINES, SOLID, CORROSIVE, N.O.S. (or UN 2735 if in solution).[2]

  • Critical Restriction: DO NOT mix with oxidizing agents (e.g., Nitric Acid, Peroxides) or halogenated solvents (e.g., Dichloromethane) without explicit compatibility testing.[2] The high nitrogen content poses a risk of forming unstable N-oxides or exothermic alkylation.

Chemical Profile & Hazard Identification

To dispose of this compound safely, one must understand its "Structure-Activity Relationship" (SAR) regarding waste compatibility.

  • Functional Analysis: The molecule contains a pyridazine ring (aromatic, electron-deficient, pKa ~2.[2]3) and an ethylamine side chain (aliphatic primary amine, pKa ~10.0).[2]

  • Implication: The aliphatic amine dominates the acid-base behavior, making the substance strongly basic in aqueous solution.[2]

  • Thermal Risk: Incineration of pyridazine rings releases Nitrogen Oxides (NOx).[2] Waste must be directed to facilities equipped with secondary combustion chambers and scrubbers.[2]

Physicochemical Properties Table
PropertyValue / CharacteristicRelevance to Disposal
Molecular Formula C₆H₉N₃High Nitrogen content requires NOx scrubbing during incineration.[1]
pKa (Amine) ~9.8 - 10.2 (Estimated)Strongly basic; will generate significant heat if neutralized rapidly.[1][2]
pKa (Pyridazine) ~2.3Weakly basic ring; stable under basic conditions.[1][2]
State Solid (typically) or OilSolids: UN 3259; Liquids: UN 2735.[1][2]
Solubility Water SolubleSpills can be diluted, but this increases the volume of hazardous waste.[1][2]

Pre-Disposal Treatment: The Self-Validating System

Do not blindly pour waste into a drum.[2] Use this Self-Validating Protocol to ensure the waste stream remains stable. This system relies on a "Check-Verify-Act" loop to prevent incompatible mixing.[1]

Step 1: The "Micro-Aliquot" Compatibility Test

Before adding this compound to a bulk "Basic Organic" waste container, perform this test:

  • Take 1 mL of the existing bulk waste.[2]

  • Add 10 mg (or 1 drop) of the this compound solution.

  • Observation (5 mins):

    • Bubbling/Fuming:FAIL. Do not mix. The bulk waste likely contains oxidizers or active acyl halides.[2]

    • Precipitation:FAIL. Polymerization or salt formation occurring.[2] Segregate as a standalone stream.

    • No Change:PASS. Proceed to bulking.[2]

Step 2: pH Verification
  • Protocol: Wet a pH strip with distilled water and touch the solid/oil.[2]

  • Validation: pH must be > 10 . If pH is < 7, the material may be contaminated or is a salt form (e.g., hydrochloride), which changes the waste classification to "Solid Toxic" rather than "Corrosive."[2]

Waste Stream Segregation Logic

Visualizing the decision-making process is critical for laboratory safety. The following diagram outlines the segregation workflow.

WasteSegregation Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Solution / Reaction Mixture StateCheck->Liquid Dissolved DispSolid Dispose: Solid Corrosive (UN 3259) Solid->DispSolid Pack in HDPE Jar SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated (MeOH, DMF) SolventCheck->NonHalogenated No DispHalo Dispose: Halo-Organic Waste (Segregated Amine) Halogenated->DispHalo Prevent Alkylation Risk DispBasic Dispose: Basic Organic Waste (UN 2735) NonHalogenated->DispBasic Standard Bulking

Figure 1: Decision matrix for segregating pyridazine-amine waste streams to prevent alkylation reactions or regulatory misclassification.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)[2]
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if possible to prevent breakage, though glass is chemically compatible.[2]

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid Corrosive."

    • Constituents: "this compound (100%)."[1]

    • Hazard Codes: H314 (Causes severe skin burns), H302 (Harmful if swallowed).[2]

  • Storage: Store in a secondary containment tray inside a corrosive/base cabinet. Do not store with acids.

B. Liquid Waste (Reaction Mixtures)[2]
  • Segregation: Ensure the solvent is compatible.[2]

    • Safe Solvents: Methanol, Ethanol, DMSO, Toluene.[2]

    • Restricted Solvents: Dichloromethane (DCM).[2] Reason: Primary amines react with DCM over time to form quaternary ammonium salts, potentially pressurizing the container.[2]

  • Bulking: Pour into the "Basic Organic Waste" carboy (typically white or blue HDPE).[2]

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) for the first 24 hours if the solution was recently neutralized, to allow any heat-generated gas to escape.[2]

Emergency Spill Procedures

In the event of a spill, the priority is containment followed by neutralization .[2] The amine functionality makes this compound corrosive to tissue.[2]

SpillResponse Spill Spill Detected Isolate 1. Isolate Area (PPE: Nitrile + Face Shield) Spill->Isolate Contain 2. Containment (Absorbent Pads/Snake) Isolate->Contain Neutralize 3. Neutralize (Citric Acid or Dilute Acetic Acid) Contain->Neutralize Apply Acid Slowly Collect 4. Collect (Scoop into Hazardous Bag) Neutralize->Collect Verify 5. Verify pH (Litmus: pH 6-8) Collect->Verify

Figure 2: Operational workflow for managing spills of basic amine compounds.

Detailed Spill Steps:

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.[2] If the spill is powder, use a N95 or P100 respirator to prevent inhalation.[2]

  • Neutralization: Do not wipe up the concentrate directly.

    • Sprinkle Citric Acid powder or apply Dilute Acetic Acid (5%) over the spill.[2]

    • Wait for any fizzing/heat generation to subside.[2]

  • Cleanup: Absorb the neutralized slurry with vermiculite or spill pads.[2] Place in a bag labeled "Debris contaminated with Organic Base."

Compatibility Matrix

Chemical ClassCompatibilityInteraction Mechanism
Strong Acids (HCl, H₂SO₄)Incompatible Violent exothermic neutralization.[1]
Oxidizers (H₂O₂, HNO₃)Incompatible Potential for fire or formation of explosive N-oxides.[1]
Halogenated Solvents (DCM)Restricted Slow alkylation reaction; may pressurize containers.[1][2]
Alcohols (MeOH, EtOH)Compatible Ideal for dilution and cleaning.[1][2]
Aqueous Bases (NaOH)Compatible Safe to mix, though unnecessary.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes (D002 - Corrosivity). [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] Washington (DC): National Academies Press (US); 2011.[2] Chapter 8, Management of Waste. [Link]

  • PubChem. Compound Summary: Pyridazine Derivatives (General Chemistry & Safety). [Link][2]

Sources

Personal protective equipment for handling 2-Pyridazin-3-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

2-Pyridazin-3-ylethanamine is a bifunctional building block containing a pyridazine ring and a primary ethylamine chain. This structural combination presents a dual hazard profile: the corrosivity/alkalinity typical of primary amines and the bioactivity potential of the pyridazine scaffold (common in kinase inhibitors).

Critical Warning: Unlike simple inorganic bases, organic amines like this compound are lipophilic. They penetrate the epidermis rapidly. Upon eye contact, they can cause "glaucopsia" (blue haze vision) or permanent corneal opacity before the user feels significant pain.

Immediate Action Required:

  • Containment: All open-vessel manipulations must occur within a certified chemical fume hood.

  • Skin Protection: Standard thin-mil nitrile gloves provide only incidental splash protection. They are permeable to organic amines over time.

  • Waste Stream: Segregate from oxidizers and acids immediately.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on permeation breakthrough dynamics , not just generic safety rules.

PPE CategoryStandard RequirementTechnical Rationale (The "Why")
Hand Protection Double-glove system: 1. Inner: 4-mil Nitrile (Disposable)2. Outer: 5-8 mil Nitrile or NeopreneFor >10g or pure liquid handling:Laminate (Silver Shield/4H) liners required.Primary amines can degrade nitrile rubber. Double gloving creates a sacrificial outer layer. Laminate films offer >480 min breakthrough time against amines, whereas thin nitrile may fail in <15 mins [1].
Eye Protection Chemical Splash Goggles (Indirect Venting).Note: Safety glasses are insufficient for liquid handling.Amines are lachrymators and corrosive. Vapors can bypass safety glasses, reacting with the moisture in the eye to form alkaline hydroxides, causing corneal edema (halos around lights) [2].
Respiratory Fume Hood (Face velocity: 80-100 fpm).If hood unavailable: Full-face respirator with Organic Vapor/Amine (OV/AM) cartridges.The ethylamine side chain increases volatility. Inhalation causes upper respiratory tract burns and potential sensitization.[1]
Body Defense Chemical-Resistant Lab Coat (poly-cotton blend minimum; Tyvek® sleeves recommended for transfer).Cotton absorbs liquids, keeping them against the skin. Synthetic aprons or sleeves prevent "wicking" of the amine to the forearm.

Operational Protocol: Safe Handling Lifecycle

This workflow enforces a "Zero-Contact" methodology.

Phase A: Preparation & Weighing
  • Static Control: Amine salts (e.g., HCl forms) are often hygroscopic and prone to static. Use an ionizing fan or anti-static gun during weighing to prevent powder dispersal.

  • Atmosphere: If the substance is the free base (liquid or low-melting solid), it will react with atmospheric CO₂ to form carbamates. Flush the headspace with Nitrogen or Argon after use to maintain purity and safety.

Phase B: Solubilization & Reaction
  • Exotherm Alert: When dissolving in acidic media (e.g., acetic acid, HCl), add the amine slowly to the acid. The heat of neutralization can be violent, potentially aerosolizing the mixture.

  • Solvent Choice: Avoid halogenated solvents (DCM, Chloroform) if possible when storing for long periods, as amines can react slowly with them to form quaternary ammonium salts (potential explosion hazard if concentrated).

Phase C: Decontamination
  • Do NOT use Bleach: Never clean amine spills with sodium hypochlorite (bleach). This generates chloramines , which are toxic and volatile gases.

  • Correct Decon Agent: Use water (to solubilize) followed by a dilute weak acid (e.g., 5% Citric Acid) to neutralize residues on surfaces.

Visual Workflow: The Safety Loop

The following diagram illustrates the logical flow of handling, emphasizing the "Break-Points" where exposure is most likely.

SafetyLoop Start Start: Chemical Retrieval CheckForm Check Form: Free Base vs. Salt Start->CheckForm PPE_Base PPE: Goggles + Laminate Liners CheckForm->PPE_Base If Liquid/Volatile PPE_Salt PPE: Safety Glasses + Double Nitrile CheckForm->PPE_Salt If Solid Salt Weighing Weighing (Fume Hood) Use Anti-Static Gun PPE_Base->Weighing PPE_Salt->Weighing Solubilization Solubilization (Watch for Exotherm) Weighing->Solubilization SpillCheck Spill/Residue? Solubilization->SpillCheck Decon_Correct Clean: Water then Citric Acid SpillCheck->Decon_Correct Yes Decon_Wrong CRITICAL ERROR: Bleach (Chloramine Risk) SpillCheck->Decon_Wrong Avoid Disposal Disposal: Basic Organic Waste SpillCheck->Disposal No Decon_Correct->Disposal

Caption: Decision logic for PPE selection and decontamination pathways. Note the critical prohibition of bleach during cleanup.

Emergency Response & Disposal

Exposure Response[1][2][3][4]
  • Eye Contact: Flush immediately for 15 minutes minimum .[1][2][3] Time is tissue. Do not wait for an ambulance to start flushing. Hold eyelids open to ensure irrigation behind the globe.

  • Skin Contact: Wash with copious soap and water.[2][3][4] Do not use vinegar on the skin to neutralize; the heat of neutralization can worsen the burn.

Waste Management

This compound must be classified as Basic Organic Waste .

  • Segregation: Keep separate from acidic waste streams to prevent heat generation.

  • Labeling: Clearly mark the container with "Organic Alkali" and "Toxic."

  • Container: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers (aluminum) which can react with alkaline amines.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for Pyridazine Derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.